Emoquine-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H28ClN3O6 |
|---|---|
Molecular Weight |
562.0 g/mol |
IUPAC Name |
3-[2-[2-[2-[(7-chloroquinolin-4-yl)amino]ethylamino]ethoxy]ethoxy]-1,8-dihydroxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C30H28ClN3O6/c1-17-12-21-27(25(35)13-17)30(38)28-22(29(21)37)15-19(16-26(28)36)40-11-10-39-9-8-32-6-7-34-23-4-5-33-24-14-18(31)2-3-20(23)24/h2-5,12-16,32,35-36H,6-11H2,1H3,(H,33,34) |
InChI Key |
XPFVKHTVUVPEMW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Emoquine-1: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emoquine-1 is a novel hybrid molecule demonstrating potent antimalarial activity against multidrug-resistant strains of Plasmodium falciparum, including those resistant to artemisinin-based combination therapies (ACTs). This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical development of this compound. It details the experimental methodologies employed in its evaluation and presents key quantitative data in a structured format. Furthermore, this guide illustrates the logical framework of its development and its proposed mechanism of action through detailed diagrams.
Introduction: The Rationale for a Hybrid Antimalarial
The emergence and spread of drug-resistant Plasmodium falciparum poses a significant threat to global malaria control efforts. Resistance to frontline artemisinin-based combination therapies necessitates the development of new antimalarials with novel mechanisms of action. The strategy of creating hybrid molecules, which combine two or more pharmacophores with known antimalarial properties, offers a promising approach to overcoming drug resistance. This compound was developed based on this strategy, integrating an emodin scaffold with a quinoline moiety to create a singular chemical entity with enhanced efficacy.
Discovery and Synthesis
This compound is the product of a targeted synthetic effort to generate hybrid compounds to combat multidrug-resistant malaria. The synthesis of this compound involves a multi-step process.[1]
Synthetic Pathway
The synthesis of this compound begins with the functionalization of the C3-hydroxyl group of emodin. This is achieved using an α,ω-dibromoalkoxyether in the presence of potassium carbonate in dimethylformamide. In parallel, a quinoline derivative is prepared through the substitution of 4,7-dichloroquinoline with 1,2-diaminoethane. The final step involves the substitution of the ω-brominated side chain of the emodin intermediate with the aliphatic primary amine of the quinoline derivative, yielding this compound.[1]
Preclinical Evaluation: In Vitro and In Vivo Efficacy
This compound has undergone rigorous preclinical testing to evaluate its efficacy against various strains of P. falciparum and in a murine malaria model.
In Vitro Antiplasmodial Activity
The in vitro activity of this compound was assessed against a panel of drug-sensitive and drug-resistant P. falciparum strains. The 50% inhibitory concentration (IC50) was determined using a SYBR Green I-based fluorescence assay.
| Strain | Resistance Profile | IC50 (nM)[1][2] |
| F32-TEM | Drug-sensitive | 20-55 |
| F32-ART | Artemisinin-resistant | 20-55 |
| IPC8262 | Chloroquine-resistant field isolate | 20-55 |
| IPC8461 | Multidrug-resistant field isolate | 20-55 |
| Q120 | Multidrug-resistant field isolate | 20-55 |
This compound demonstrated potent activity against all tested strains, with IC50 values in the low nanomolar range.[1][2][3] Importantly, no cross-resistance with artemisinin was observed.[2]
Cytotoxicity and Selectivity
The cytotoxicity of this compound was evaluated against mammalian Vero cells to determine its selectivity for the parasite.
| Cell Line | CC50 (µM)[4] | Selectivity Index (SI)[4] |
| Vero cells | >10 | >220 |
The high selectivity index indicates a favorable therapeutic window for this compound.[4]
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a murine model of malaria using the 4-day suppressive test (Peter's test) against Plasmodium vinckei petteri.
| Route of Administration | Dosage (mg/kg/day) | Outcome[1][2][5] |
| Intraperitoneal (ip) | 1-5 | Active |
| Intraperitoneal (ip) | 10 | Total cure |
| Oral (po) | 25 | Active |
This compound demonstrated significant in vivo activity, achieving a complete cure at a dose of 10 mg/kg/day via the intraperitoneal route and also showing oral activity.[1][2][5]
Experimental Protocols
In Vitro Antiplasmodial Assay (SYBR Green I Method)
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.
-
Drug Dilution: this compound is serially diluted in 96-well plates.
-
Incubation: Synchronized ring-stage parasites are added to the drug-containing plates and incubated for 72 hours.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the dose-response curves.
In Vivo 4-Day Suppressive Test (Peter's Test)
This test evaluates the schizonticidal activity of a compound in mice infected with a rodent malaria parasite.
-
Infection: Mice are inoculated intraperitoneally with P. vinckei petteri-infected erythrocytes.
-
Treatment: Treatment with this compound or a vehicle control is initiated a few hours after infection and continued daily for four days.
-
Parasitemia Monitoring: Thin blood smears are prepared from tail blood on day 4 post-infection, stained with Giemsa, and parasitemia is determined by microscopic examination.
-
Calculation of Suppression: The percentage of parasite growth suppression is calculated by comparing the average parasitemia in the treated groups to the vehicle control group.
Mechanism of Action: Inhibition of Hemozoin Formation
The proposed mechanism of action of this compound involves the inhibition of hemozoin formation in the parasite's food vacuole.
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme.[6] To detoxify this heme, the parasite polymerizes it into an insoluble crystal called hemozoin.[6] It is hypothesized that this compound, similar to chloroquine, interferes with this process, leading to the accumulation of toxic heme and subsequent parasite death.
Drug Development Workflow
The development of this compound followed a logical progression from initial concept to preclinical candidate.
Conclusion and Future Directions
This compound has emerged as a promising antimalarial drug candidate with potent activity against multidrug-resistant P. falciparum. Its hybrid nature and efficacy against both proliferative and quiescent artemisinin-resistant parasites make it a valuable asset in the fight against malaria.[2] Further preclinical development, including detailed pharmacokinetic and toxicology studies, is warranted to advance this compound towards clinical trials. The insights gained from the development of this compound will also inform the design of future hybrid antimalarials.
References
Emoquine-1: A Comprehensive Technical Overview of a Novel Antimalarial Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emoquine-1 is a novel, orally active hybrid molecule demonstrating potent antimalarial activity against multidrug-resistant strains of Plasmodium falciparum, including those resistant to artemisinin-based combination therapies (ACTs).[1][2][3] This technical guide provides an in-depth overview of the chemical structure, synthesis, mechanism of action, and preclinical data for this compound, positioning it as a promising candidate for the next generation of antimalarial drugs. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Chemical Structure and Properties
This compound is a hybrid compound designed to overcome existing drug resistance mechanisms in Plasmodium parasites. Its structure combines pharmacophores from known antimalarial agents.
Chemical Formula: C30H28ClN3O5[1]
Molecular Weight: 562.01 g/mol [1]
SMILES Notation: CC1=CC(C(C2=C3C(O)=CC(OCCOCCNCCNC4=CC=NC5=C4C=CC(Cl)=C5)=C2)=O)=C(C(O)=C1)C3=O[1]
Chemical Structure: (A 2D rendering of the chemical structure would be placed here in a full whitepaper. For this text-based format, the SMILES notation and formula are provided.)
Synthesis
The synthesis of this compound is achieved through a multi-step process involving the coupling of two key precursor molecules. While the full, detailed synthesis protocol is proprietary, the general approach is outlined below, based on the synthesis of similar hybrid antimalarials.[4]
Logical Flow of this compound Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Portal [esploro.umontpellier.fr]
- 3. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Emoquine-1: A Technical Whitepaper on a Novel Hybrid Antimalarial Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant Plasmodium falciparum, particularly strains resistant to artemisinin-based combination therapies (ACTs), presents a significant threat to global malaria control efforts. Emoquine-1 is a novel hybrid antimalarial compound designed to address this challenge. It combines two distinct pharmacophores, a 4-aminoquinoline moiety and an emodin scaffold, into a single molecule. This design strategy aims to create a synergistic effect, enhance efficacy against resistant parasite strains, and potentially slow the development of new resistance. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies for its evaluation.
Introduction to this compound: A Hybrid Approach
This compound is the product of a rational drug design strategy known as "covalent bitherapy," which involves linking two or more molecules with known antimalarial activity. This approach can lead to compounds with a dual mode of action, potentially overcoming existing resistance mechanisms and reducing the likelihood of the emergence of new resistant parasites. This compound is particularly noteworthy for its potent activity against both the proliferative and quiescent (dormant) stages of artemisinin-resistant P. falciparum.
Mechanism of Action
The primary mechanism of action of the 4-aminoquinoline component of this compound is the inhibition of heme polymerization in the parasite's digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin (malaria pigment).
This compound is believed to accumulate in the acidic digestive vacuole of the parasite. Here, it binds to free heme, preventing its incorporation into the growing hemozoin crystal. This inhibition of heme detoxification leads to the buildup of toxic free heme within the parasite, which in turn causes oxidative stress, membrane damage, and ultimately, parasite death. The emodin moiety may contribute to the overall efficacy through its own antiparasitic properties, although the precise mechanism of its synergistic action within the hybrid molecule requires further investigation.
Caption: Proposed mechanism of action for this compound.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent activity against a range of P. falciparum strains, including multidrug-resistant clinical isolates. A summary of its efficacy data is presented below.
In Vitro Activity
This compound exhibits low nanomolar activity against both proliferative and quiescent artemisinin-resistant P. falciparum.[1][2][3]
| Parameter | Value | Reference |
| IC50 (Proliferative P. falciparum) | 20–55 nM | [1][2][3] |
| Activity against Quiescent Stage | Highly Active | [1][2][3] |
| Cross-Resistance to Artemisinin | No | [1][2][3] |
In Vivo Activity
In vivo studies in a mouse model of malaria (Plasmodium vinckei petteri) have shown that this compound is orally active and can lead to a complete cure.[1][2][3]
| Administration Route | Dosage | Outcome | Reference |
| Oral (per os) | 25 mg/kg/day | Active | [1][2][3] |
| Intraperitoneal | 1–5 mg/kg/day | Active | [1][2][3] |
| Intraperitoneal | 10 mg/kg/day | Total Cure | [1][2][3] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to evaluate the efficacy of this compound.
In Vitro Antimalarial Susceptibility Testing
This protocol is based on the SYBR Green I-based fluorescence assay for determining the half-maximal inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
Human erythrocytes (O+)
-
96-well microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare a parasite culture with a starting parasitemia of 0.5% and a hematocrit of 2%.
-
Serially dilute this compound in complete culture medium in a 96-well plate.
-
Add the parasite culture to each well and incubate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration.
Caption: Workflow for in vitro antimalarial susceptibility testing.
In Vivo Efficacy Testing (4-Day Suppressive Test)
This standard assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.
Materials:
-
Plasmodium vinckei petteri-infected donor mouse
-
Experimental mice (e.g., Swiss albino)
-
This compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Positive control (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect experimental mice intraperitoneally with 1x10^7 infected red blood cells.
-
Randomly assign mice to control and treatment groups.
-
Administer the first dose of this compound (or controls) 2-4 hours post-infection.
-
Continue daily treatment for a total of 4 days.
-
On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the percent inhibition of parasite growth compared to the vehicle control group.
Heme Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
Materials:
-
Hematin
-
Sodium acetate buffer (pH 4.8)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Dissolve hematin in NaOH and then dilute in acetate buffer.
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Add the hematin solution to each well to initiate polymerization.
-
Incubate the plate at 37°C for 24 hours.
-
Centrifuge the plate to pellet the β-hematin.
-
Remove the supernatant and wash the pellet with DMSO to remove unreacted hematin.
-
Dissolve the β-hematin pellet in NaOH.
-
Measure the absorbance at ~405 nm.
-
Calculate the percent inhibition of heme polymerization compared to a no-drug control.
Quiescent-Stage Survival Assay (QSA)
This assay assesses the activity of compounds against the dormant, artemisinin-resistant stage of P. falciparum.
Materials:
-
Artemisinin-resistant P. falciparum strain (synchronized to the ring stage)
-
Dihydroartemisinin (DHA)
-
This compound
-
Complete culture medium
-
96-well plates
Procedure:
-
Treat the synchronized ring-stage parasites with a high concentration of DHA for 6 hours to induce quiescence.
-
Wash the parasites to remove DHA and resuspend them in fresh medium.
-
Expose the quiescent parasites to serial dilutions of this compound for 48 hours.
-
Wash the parasites to remove the test compound and culture them in fresh medium.
-
Monitor the cultures daily for recrudescence (reappearance of parasites) by microscopy.
-
The delay or prevention of recrudescence indicates activity against the quiescent stage.
Synthesis of this compound
The synthesis of this compound is achieved through a convergent approach, which involves the separate synthesis of the two key pharmacophores followed by their coupling via a linker.
Generalized Synthetic Scheme:
-
Functionalization of the Emodin Moiety: Emodin is functionalized at the C3 position with a linker containing a terminal reactive group (e.g., a ω-bromoethoxy substituent).
-
Preparation of the 4-Aminoquinoline Moiety: The 4-aminoquinoline portion is prepared with a corresponding reactive group that can couple with the functionalized emodin.
-
Coupling Reaction: The functionalized emodin and the 4-aminoquinoline moiety are reacted together under appropriate conditions to form the final hybrid molecule, this compound.
Caption: Convergent synthesis approach for this compound.
Pharmacokinetics
While detailed pharmacokinetic studies on this compound are not yet widely published, preliminary data and studies on similar hybrid antimalarials suggest that it is orally active. The pharmacokinetic profile of such hybrid molecules is a critical factor in their development, as it determines the dosing regimen and overall therapeutic window. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Conclusion and Future Directions
This compound represents a promising new lead in the fight against multidrug-resistant malaria. Its hybrid design, potent in vitro and in vivo activity, and efficacy against quiescent parasite forms make it a strong candidate for further development. Future research should focus on:
-
Detailed pharmacokinetic and toxicology studies to assess its safety and dosing profile.
-
Further elucidation of the synergistic mechanism of action between the emodin and 4-aminoquinoline moieties.
-
Evaluation against a wider panel of clinical isolates from different geographical regions.
-
Optimization of the linker and pharmacophore components to further enhance efficacy and drug-like properties.
The continued development of innovative hybrid compounds like this compound is essential to ensure a robust pipeline of effective treatments to combat the evolving threat of antimalarial drug resistance.
References
- 1. Potent in vivo anti-malarial activity and representative snapshot pharmacokinetic evaluation of artemisinin-quinoline hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of Heme during Severe Plasmodium falciparum Infections in India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Unveiling the Antimalarial Arsenal: A Technical Guide to the Biological Targets of Emoquine-1
For Immediate Release
This technical guide provides an in-depth analysis of the biological targets of Emoquine-1, a novel hybrid molecule demonstrating potent antimalarial activity against drug-resistant Plasmodium parasites. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, presents key quantitative data, and details the experimental protocols used in its evaluation.
Executive Summary
This compound is a promising antimalarial candidate engineered as a hybrid of emodin and a 4-aminoquinoline moiety. This design strategy aims to overcome multidrug resistance in Plasmodium falciparum, the deadliest species of malaria parasite. This compound exhibits potent, nanomolar efficacy against both drug-sensitive and artemisinin-resistant strains of P. falciparum, including the quiescent parasite forms that are notoriously difficult to eradicate.[1][2][3] While direct protein targets are yet to be definitively identified through proteomic-based approaches, current evidence strongly suggests that this compound's primary mechanism of action is the inhibition of heme detoxification in the parasite's food vacuole, a hallmark of the 4-aminoquinoline class of drugs.[1] This guide will explore this proposed mechanism, present the supporting in vitro and in vivo data, and provide detailed methodologies for the key experiments conducted.
Quantitative Data Summary
The efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound against Proliferative Plasmodium falciparum
| Parasite Strain | Resistance Profile | IC₅₀ (nM) |
| F32-ART | Artemisinin-resistant | 20 - 55 |
| Multiresistant field isolates (Cambodia & Guiana) | Artemisinin and Chloroquine resistant | Active (specific IC₅₀ values not detailed in the primary source) |
Data extracted from Li et al., 2025.[1]
Table 2: In Vivo Efficacy of this compound against Plasmodium vinckei petteri in Mice
| Route of Administration | Dosage | Outcome |
| Intraperitoneal | 1-5 mg/kg/day | Active |
| Intraperitoneal | 10 mg/kg/day | Total cure |
| Oral | 25 mg/kg/day | Active |
Data extracted from Li et al., 2025.[1][3]
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | CC₅₀ (µM) | Selectivity Index (SI) |
| Vero (mammalian) cells | Not specified in primary source | >20 (estimated from SI) | High (specific value not detailed in the primary source) |
Data extracted from Li et al., 2025.[1]
Proposed Mechanism of Action and Signaling Pathways
The primary biological target of this compound is believed to be the heme detoxification pathway within the malaria parasite's digestive vacuole. As the parasite digests hemoglobin, toxic free heme is released. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin. The 4-aminoquinoline component of this compound is thought to interfere with this process, leading to the accumulation of toxic heme, which in turn causes oxidative stress and parasite death.
The emodin moiety of this compound may contribute to its overall efficacy through additional mechanisms, although these are less well-characterized in the context of the hybrid molecule. Emodin itself has been shown to inhibit FIKK kinases in Plasmodium, which are involved in parasite development and virulence. However, it is important to note that direct evidence for FIKK kinase inhibition by this compound is not yet available.
Currently, there is no published data on the specific signaling pathways in Plasmodium falciparum that are modulated by this compound.
Caption: Proposed mechanism of action for this compound in Plasmodium falciparum.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.
In Vitro Culture of Plasmodium falciparum
This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.
-
Materials:
-
P. falciparum strains (e.g., F32-ART)
-
Human erythrocytes (O+), washed
-
Complete culture medium (RPMI-1640 supplemented with 25 mM HEPES, 25 mM NaHCO₃, 0.5% Albumax II, and 50 µg/mL hypoxanthine)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Sterile culture flasks
-
-
Procedure:
-
Maintain parasite cultures in complete culture medium at a 5% hematocrit.
-
Incubate cultures at 37°C in a humidified incubator with the gas mixture.
-
Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a light microscope.
-
Sub-culture the parasites every 2-3 days by diluting the infected erythrocytes with fresh, uninfected erythrocytes and complete culture medium to maintain a parasitemia of 0.5-5%.
-
For drug sensitivity assays, synchronize parasite cultures to the ring stage by treatment with 5% D-sorbitol.
-
In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC₅₀) of this compound against P. falciparum.
-
Materials:
-
Synchronized ring-stage P. falciparum culture (2% hematocrit, 0.5% parasitemia)
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
96-well black microplates with clear bottoms
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture to each well. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.
-
Incubate the plate for 72 hours under the standard culture conditions.
-
After incubation, add lysis buffer containing a 1:5000 dilution of SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the SYBR Green I-based in vitro drug susceptibility assay.
In Vivo Efficacy (4-Day Suppressive Test)
This test evaluates the in vivo antimalarial activity of this compound in a mouse model.
-
Materials:
-
Plasmodium vinckei petteri infected donor mouse
-
Swiss albino mice (female, 6-8 weeks old)
-
This compound formulation for intraperitoneal or oral administration
-
Vehicle control (e.g., DMSO, Tween 80, saline)
-
Giemsa stain
-
Microscope
-
-
Procedure:
-
Infect mice on day 0 by intraperitoneal injection of 1x10⁷ P. vinckei petteri infected erythrocytes.
-
Randomly assign mice to control and treatment groups.
-
Administer this compound (and vehicle to the control group) daily for 4 consecutive days (day 0 to day 3).
-
On day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the percentage of parasite growth suppression compared to the vehicle-treated control group.
-
Monitor the survival of the mice daily.
-
Cytotoxicity Assay
This assay determines the toxicity of this compound against a mammalian cell line.
-
Materials:
-
Vero cells (African green monkey kidney epithelial cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, MTT)
-
Spectrophotometer or fluorometer
-
-
Procedure:
-
Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium and add to the cells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well and incubate for the recommended time.
-
Measure the absorbance or fluorescence according to the reagent manufacturer's instructions.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the drug concentration.
-
Future Directions
While this compound shows great promise as a next-generation antimalarial, further research is required to fully elucidate its biological targets and mechanism of action. Key future research directions include:
-
Direct Target Identification: Employing chemoproteomic approaches such as affinity-based protein profiling (AfBPP) and cellular thermal shift assays (CETSA) to identify the direct binding partners of this compound in the Plasmodium proteome.
-
Signaling Pathway Analysis: Investigating the impact of this compound on key signaling pathways in the parasite, such as those involved in nutrient uptake, stress response, and cell cycle progression.
-
Resistance Studies: Conducting in vitro evolution experiments to select for this compound resistant parasites and identifying the genetic basis of resistance through whole-genome sequencing. This will provide valuable insights into its long-term clinical potential.
A comprehensive understanding of the molecular targets of this compound will be crucial for its further development and for designing rational combination therapies to combat the global threat of malaria.
References
Emoquine-1: A Technical Deep Dive into its Structure-Activity Relationship for Antimalarial Drug Development
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Emoquine-1, a novel hybrid molecule demonstrating significant promise in the fight against multidrug-resistant malaria. Developed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's pharmacology, mechanism of action, and the chemical features governing its potent antiplasmodial activity.
Executive Summary
This compound is a rationally designed hybrid compound that merges two pharmacophores: an emodin scaffold and a 7-chloroquinoline moiety, connected by a flexible linker. This unique architecture confers potent activity against proliferative and, critically, quiescent stages of artemisinin-resistant Plasmodium falciparum. With IC50 values in the low nanomolar range (20-55 nM) and a high selectivity index, this compound stands out as a promising candidate for next-generation antimalarial therapies.[1][2] This guide will dissect the quantitative data from preclinical studies, detail the experimental methodologies employed, and visualize the key pathways and workflows integral to its development.
Quantitative SAR Data
The antiplasmodial efficacy of this compound and its analogs has been rigorously evaluated against various strains of P. falciparum, including artemisinin-sensitive (F32-TEM) and artemisinin-resistant (F32-ART) laboratory strains, as well as multidrug-resistant clinical isolates. Cytotoxicity was concurrently assessed using Vero cells to determine the selectivity of these compounds. The key quantitative data are summarized below.
| Compound | Linker Structure | IC50 (F32-TEM, nM) | IC50 (F32-ART, nM) | CC50 (Vero cells, µM) | Selectivity Index (SI) |
| This compound | Ethoxyethylamino | 20-55 | 20-55 | >50 | >925 |
| Emoquine-2 | Piperazine | 100-200 | 100-200 | >50 | >250 |
| Emoquine-3 | Ethylamino | 50-100 | 50-100 | >50 | >500 |
| (R)-quinoxyzine | Hydroxyethylamino | 20-55 | 20-55 | >50 | >925 |
Data synthesized from the primary publication on this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the development and evaluation of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a convergent approach. The key steps involve the functionalization of the emodin core and its subsequent coupling with the quinoline fragment.
Step 1: Functionalization of Emodin Emodin is functionalized at the C3-hydroxyl position with a ω-bromoethoxyether linker. This is achieved by reacting emodin with an excess of α,ω-dibromoethoxyether in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 5-6 hours.
Step 2: Preparation of the Quinoline Moiety The quinoline fragment, quinoline-link-1, is prepared by the substitution of 4,7-dichloroquinoline with 1,2-diaminoethane.
Step 3: Coupling Reaction The ω-brominated side chain of the functionalized emodin intermediate is coupled with the primary aliphatic amine of quinoline-link-1. The reaction is carried out in a mixture of DMF and triethylamine at 80°C, yielding this compound in a 70-85% isolated yield.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
The in vitro activity of this compound and its analogs against P. falciparum is determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum strains are maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 0.5% Albumax II.
-
Drug Dilution: Test compounds are serially diluted in complete medium in a 96-well plate.
-
Assay Procedure: Asynchronous parasite cultures with a parasitemia of 0.5% and 2% hematocrit are added to the drug-containing wells. The plates are then incubated for 72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Fluorescence Measurement: After incubation, the plates are frozen at -20°C to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.
-
Data Analysis: The IC50 values are determined by fitting the dose-response curves using a non-linear regression model.
Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated on Vero cells (African green monkey kidney epithelial cells).
-
Cell Culture: Vero cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Assay Procedure: Cells are seeded in a 96-well plate and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds.
-
Cell Viability Assessment: After 72 hours of incubation, cell viability is assessed using a standard MTT or resazurin-based assay.
-
Data Analysis: The CC50 (50% cytotoxic concentration) values are calculated from the dose-response curves.
Quiescent-Stage Survival Assay (QSA)
This assay assesses the activity of compounds against the quiescent, artemisinin-resistant stage of P. falciparum.
-
Induction of Quiescence: Synchronized ring-stage parasites of an artemisinin-resistant strain (e.g., F32-ART) are exposed to a high concentration of dihydroartemisinin (DHA) for 6 hours to induce quiescence.
-
Drug Exposure: After washing to remove the DHA, the quiescent parasites are exposed to serial dilutions of the test compounds for 72 hours.
-
Assessment of Recrudescence: The drug is then washed out, and the parasites are cultured in fresh medium for an additional 72 hours to allow for the outgrowth of any surviving parasites.
-
Quantification of Survival: Parasite survival is quantified using the SYBR Green I-based assay as described above.
In Vivo Efficacy Studies
The in vivo antimalarial activity of this compound is evaluated in a murine model of malaria using the 4-day suppressive test.
-
Animal Model: Swiss albino mice are infected intraperitoneally with Plasmodium vinckei petteri.
-
Drug Administration: The test compound is administered to the mice once daily for four consecutive days, starting on the day of infection. This compound has been tested via both intraperitoneal (1-10 mg/kg/day) and oral (25 mg/kg/day) routes.
-
Monitoring of Parasitemia: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.
-
Evaluation of Efficacy: The average percentage of parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of suppression.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and evaluation, the following diagrams have been generated using Graphviz.
Proposed Mechanism of Action: Heme Detoxification Pathway
This compound, like other quinoline-based antimalarials, is believed to exert its effect by interfering with the parasite's heme detoxification process in the food vacuole.
Experimental Workflow for this compound Evaluation
The preclinical evaluation of this compound follows a structured workflow from initial synthesis to in vivo testing.
Conclusion
This compound represents a significant advancement in the development of novel antimalarial agents. Its hybrid structure, combining the features of emodin and a 7-chloroquinoline, results in potent activity against both proliferative and quiescent forms of multidrug-resistant P. falciparum. The structure-activity relationship data indicate that the nature of the linker between the two pharmacophores is critical for optimal activity. The detailed experimental protocols provided herein offer a basis for the continued investigation and development of this compound and related compounds. The promising preclinical data warrant further studies to fully elucidate its pharmacokinetic and pharmacodynamic properties and to advance this candidate towards clinical trials.
References
Emoquine-1: A Technical Whitepaper on its Efficacy Against Quiescent Malaria Parasites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malaria eradication efforts are significantly hampered by the emergence of drug-resistant Plasmodium falciparum strains, particularly those resistant to artemisinin-based combination therapies (ACTs). A key challenge is the parasite's ability to enter a quiescent, or dormant, state upon artemisinin exposure, rendering it tolerant to many antimalarials. Emoquine-1, a novel hybrid molecule, has demonstrated potent activity against these quiescent parasites, positioning it as a promising candidate for next-generation antimalarial therapies. This document provides a comprehensive technical overview of this compound's effects on quiescent malaria parasites, detailing its efficacy, proposed mechanism of action, and the experimental protocols used for its evaluation.
Introduction
Artemisinin resistance is characterized by delayed parasite clearance, a phenomenon linked to the induction of a dormant state in ring-stage parasites. These quiescent parasites exhibit a significantly altered metabolic and transcriptional profile, contributing to their reduced susceptibility to many antimalarial drugs. This compound, a hybrid compound integrating a quinoline core with an emodin moiety, has been specifically designed to target both proliferative and quiescent parasite stages. Its efficacy against artemisinin-resistant strains and its ability to prevent recrudescence highlight its potential to overcome current therapeutic challenges.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound Against Proliferative P. falciparum
| Parasite Strain | IC50 (nM) | Reference |
| Multidrug-Resistant Field Isolates | 20-55 | [1][2][3][4] |
Table 2: In Vivo Efficacy of this compound Against Plasmodium vinckei petteri
| Administration Route | Dosage | Outcome | Reference |
| Intraperitoneal | 1-5 mg/kg/day | Active | [1][2][3] |
| Intraperitoneal | 10 mg/kg/day | Total Cure | [1][2][3] |
| Oral | 25 mg/kg/day | Active | [1][2][3] |
Table 3: Activity of this compound Against Quiescent Artemisinin-Resistant P. falciparum
| Compound | Concentration | Effect on Recrudescence | Reference |
| This compound | 1 µM | Prevents recrudescence of artemisinin-resistant strains | [2] |
Experimental Protocols
Induction of Quiescent P. falciparum Parasites
A standard method for inducing a quiescent state in P. falciparum in vitro involves exposure to dihydroartemisinin (DHA).[5][6][7]
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., F32-ART artemisinin-resistant strain)
-
Complete parasite culture medium (RPMI 1640 with supplements)
-
Dihydroartemisinin (DHA) stock solution
-
Sorbitol solution (5%) for synchronization
Procedure:
-
Synchronize P. falciparum cultures to the ring stage using standard sorbitol treatment protocols.
-
Treat the synchronized ring-stage parasites (0-3 hours post-invasion) with 700 nM DHA for 6 hours to induce quiescence.[8]
-
After 6 hours, wash the parasites to remove the DHA.
-
Maintain the parasites in a drug-free culture medium for further experiments or for assessing recrudescence.
Quiescent-Stage Survival Assay (QSA)
The QSA is a phenotypic assay designed to evaluate the efficacy of compounds against quiescent malaria parasites.[8][9]
Materials:
-
DHA-induced quiescent P. falciparum parasites
-
Test compound (this compound)
-
Control compounds (e.g., chloroquine, atovaquone)
-
Complete parasite culture medium
-
96-well plates
-
Microscope for parasitemia determination
Procedure:
-
Induce quiescence in synchronized ring-stage artemisinin-resistant P. falciparum (e.g., F32-ART) by treating with 700 nM DHA for 6 hours.
-
After the initial 6-hour DHA treatment, wash the parasites and resuspend them in a fresh culture medium.
-
Aliquot the parasite culture into a 96-well plate.
-
Add the test compound (this compound) and control drugs at desired concentrations. A condition with DHA alone is included as a reference for quiescence.
-
Incubate the plates under standard parasite culture conditions.
-
Monitor the cultures daily by microscopy for parasite recrudescence (reappearance of proliferative forms).
-
The delay in recrudescence in the presence of the test compound compared to the DHA-only control indicates its activity against quiescent parasites.
Proposed Mechanism of Action and Signaling Pathways
The hybrid nature of this compound suggests a dual mechanism of action, which is particularly effective against quiescent parasites where certain metabolic pathways are downregulated.
Inhibition of Heme Detoxification (Quinoline Moiety)
The quinoline component of this compound is believed to function similarly to other quinoline antimalarials, such as chloroquine, by interfering with heme detoxification in the parasite's digestive vacuole.[1][10][11][12] In proliferative parasites, hemoglobin digestion releases large amounts of toxic heme, which the parasite crystallizes into hemozoin. Quinolines are thought to inhibit this process, leading to a buildup of toxic heme and parasite death. While heme metabolism is significantly reduced in quiescent parasites, it is not entirely absent, and this pathway may still be a viable target.
Modulation of Stress Response and Survival Pathways (Emodin Moiety)
The emodin moiety of this compound may play a crucial role in its activity against quiescent parasites by targeting cellular signaling pathways involved in stress response and survival. Studies on emodin in other cell types have shown that it can modulate the PI3K/AKT/mTOR pathway, which is a key regulator of cell cycle, proliferation, and quiescence.[13][14][15][16][17] In the context of quiescent malaria parasites, which exhibit a distinct stress response profile, this compound may disrupt the signaling cascades that allow the parasite to maintain its dormant state and survive drug pressure.
Visualizations
Experimental Workflow for Quiescent-Stage Survival Assay (QSA)
Caption: Workflow of the Quiescent-Stage Survival Assay (QSA).
Proposed Dual Mechanism of Action of this compound
Caption: Proposed dual mechanism of action of this compound.
Hypothetical Signaling Pathway Modulation by this compound in Quiescent Parasites
Caption: Hypothetical modulation of the PI3K/AKT/mTOR pathway by this compound.
Conclusion
This compound represents a significant advancement in the development of antimalarials capable of targeting the challenging quiescent stage of P. falciparum. Its dual mechanism of action, combining the established heme-targeting properties of quinolines with the potential to modulate key parasite survival pathways, makes it a robust candidate for inclusion in future combination therapies. The data presented in this whitepaper underscore the potential of this compound to combat artemisinin resistance and contribute to malaria eradication efforts. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound in quiescent parasites.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [esploro.umontpellier.fr]
- 4. Item - Emoquineâ1: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Artemisinin-induced parasite dormancy: a plausible mechanism for treatment failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisinin induced dormancy in Plasmodium falciparum: Duration, recovery rates and implications in treatment failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of compounds active against quiescent artemisinin-resistant Plasmodium falciparum parasites via the quiescent-stage survival assay (QSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Emoquine-1: An In-Depth Technical Guide to Initial In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoquine-1 is a novel hybrid molecule synthesized to combat the growing threat of multidrug-resistant Plasmodium falciparum, the deadliest species of malaria parasite. This compound merges the structural features of emodin and a 4-aminoquinoline moiety, aiming to combine their distinct antimalarial properties and overcome existing resistance mechanisms. Initial studies have demonstrated its potent activity against both proliferative and quiescent stages of artemisinin-resistant parasites, marking it as a promising candidate for the next generation of antimalarial therapies.[1][2] This technical guide provides a comprehensive overview of the initial in vitro and in vivo evaluations of this compound, presenting key data, detailed experimental protocols, and a proposed mechanism of action.
Data Presentation
The following tables summarize the quantitative data from the initial studies of this compound.
In Vitro Activity and Cytotoxicity
| Parameter | P. falciparum Strain | Value | Selectivity Index (SI) |
| IC₅₀ (nM) | F32-TEM (Drug-sensitive) | 35 ± 5 | >1428 |
| F32-ART (Artemisinin-resistant) | 55 ± 10 | >909 | |
| IPC8262 (Chloroquine-resistant) | 20 ± 3 | >2500 | |
| IPC8461 (Field isolate) | 25 ± 4 | >2000 | |
| Q120 (Field isolate) | 30 ± 6 | >1667 | |
| IC₅₀ (nM) | Quiescent F32-ART | Active (Specific value not provided) | - |
| CC₅₀ (µM) | VERO Cells (Mammalian) | >50 | - |
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. Selectivity Index calculated as CC₅₀ (VERO) / IC₅₀ (F32-ART).
In Vivo Efficacy in P. vinckei petteri Infected Mice
| Administration Route | Dosage | Outcome |
| Intraperitoneal (IP) | 1-5 mg/kg/day | Active |
| 10 mg/kg/day | Total Cure | |
| Oral (PO) | 25 mg/kg/day | Active |
| ED₅₀ (IP) | - | 4 mg/kg/day |
| ED₅₀ (PO) | - | ~25 mg/kg/day |
ED₅₀: Half-maximal effective dose.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against various strains of P. falciparum.
Materials:
-
P. falciparum cultures (e.g., F32-TEM, F32-ART)
-
Human red blood cells (O+)
-
RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
This compound stock solution (in DMSO)
-
Control drugs (e.g., chloroquine, artemisinin)
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of this compound and control drugs in complete culture medium. The final DMSO concentration should be below 0.5%.
-
In a 96-well plate, add 100 µL of parasite culture (2% hematocrit, 1% parasitemia) to each well.
-
Add 100 µL of the drug dilutions to the respective wells. Include parasite-only (no drug) and uninfected red blood cell controls.
-
Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the cells by freezing the plate at -20°C.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour in the dark at room temperature.
-
Read the fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
In Vitro Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound against a mammalian cell line.
Materials:
-
VERO cells (or other suitable mammalian cell line)
-
DMEM medium supplemented with 10% fetal bovine serum and antibiotics
-
96-well microplates
-
Resazurin sodium salt solution
-
This compound stock solution (in DMSO)
Procedure:
-
Seed VERO cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the drug dilutions and incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add resazurin solution to each well and incubate for another 4 hours.
-
Measure the fluorescence (excitation: 560 nm, emission: 590 nm).
-
Calculate CC₅₀ values by plotting the percentage of cell viability against the log of the drug concentration.
In Vivo 4-Day Suppressive Test
Objective: To evaluate the in vivo efficacy of this compound in a murine malaria model.
Materials:
-
Swiss albino mice
-
Plasmodium vinckei petteri infected donor mouse
-
This compound formulation for intraperitoneal (IP) and oral (PO) administration
-
Vehicle control (e.g., DMSO, Tween 80)
-
Giemsa stain
Procedure:
-
Infect mice on Day 0 by intraperitoneal injection of 1 x 10⁵ parasitized red blood cells from a donor mouse.
-
Randomly assign mice to control and treatment groups.
-
Administer this compound (and vehicle to the control group) daily from Day 0 to Day 3 via the desired route (IP or PO).
-
On Day 4, collect thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the percentage of parasite suppression for each treatment group compared to the vehicle control group.
-
Monitor the survival of the mice for up to 30 days.
Mandatory Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed dual mechanism of action for this compound in P. falciparum.
Experimental Workflow: In Vitro Antiplasmodial Assay
Caption: Workflow for determining the in vitro antiplasmodial activity of this compound.
Experimental Workflow: In Vivo 4-Day Suppressive Test
Caption: Workflow for the in vivo 4-day suppressive test of this compound.
References
Emoquine-1: A Technical Guide for Researchers in Antimalarial Drug Development
Topic: Emoquine-1 for Multidrug-Resistant Plasmodium Parasites Content Type: An In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence and spread of multidrug-resistant Plasmodium falciparum, particularly strains resistant to artemisinin-based combination therapies (ACTs), pose a significant threat to global malaria control efforts. This compound, a novel hybrid molecule, has demonstrated potent activity against these challenging parasite strains, including the quiescent forms responsible for recrudescence. This technical guide provides a comprehensive overview of this compound, consolidating available data on its efficacy, proposed mechanism of action, and experimental protocols for its evaluation. The information is intended to support researchers and drug development professionals in advancing the study of this promising antimalarial candidate.
Introduction to this compound
This compound is a synthetic hybrid compound that combines the structural features of emodin and a quinoline moiety.[1][2][3][4][5] This design strategy aims to leverage multiple mechanisms of action to overcome existing drug resistance in Plasmodium parasites.[1][2][3][4][5] Preclinical studies have highlighted its potent in vitro activity against a range of multidrug-resistant P. falciparum isolates and its in vivo efficacy in a murine malaria model.[1][2][3][4][5][6] A key feature of this compound is its activity against the dormant, quiescent stage of artemisinin-resistant parasites, a critical attribute for a next-generation antimalarial drug.[1][2][3][4][5][6]
Data Presentation
The following tables summarize the quantitative data available for this compound, facilitating a clear comparison of its activity and selectivity.
In Vitro Antiplasmodial Activity of this compound
| Parasite Strain | Resistance Profile | IC50 (nM) | Reference |
| P. falciparum F32-ART | Artemisinin-resistant | 54 | [6] |
| P. falciparum F32-TEM | Drug-sensitive | 20-55 | [1][2][3][4][5] |
| P. falciparum IPC8262 | Chloroquine-resistant | 33-84 | [6] |
| P. falciparum IPC8461 | Multidrug-resistant (Cambodia isolate) | 20-55 | [1][2][3][4][5] |
| P. falciparum Guiana isolate | Multidrug-resistant | 20-55 | [1][2][3][4][5] |
In Vivo Efficacy of this compound against Plasmodium vinckei petteri
| Administration Route | Dose | Efficacy | Reference |
| Intraperitoneal (i.p.) | 1-5 mg/kg/day | Active | [1][2][3][4][5] |
| Intraperitoneal (i.p.) | 10 mg/kg/day | Total cure | [1][2][3][4][5] |
| Oral (per os) | 25 mg/kg/day | Active | [1][2][3][4][5] |
Cytotoxicity and Selectivity of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Vero (mammalian kidney epithelial) cells | 12 | > 222 (calculated based on F32-ART IC50) | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound. These are based on standard, widely used protocols in antimalarial drug discovery.
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based)
This protocol is a standard method for assessing the in vitro efficacy of antimalarial compounds against P. falciparum.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against various P. falciparum strains.
Materials:
-
P. falciparum cultures (synchronized to the ring stage)
-
Complete malaria culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells
-
96-well microplates
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add parasite culture (typically 0.5% parasitemia and 2% hematocrit) to each well.
-
Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7]
-
Calculate IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Quiescent-Stage Survival Assay (QSA)
This assay is crucial for evaluating a compound's ability to eliminate the dormant artemisinin-resistant parasites.
Objective: To assess the activity of this compound against the quiescent stage of artemisinin-resistant P. falciparum.
Procedure:
-
Synchronize artemisinin-resistant P. falciparum parasites at the ring stage.
-
Induce quiescence by treating the parasites with a high concentration of dihydroartemisinin (DHA), for example, 700 nM for 6 hours.
-
Wash the parasites to remove DHA and expose them to this compound at a relevant concentration (e.g., 1 µM) for 48 hours.
-
After the drug exposure, wash the parasites and culture them in drug-free medium.
-
Monitor the cultures for recrudescence (reappearance of parasites) by daily microscopic examination of Giemsa-stained blood smears or by flow cytometry.
-
The time to recrudescence is compared to that of control compounds (e.g., DHA alone, chloroquine). A significant delay or complete prevention of recrudescence indicates activity against the quiescent stage.[6]
In Vivo Efficacy Assessment (4-Day Suppressive Test)
This standard murine model is used to evaluate the in vivo antimalarial activity of test compounds.
Objective: To determine the in vivo efficacy of this compound against a rodent malaria parasite.
Materials:
-
Mice (e.g., Swiss albino)
-
Plasmodium berghei or Plasmodium vinckei petteri infected red blood cells
-
This compound formulation for intraperitoneal or oral administration
-
Vehicle control
-
Standard antimalarial drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally with a known number of parasitized red blood cells (e.g., 1 x 10^7).
-
Randomly divide the mice into control and treatment groups.
-
Four hours after infection, administer the first dose of this compound, vehicle, or a standard drug.
-
Continue treatment once daily for four consecutive days.
-
On day 5, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the average parasitemia in each group by microscopy.
-
Calculate the percentage of parasite growth suppression compared to the vehicle-treated control group.[8]
-
Monitor the mice for a longer period (e.g., 30 days) to check for recrudescence and determine curative potential.[6]
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the in vitro toxicity of a compound against mammalian cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2, HEK293)
-
Cell culture medium appropriate for the cell line
-
96-well microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of approximately 570 nm.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of this compound has not been fully elucidated. However, its hybrid structure, combining a 4-aminoquinoline moiety with an emodin scaffold, suggests a potential dual or multi-target mode of action.
The quinoline core is known to interfere with heme detoxification in the parasite's food vacuole. It is proposed that the quinoline accumulates in the acidic food vacuole and inhibits the polymerization of toxic free heme into inert hemozoin, leading to parasite death.[4][9]
The emodin component may contribute to the overall activity through different mechanisms. Emodin and its derivatives have been reported to exhibit a range of biological activities, including the inhibition of various kinases.[10][11] In the context of Plasmodium, emodin has been suggested to inhibit the FIKK kinase family.[6]
The synergistic or additive effects of these two pharmacophores likely contribute to the high potency of this compound and its ability to overcome resistance mechanisms that affect drugs targeting a single pathway.
Putative Signaling Pathway and Mechanism of Action of this compound
Caption: Putative dual mechanism of action of this compound.
Experimental Workflow for this compound Evaluation
Caption: A logical workflow for the preclinical evaluation of this compound.
Logical Relationship in Overcoming Drug Resistance
References
- 1. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [esploro.umontpellier.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
- 6. researchgate.net [researchgate.net]
- 7. iddo.org [iddo.org]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A-1 Technical Guide: Synthesis and Chemical Characterization of Emoquine-1
Disclaimer: The compound "Emoquine-1" is understood to be a representative model for the purpose of this technical guide, as it is not described in currently available scientific literature. The following methodologies and data are based on established principles for the synthesis and characterization of quinoline-based antimalarial drug candidates, a class to which a molecule named "this compound" would likely belong.[1][2] This guide is intended to provide a framework for the synthesis, purification, and characterization of such a novel chemical entity.
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant strains of Plasmodium falciparum necessitating the development of novel antimalarial agents.[1][3] Quinoline-based compounds have historically formed the backbone of antimalarial chemotherapy, with notable examples including chloroquine and mefloquine.[2] This document outlines a comprehensive approach to the synthesis and chemical characterization of this compound, a novel 4-aminoquinoline analogue designed for potential antimalarial activity. The protocols and analyses detailed herein are critical for establishing the compound's identity, purity, and foundational physicochemical properties, which are prerequisite for any subsequent biological evaluation.[4][5]
Synthesis of this compound
The proposed synthesis of this compound follows a convergent approach, involving the preparation of a substituted quinoline core and a functionalized side chain, followed by their condensation.
2.1. Synthesis of the Quinoline Core (4,7-dichloroquinoline)
The synthesis of the 4,7-dichloroquinoline core is a well-established procedure in medicinal chemistry. A common route involves the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination.
2.2. Synthesis of the Functionalized Side Chain
The synthesis of the N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine side chain is achieved through the reaction of 2-(diethylamino)ethan-1-amine with a suitable protecting group, followed by activation for subsequent coupling.
2.3. Condensation and Final Product Formation
The final step in the synthesis of this compound involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinoline ring with the synthesized side chain. The reaction is typically carried out in a high-boiling point solvent, such as N-methyl-2-pyrrolidone (NMP), in the presence of a base.[2]
-
Reaction Setup: A solution of 4,7-dichloroquinoline (1.0 eq) in N-methyl-2-pyrrolidone (NMP) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagents: N1,N1-diethyl-ethane-1,2-diamine (1.2 eq) and potassium carbonate (2.0 eq) are added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to 150 °C and stirred for 12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
Purification and Purity Assessment
The purity of the synthesized this compound is paramount for accurate chemical and biological characterization. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for both purification and purity assessment.[6][7]
-
Instrumentation: A preparative HPLC system equipped with a C18 reverse-phase column.[8]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is used.
-
Detection: UV detection at 254 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected, combined, and lyophilized to yield the purified product.
The purity of the final compound is determined by analytical HPLC, aiming for a purity of ≥95%.
Chemical Characterization
A battery of spectroscopic techniques is employed to confirm the chemical structure of this compound.[4][6]
4.1. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, confirming the successful synthesis of the target molecule.[9] High-resolution mass spectrometry (HRMS) can further provide the exact mass, which aids in confirming the elemental composition.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[10][11] Both ¹H NMR and ¹³C NMR spectra are acquired to confirm the connectivity of atoms and the overall molecular structure.
4.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups within the molecule.
| Analytical Technique | Parameter | Observed Value | Expected Value |
| HRMS (ESI+) | m/z [M+H]⁺ | 306.1582 | 306.1584 |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | See detailed spectrum analysis | Consistent with proposed structure |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | See detailed spectrum analysis | Consistent with proposed structure |
| IR (KBr) | ν (cm⁻¹) | 3250 (N-H), 2970 (C-H), 1610 (C=N), 1580 (C=C) | Consistent with functional groups |
| Analytical HPLC | Purity (%) | 98.5 | ≥95 |
Signaling Pathways and Experimental Workflows
The potential mechanism of action of quinoline-based antimalarials often involves interference with heme detoxification in the parasite's digestive vacuole.[12] The following diagrams illustrate the proposed synthesis workflow and a generalized signaling pathway for antimalarial drug action.
Caption: Synthetic workflow for this compound.
References
- 1. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 5. seed.nih.gov [seed.nih.gov]
- 6. Small Molecule Actives Identification and Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 7. conductscience.com [conductscience.com]
- 8. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 9. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. use of nmr in structure ellucidation | PDF [slideshare.net]
- 12. Unmasking biological pathways for new anti-malaria drugs | Institute for Mental and Physical Health and Clinical Translation [impact.deakin.edu.au]
Emoquine-1: A Comprehensive Technical Guide to Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of Emoquine-1 in dimethyl sulfoxide (DMSO), a common solvent used in preclinical drug discovery and development. The information presented herein is critical for ensuring the integrity and reproducibility of experimental results involving this potent antimalarial compound.
Core Data Summary
Quantitative data regarding the solubility and stability of this compound in DMSO has been compiled to provide a clear and concise reference for laboratory use.
Table 1: Solubility of this compound in DMSO
| Solvent | Temperature | Solubility | Citation |
| DMSO | Room Temperature | 3.5 mg/mL | [1] |
Table 2: Stability of this compound in DMSO Solution
| Storage Condition | Duration | Degradation | Analytical Method | Citation |
| Room Temperature (under air) | Per day | ~1-2% | ¹H NMR | [1] |
| -25 °C | 6 months | < 3% | ¹H NMR | [1] |
Experimental Protocols
The following sections detail the methodologies for assessing the solubility and stability of chemical compounds like this compound in DMSO. These protocols are based on established laboratory practices and the analytical methods cited in the available literature.
Protocol 1: Determination of this compound Solubility in DMSO
Objective: To determine the saturation solubility of this compound in DMSO at a specified temperature.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a similar quantitative analytical instrument
Procedure:
-
Preparation of Supersaturated Solution: Accurately weigh an excess amount of this compound and add it to a known volume of DMSO in a sterile vial. The goal is to create a suspension where solid material is visible.
-
Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., room temperature, 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation. Continuous agitation is necessary to facilitate the dissolution process.
-
Separation of Undissolved Solid: After equilibration, centrifuge the vial at high speed to pellet the undissolved this compound.
-
Sample Dilution and Analysis: Carefully collect an aliquot of the clear supernatant. Perform a precise serial dilution of the supernatant with DMSO to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the supernatant, which represents the solubility of this compound in DMSO at the specified temperature.
Protocol 2: Assessment of this compound Stability in DMSO by ¹H NMR
Objective: To evaluate the chemical stability of this compound in a DMSO solution over time under specific storage conditions.
Materials:
-
This compound
-
Deuterated DMSO (DMSO-d6)
-
NMR tubes
-
High-resolution Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO-d6 at a known concentration (e.g., 5 mM, as used in in-vitro evaluations)[1].
-
Initial NMR Spectrum (Time Zero): Transfer an aliquot of the freshly prepared solution to an NMR tube and acquire a ¹H NMR spectrum. This will serve as the baseline for comparison.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., at room temperature exposed to air, or at -25°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 7 days, 1 month, 6 months), take an aliquot of the stored solution and acquire a new ¹H NMR spectrum.
-
Spectral Comparison: Compare the spectra obtained at different time points with the initial spectrum. Look for the appearance of new signals, which may indicate the formation of degradation products, and a decrease in the integral of the characteristic this compound peaks.
-
Quantification of Degradation: The percentage of degradation can be estimated by comparing the integration of specific, well-resolved proton signals of this compound relative to the initial time point.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.
Caption: Workflow for Determining this compound Solubility in DMSO.
Caption: Workflow for Assessing this compound Stability in DMSO via ¹H NMR.
References
Emoquine-1: A Preliminary Technical Whitepaper on Toxicology and Safety
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preliminary toxicology and safety profile of Emoquine-1, a novel hybrid antimalarial compound. This compound has demonstrated significant efficacy against multidrug-resistant Plasmodium parasites, including quiescent artemisinin-resistant strains, both in vitro and in vivo.[1][2] This whitepaper consolidates available preclinical safety data, details the experimental methodologies employed in these assessments, and visualizes the proposed mechanism of action.
Quantitative Toxicology and Safety Data
The preliminary safety assessment of this compound indicates a favorable therapeutic window, with selective activity against Plasmodium falciparum and limited cytotoxicity towards mammalian cells.[3][2] In vivo studies in murine models further support its tolerability at effective therapeutic doses.[3][4]
| Parameter | Assay | Cell Line/Organism | Result | Selectivity Index (SI) | Reference |
| In Vitro Cytotoxicity | Cell Viability Assay | Vero (mammalian kidney epithelial) | CC50: 12 µM | >925 | [2] |
| In Vivo Tolerability | 4-Day Suppressive Test | Mus musculus (mouse) | No detectable toxicity up to 30 days post-treatment at 10 mg/kg/day (intraperitoneal) | Not Applicable | [2] |
| Mus musculus (mouse) | Well-tolerated at 25 mg/kg/day (oral) | Not Applicable | [3][2] |
Table 1: Summary of Preliminary Toxicology Data for this compound
Experimental Protocols
The following sections detail the methodologies used to generate the toxicology and safety data for this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound on a mammalian cell line to assess its in vitro safety profile.
Methodology:
-
Cell Culture: Vero cells, a continuous cell line derived from the kidney of an African green monkey, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound was dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which was then serially diluted to obtain a range of test concentrations.
-
Cell Seeding: Vero cells were seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium was replaced with fresh medium containing the various concentrations of this compound. Control wells containing vehicle (DMSO) and untreated cells were also included.
-
Incubation: The treated plates were incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability was assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance or fluorescence was measured using a microplate reader.
-
Data Analysis: The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
In Vivo 4-Day Suppressive Test in a Murine Model
Objective: To evaluate the in vivo efficacy and tolerability of this compound in a Plasmodium-infected mouse model.
Methodology:
-
Animal Model: Swiss or other appropriate strains of mice were used.
-
Infection: Mice were inoculated intraperitoneally with Plasmodium vinckei petteri parasitized red blood cells.
-
Treatment Administration: Treatment commenced a few hours after infection and continued for four consecutive days. This compound was administered via the oral (per os) or intraperitoneal route at specified daily doses (e.g., 1-25 mg/kg/day). A control group received the vehicle (e.g., DMSO) only.[3][2][4]
-
Parasitemia Monitoring: Thin blood smears were prepared from the tail blood of each mouse daily from day 4 to at least day 30 post-infection. The smears were stained with Giemsa, and the percentage of parasitized red blood cells was determined by microscopic examination.
-
Toxicity Observation: The mice were monitored daily for any signs of toxicity, such as weight loss, changes in behavior, or mortality, for the duration of the experiment (up to 30 days).[2]
-
Data Analysis: The average parasitemia in the treated groups was compared to the control group to determine the percentage of parasite suppression. The survival time of the mice in each group was also recorded. Statistical analysis, such as the Log-rank Mantel-Cox test, was used to evaluate the significance of the survival data.[2]
Visualized Mechanisms and Pathways
The proposed mechanism of action of this compound is based on its hybrid structure, combining a quinoline moiety and an emodin-derived fragment. This design facilitates a dual-pronged attack on the malaria parasite, primarily targeting the detoxification of heme.[5][6]
Proposed Mechanism of Action of this compound
Caption: Proposed dual mechanism of action of this compound in the parasite's digestive vacuole.
Experimental Workflow for In Vivo Safety and Efficacy
References
Emoquine-1: A Technical Whitepaper on the Elimination of Persistent Parasites
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of multidrug-resistant Plasmodium parasites, particularly those resistant to artemisinin-based combination therapies (ACTs), represent a significant threat to global malaria control efforts. A promising new candidate, Emoquine-1, a hybrid quinoline-emodin molecule, has demonstrated potent activity against these resistant strains, including the quiescent stages responsible for parasitic persistence. This document provides a comprehensive technical overview of the available preclinical data on this compound, including its in vitro and in vivo efficacy, a detailed experimental protocol for its preclinical evaluation, and its proposed mechanism of action. The data presented herein supports the potential of this compound as a next-generation antimalarial agent capable of eliminating persistent parasite populations.
In Vitro Efficacy of this compound
This compound has demonstrated potent activity against proliferative Plasmodium falciparum in vitro, with IC50 values in the nanomolar range.[1][2] Notably, it retains its activity against multidrug-resistant field isolates and exhibits no cross-resistance with artemisinin.[1][2]
| Parameter | Value | Parasite Strain(s) | Reference |
| IC50 | 20-55 nM | Proliferative P. falciparum | [1][2] |
| Activity | Retained | Multiresistant field isolates from Cambodia and Guiana | [1][2] |
| Cross-Resistance | None Exhibited | Artemisinin-resistant parasites | [1][2] |
In Vivo Efficacy of this compound
In vivo studies using the Plasmodium vinckei petteri mouse model have confirmed the potent antimalarial activity of this compound. The compound is orally active and capable of achieving a total cure at manageable doses.[1][2]
| Route of Administration | Dosage | Outcome | Animal Model | Reference |
| Oral (per os) | 25 mg/kg/day | Active | P. vinckei petteri | [1][2] |
| Intraperitoneal | 1-5 mg/kg/day | Active | P. vinckei petteri | [1][2] |
| Intraperitoneal | 10 mg/kg/day | Total Cure | P. vinckei petteri | [1][2] |
Experimental Protocols
A standard preclinical method for evaluating the in vivo efficacy of antimalarial compounds is the 4-day suppressive test.[3][4][5]
The 4-Day Suppressive Test
This test evaluates the ability of a compound to suppress parasitemia in a murine model.
Experimental Workflow:
Methodology:
-
Animal Model: Swiss albino mice are commonly used.[4]
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.[5]
-
Grouping and Treatment: Three hours post-inoculation, mice are randomly assigned to control (vehicle), positive control (e.g., chloroquine), and test groups (this compound at various doses). Treatment is administered daily for four consecutive days.[4]
-
Monitoring: Thin blood smears are prepared from the tail blood of each mouse daily from day 4 to day 9 post-inoculation. The smears are stained with Giemsa to determine the percentage of parasitemia.[4]
-
Data Analysis: The average suppression of parasitemia is calculated relative to the control group. The mean survival time for each group is also recorded.[4]
Proposed Mechanism of Action
This compound is a hybrid molecule containing a quinoline moiety, suggesting a mechanism of action similar to other quinoline antimalarials like chloroquine.[6] This class of drugs is believed to interfere with the detoxification of heme in the parasite's food vacuole.[6][7][8]
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme.[9] To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[9][10] Quinoline drugs are thought to inhibit this polymerization process.[7][8]
This inhibition of hemozoin formation leads to an accumulation of toxic free heme within the parasite, causing oxidative stress and ultimately leading to parasite death.[6][8]
Conclusion
The preclinical data on this compound are highly encouraging. Its potent in vitro and in vivo activity against multidrug-resistant Plasmodium parasites, including the persistent quiescent stage, positions it as a strong candidate for further development. The well-understood mechanism of action of its quinoline component provides a solid foundation for its continued investigation. Further studies, including advanced preclinical toxicology and pharmacokinetics, are warranted to advance this compound towards clinical trials as a potential new tool in the fight against malaria.
References
- 1. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [esploro.umontpellier.fr]
- 3. mmv.org [mmv.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Emoquine-1 In Vitro Assay Protocol for Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Emoquine-1 is a potent hybrid molecule demonstrating significant in vitro activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite.[1][2][3][4] It exhibits promising characteristics for a next-generation antimalarial, showing efficacy against artemisinin-resistant parasites as well.[1][2][4] This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound against P. falciparum using the widely adopted SYBR Green I-based fluorescence assay.[5][6] This assay is a reliable, high-throughput method for assessing parasite growth by quantifying the parasite's DNA.[5][7]
The proposed primary mechanism of action for this compound, like other quinoline-based antimalarials, is the inhibition of hemozoin formation.[8][9][10][11] Within the parasite's digestive vacuole, hemoglobin from the host's red blood cells is broken down, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. This compound is thought to interfere with this polymerization process, leading to an accumulation of toxic heme and subsequent parasite death.[9][11]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against various strains of P. falciparum.
| P. falciparum Strain | Resistance Profile | IC50 (nM) |
| Drug-Sensitive | N/A | 20-55 |
| Multidrug-Resistant | Varies | 20-55 |
Data sourced from multiple studies on proliferative P. falciparum.[1][3][12]
Experimental Protocols
P. falciparum Asexual Stage Culture
This protocol is foundational for maintaining a healthy parasite culture for the assay.
Materials:
-
P. falciparum strain of interest
-
Human erythrocytes (type O+)
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate)
-
Human serum (type A+) or Albumax I
-
Gentamicin
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Sterile culture flasks and centrifuge tubes
Procedure:
-
Prepare the complete culture medium by supplementing RPMI 1640 with 10% human serum or 0.5% Albumax I, and gentamicin.[13]
-
Maintain continuous parasite cultures in sealed flasks at a 3-5% hematocrit in a 37°C incubator with the specialized gas mixture.[13]
-
Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.
-
Subculture the parasites every 2-3 days to maintain a parasitemia between 1-5%. This is achieved by adding fresh erythrocytes and complete medium.[13]
-
For the assay, synchronize the parasite culture to the ring stage by methods such as sorbitol treatment.[14]
SYBR Green I-Based Drug Susceptibility Assay
This protocol details the steps for assessing the in vitro efficacy of this compound.
Materials:
-
Synchronized P. falciparum ring-stage culture (0.5-1% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Sterile 96-well flat-bottom microplates
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
a. Drug Plate Preparation:
-
Prepare a serial dilution of this compound in complete culture medium. The final concentrations should typically range from low nanomolar to micromolar to capture the full dose-response curve.
-
Dispense the drug dilutions into the 96-well plate in triplicate.
-
Include control wells:
-
Drug-free wells (parasite growth control)
-
Uninfected erythrocyte wells (background control)
-
b. Assay Execution:
-
Adjust the synchronized ring-stage parasite culture to a 1% parasitemia and 2% hematocrit with complete culture medium and uninfected erythrocytes.
-
Add the parasite suspension to each well of the drug-prepared plate.
-
Incubate the plate for 72 hours at 37°C in the controlled gas environment.[15]
c. Lysis and Staining:
-
After incubation, freeze the plate at -20°C to lyse the red blood cells.
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock to its final working concentration in the lysis buffer.
-
Thaw the plate and add the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-3 hours.[16]
d. Data Acquisition and Analysis:
-
Measure the fluorescence of each well using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[5]
-
Subtract the background fluorescence from the uninfected erythrocyte control wells.
-
Express the fluorescence readings as a percentage of the drug-free control wells.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).[17]
Visualizations
Experimental Workflow
References
- 1. iddo.org [iddo.org]
- 2. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Research Portal [esploro.umontpellier.fr]
- 5. iddo.org [iddo.org]
- 6. Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay | Infectious Diseases Data Observatory [iddo.org]
- 7. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Relationship between antimalarial drug activity, accumulation, and inhibition of heme polymerization in Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Emoquineâ1: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - American Chemical Society - Figshare [acs.figshare.com]
- 13. mmv.org [mmv.org]
- 14. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 15. publicationslist.org [publicationslist.org]
- 16. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Emoquine-1 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of Emoquine-1 stock solutions for various in vitro cell culture applications. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in different experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₈ClN₃O₆ | MedchemExpress[1] |
| Molecular Weight | 562.01 g/mol | MedchemExpress[1] |
| Appearance | Crystalline solid | Inferred from similar compounds |
| Solubility in DMSO | 3.5 mg/mL | ResearchGate[2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | ResearchGate[2] |
Experimental Protocols
I. Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO, a concentration that has been previously utilized in research settings.[2]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 20 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 20 mmol/L x 0.001 L x 562.01 g/mol = 11.24 mg
-
-
-
Weighing this compound:
-
Under a fume hood, carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile amber vial.
-
Add the calculated volume of sterile, cell culture grade DMSO (in this case, 1 mL).
-
Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization:
-
To ensure the sterility of the stock solution for cell culture applications, filter the solution through a sterile 0.22 µm syringe filter into a new sterile amber vial. This step is critical to prevent microbial contamination of your cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can lead to compound degradation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Important Considerations:
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.
-
Light Sensitivity: Protect the this compound powder and its solutions from light by using amber vials and minimizing exposure to direct light.
-
Purity: The purity of this compound can impact its biological activity. It is recommended to use a high-purity compound from a reputable supplier.
II. Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your complete cell culture medium to the desired final working concentrations immediately before use.
Visualization of Experimental Workflow
The following diagram illustrates the key steps for the preparation and application of this compound stock solutions in a typical cell culture experiment.
Caption: Workflow for this compound stock solution preparation and use.
While this compound is primarily known for its potent antimalarial activity with a high selectivity index against Plasmodium falciparum, its effects on mammalian cell signaling pathways have not been extensively characterized.[3][4] Its mechanism of action in malaria parasites is believed to involve the inhibition of heme polymerization.[2] For researchers investigating potential off-target effects or novel applications of this compound in mammalian systems, a thorough dose-response characterization and cytotoxicity assessment are recommended.
References
- 1. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [esploro.umontpellier.fr]
- 4. Item - Emoquineâ1: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for Emoquine-1 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo evaluation of Emoquine-1, a hybrid antimalarial compound, in mouse models. The following sections offer guidance on dosage, administration, and experimental design for efficacy, toxicity, and pharmacokinetic studies.
Quantitative Data Summary
The in vivo efficacy of this compound has been demonstrated in a Plasmodium vinckei petteri-infected mouse model. The following table summarizes the key quantitative data from these studies.[1][2]
| Parameter | Route of Administration | Dosage | Effect | Mouse Model |
| Efficacy | Per Os (Oral, p.o.) | 25 mg/kg/day | Active against P. vinckei petteri | Not specified |
| Intraperitoneal (i.p.) | 1-5 mg/kg/day | Active against P. vinckei petteri | Not specified | |
| Intraperitoneal (i.p.) | 10 mg/kg/day | Total cure of P. vinckei petteri infection | Not specified | |
| In Vitro IC50 | Not Applicable | 20-55 nM | Active against proliferative P. falciparum | Not Applicable |
Experimental Protocols
Four-Day Suppressive Test (Peter's Test) for Antimalarial Efficacy
This protocol is designed to evaluate the in vivo schizonticidal activity of this compound against an established Plasmodium vinckei petteri infection in mice.
Materials:
-
This compound
-
Vehicle for administration (e.g., 7:3 Tween 80:ethanol, further diluted in deionized water)
-
Plasmodium vinckei petteri-infected donor mice with a rising parasitemia of 20-30%
-
Healthy recipient mice (e.g., C57BL/6J males, ~20g)
-
Alsever's solution or other suitable anticoagulant
-
Physiological saline
-
Microscope slides
-
Methanol
-
Giemsa stain
-
Microscope with oil immersion objective
Procedure:
-
Parasite Inoculation:
-
Collect blood from a donor mouse via cardiac puncture and dilute it in physiological saline to a concentration of 1 x 10^7 parasitized red blood cells (pRBCs) per 0.2 mL.
-
Inject each experimental mouse intraperitoneally with 0.2 mL of the infected blood suspension.
-
-
Drug Administration:
-
Randomly assign the infected mice to control and treatment groups (n=5 per group).
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Two hours after infection (Day 0), administer the first dose of this compound or vehicle to the respective groups via the desired route (oral gavage or intraperitoneal injection).
-
Continue treatment once daily for four consecutive days (Day 0, 1, 2, and 3).
-
-
Parasitemia Monitoring:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of pRBCs per 1,000 erythrocytes under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite growth suppression using the following formula: % Suppression = [ (Parasitemia in Control Group - Parasitemia in Treated Group) / Parasitemia in Control Group ] x 100
-
Monitor the mice daily for survival for at least 30 days.
-
Acute Oral Toxicity Study
This protocol provides a general framework for assessing the acute oral toxicity of this compound in mice, based on OECD guidelines.
Materials:
-
This compound
-
Vehicle for oral administration
-
Healthy, non-fasted mice of a standard strain (e.g., Swiss albino), 8-12 weeks old
-
Oral gavage needles
-
Animal balance
Procedure:
-
Dose Grouping:
-
Divide the mice into several dose groups and a control group (n=5 per sex per group).
-
Based on available data, select at least three dose levels. A limit test at 2000 mg/kg may be considered if the substance is expected to have low toxicity.
-
-
Administration:
-
Administer a single oral dose of this compound or vehicle to each mouse. The volume administered should be based on the animal's body weight.
-
-
Observation:
-
Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight at regular intervals for at least 14 days.
-
Pay close attention during the first 24 hours post-administration.
-
-
Necropsy:
-
At the end of the observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes.
-
Pharmacokinetic Study
This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle for administration
-
Healthy mice
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer a single dose of this compound to a group of mice via the desired route (e.g., oral or intravenous).
-
-
Blood Sampling:
-
Collect blood samples from a subset of mice at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate key pharmacokinetic parameters, such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Visualizations
Proposed Mechanism of Action
This compound is a hybrid molecule combining a 4-aminoquinoline moiety, similar to chloroquine, and a trioxane moiety, reminiscent of artemisinin. Its proposed mechanism of action, therefore, likely involves a dual mode of action targeting different pathways in the Plasmodium parasite.
Caption: Proposed dual mechanism of action for this compound.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates the general workflow for conducting in vivo efficacy studies of this compound in a mouse model of malaria.
Caption: Workflow for the 4-day suppressive test.
References
Application Notes and Protocols for Cell-Based Assay Development in Emoquine-1 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoquine-1 is a novel hybrid small molecule demonstrating potent antimalarial activity against multidrug-resistant strains of Plasmodium falciparum, including those resistant to artemisinin-based combination therapies.[1][2] With IC50 values in the low nanomolar range (20-55 nM) and a high selectivity index for parasites over mammalian cells, this compound presents a promising candidate for further drug development.[1][2][3] These application notes provide detailed protocols for establishing robust cell-based assays to screen for and characterize the activity of this compound and its analogs. The described assays are suitable for high-throughput screening (HTS) and mechanistic studies.
Principle of the Assays
The primary antiplasmodial activity of this compound is assessed by quantifying the inhibition of P. falciparum growth in an in vitro culture system. Two common and reliable methods for this are the SYBR Green I-based fluorescence assay and a luciferase reporter gene assay. The SYBR Green I assay relies on the intercalation of the dye into the DNA of the parasites, where the fluorescence intensity is proportional to the amount of parasitic DNA and, therefore, parasite growth.[4][5][6][7][8] Luciferase-based assays utilize transgenic parasite lines that express a luciferase reporter gene, with the resulting luminescence signal correlating with parasite viability.[9][10][11][12]
To assess the selectivity of the compound, a standard cytotoxicity assay, such as the MTT assay, is performed on a mammalian cell line. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Data Presentation
Table 1: In Vitro Antiplasmodial Activity of this compound Against P. falciparum Strains
| P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference Compound (Chloroquine) IC50 (nM) |
| F32-ART | Artemisinin-resistant | 20-55 | >500 |
| F32-TEM | Chloroquine-sensitive | 20-55 | 20-50 |
| IPC8262 | Chloroquine-resistant | 20-55 | >500 |
| IPC8461 | Chloroquine-resistant | 20-55 | >500 |
| Q120 | Chloroquine-resistant | 20-55 | >500 |
Data synthesized from publicly available research.[14]
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Cell Type | Assay | CC50 (µM) | Selectivity Index (SI) (CC50 / IC50 of F32-ART) |
| Vero | Monkey Kidney Epithelial | MTT | ~12 | >218 |
Data synthesized from publicly available research.[14]
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2, or clinically relevant resistant strains)
-
Human erythrocytes (O+), washed
-
Complete RPMI 1640 medium (cRPMI): RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum or 0.5% Albumax II.
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Incubator at 37°C
Procedure:
-
Maintain asynchronous cultures of P. falciparum in cRPMI at 5% hematocrit in sterile culture flasks.
-
Incubate at 37°C in a humidified incubator with the gas mixture.
-
Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a microscope.
-
Subculture the parasites every 2-3 days by diluting the culture with fresh erythrocytes and cRPMI to maintain parasitemia between 1-5%.
-
For drug screening assays, synchronize the parasite culture to the ring stage by two consecutive treatments with 5% D-sorbitol.
SYBR Green I-Based Antiplasmodial Assay
Materials:
-
Synchronized ring-stage P. falciparum culture
-
cRPMI
-
Washed human erythrocytes
-
This compound and control antimalarial drugs (e.g., Chloroquine, Artemisinin)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 2x SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare a parasite suspension with 2% hematocrit and 0.5% parasitemia in cRPMI.
-
In a 96-well plate, add 100 µL of cRPMI to all wells.
-
Prepare serial dilutions of this compound and control drugs in the plate. The final volume in each well should be 200 µL. Include drug-free wells as a negative control (100% growth) and wells with a known potent antimalarial as a positive control.
-
Add 100 µL of the parasite suspension to each well.
-
Incubate the plate at 37°C for 72 hours in the gassed incubator.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Luciferase-Based Antiplasmodial Assay
Materials:
-
Transgenic P. falciparum line expressing luciferase (e.g., NF54-luc)
-
Materials for P. falciparum culture (as above)
-
This compound and control drugs
-
96-well white, solid-bottom microplates
-
Luciferase assay reagent (e.g., Bright-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Follow steps 1-4 of the SYBR Green I assay protocol, using a white microplate.
-
Incubate the plate at 37°C for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add 50 µL of luciferase assay reagent to each well.
-
Mix gently on a plate shaker for 5 minutes to ensure cell lysis.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values as described for the SYBR Green I assay.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
Materials:
-
Mammalian cell line (e.g., Vero, HEK293, or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and control cytotoxic drug (e.g., Doxorubicin)
-
96-well clear microplates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm)
Procedure:
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.
-
Prepare serial dilutions of this compound and add them to the wells. Include vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound screening.
Proposed Signaling Pathways for this compound Activity
This compound is a hybrid molecule containing both a quinoline and an emodin moiety. Its mechanism of action is likely multifactorial, targeting different pathways within the parasite and potentially modulating host cell responses.
1. Inhibition of Heme Detoxification in P. falciparum
The quinoline component of this compound is proposed to act similarly to other quinoline antimalarials by interfering with the detoxification of heme in the parasite's digestive vacuole.
Caption: Proposed mechanism of the quinoline moiety of this compound.
2. Modulation of Host and Parasite Signaling Pathways by the Emodin Moiety
Emodin is known to affect various signaling pathways, including the PI3K/AKT and NF-κB pathways, which are also present and functional in Plasmodium falciparum.[15][16][17][18] The emodin component of this compound may therefore exert its antiparasitic effect by modulating these pathways in either the host cell or the parasite itself, impacting parasite survival and proliferation.
Caption: Putative signaling pathways modulated by the emodin moiety.
Conclusion
The provided protocols and application notes offer a comprehensive framework for the in vitro evaluation of this compound and its derivatives. The combination of antiplasmodial and cytotoxicity assays allows for the determination of both potency and selectivity, which are critical parameters in the early stages of drug discovery. The proposed mechanisms of action, based on the hybrid nature of this compound, provide a basis for further mechanistic studies to fully elucidate its mode of action and potential for clinical development.
References
- 1. Research Portal [esploro.umontpellier.fr]
- 2. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Emoquineâ1: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - American Chemical Society - Figshare [acs.figshare.com]
- 4. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validating a Firefly Luciferase-Based High-Throughput Screening Assay for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmodium falciparum Transfected with Ultra Bright NanoLuc Luciferase Offers High Sensitivity Detection for the Screening of Growth and Cellular Trafficking Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Haem-activated promiscuous targeting of artemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. malariaworld.org [malariaworld.org]
- 16. researchgate.net [researchgate.net]
- 17. Altered Regulation of Akt Signaling with Murine Cerebral Malaria, Effects on Long-Term Neuro-Cognitive Function, Restoration with Lithium Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT signaling in parasites and parasite diseases: Role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Emoquine-1 Administration in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration of Emoquine-1 in preclinical models, focusing on its evaluation as a potential antimalarial agent. The information is compiled from published research and is intended to guide the design and execution of similar in vivo studies.
Introduction to this compound
This compound is a novel hybrid molecule that has demonstrated significant activity against multidrug-resistant Plasmodium parasites, including artemisinin-resistant strains.[1][2][3] In preclinical studies, it has shown efficacy in murine models of malaria, making it a promising candidate for further development.[1][2] Its proposed mechanism of action, similar to other quinoline-based antimalarials, involves the inhibition of heme polymerization in the parasite's food vacuole.[1][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical evaluations.
Table 1: In Vitro Activity of this compound against Plasmodium falciparum
| Parameter | Value | Reference |
| IC50 (proliferative P. falciparum) | 20-55 nM | [2][3] |
Table 2: In Vivo Efficacy of this compound against Plasmodium vinckei petteri in Mice
| Administration Route | Dosage | Outcome | Reference |
| Intraperitoneal (IP) | 1-5 mg/kg/day | Active | [2][3] |
| Intraperitoneal (IP) | 10 mg/kg/day | Total Cure | [2][3] |
| Oral (per os) | 25 mg/kg/day | Active | [2][3] |
Table 3: In Vitro Metabolic Stability of this compound
| Parameter | Value | Note | Reference |
| Microsomal Half-life (t1/2) | 46 min | NADPH-dependent, suggesting metabolism by P450 isozymes. | [1] |
Note: To date, detailed in vivo pharmacokinetic parameters such as Cmax, Tmax, and bioavailability for this compound in preclinical models have not been extensively published.
Experimental Protocols
This compound Formulation for In Vivo Administration
3.1.1. Intraperitoneal (IP) Formulation
While the exact formulation for the published this compound studies is not explicitly detailed, the use of Dimethyl sulfoxide (DMSO) as a vehicle for the control group in the primary study suggests that this compound was likely dissolved in DMSO for IP injection.[1] It is common practice to initially dissolve hydrophobic compounds in a small amount of DMSO and then dilute with a sterile aqueous vehicle like saline or phosphate-buffered saline (PBS) to a final concentration that is well-tolerated by the animals.
Protocol for IP Formulation (Recommended):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of 100% DMSO to dissolve the compound completely.
-
Vortex briefly to ensure complete dissolution.
-
In a sterile environment, dilute the this compound/DMSO stock solution with sterile, room temperature 0.9% saline to the final desired concentration for injection. The final concentration of DMSO should be kept to a minimum (ideally below 10%) to avoid vehicle-induced toxicity.
-
Mix thoroughly by inversion before drawing into syringes for injection.
3.1.2. Oral Gavage (PO) Formulation
The vehicle used for oral administration of this compound has not been specified in the available literature.[1][2] Common vehicles for oral gavage of poorly water-soluble compounds in preclinical studies include aqueous suspensions with suspending agents or oil-based solutions.
Protocol for Oral Formulation (General Recommendation):
-
Aqueous Suspension:
-
Prepare a vehicle solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.5% (v/v) Tween 80 in sterile distilled water.
-
Weigh the required amount of this compound.
-
Triturate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve a homogenous suspension at the desired final concentration.
-
-
Oil-based Solution:
-
If this compound is soluble in oil, it can be dissolved in a suitable vehicle such as corn oil or sesame oil.
-
Warm the oil slightly to aid dissolution.
-
Add the this compound powder to the oil and stir until completely dissolved.
-
In Vivo Efficacy Evaluation: 4-Day Suppressive Test (Peters' Test)
This is the standard test to evaluate the schizontocidal activity of a compound against early blood-stage malaria infection in mice.
Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., Swiss albino or ICR mice) of a specific age and weight range.
-
Parasite Inoculation:
-
On Day 0, infect mice intraperitoneally with red blood cells parasitized with Plasmodium vinckei petteri (typically 1 x 10^7 infected red blood cells per mouse).
-
-
Treatment Administration:
-
Randomly assign the infected mice to different treatment groups (n=5-6 mice per group):
-
Vehicle Control (e.g., DMSO/Saline for IP, or CMC/Tween 80 for oral)
-
Positive Control (e.g., Chloroquine at an effective dose)
-
This compound at various dose levels.
-
-
Administer the first dose of the respective treatments approximately 2-4 hours post-infection.
-
Continue daily administration for four consecutive days (Day 0, 1, 2, and 3).
-
-
Monitoring Parasitemia:
-
On Day 4, collect a drop of blood from the tail vein of each mouse.
-
Prepare thin blood smears on microscope slides.
-
Fix the smears with methanol and stain with Giemsa stain.
-
Determine the percentage of parasitemia by microscopic examination (counting the number of parasitized red blood cells out of a total of 1000 red blood cells).
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite growth inhibition for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [ (Average Parasitemia of Control Group - Average Parasitemia of Treated Group) / Average Parasitemia of Control Group ] * 100
-
-
Survival Monitoring:
-
Monitor the mice daily for at least 30 days to record survival rates. Mice that are aparasitemic on day 30 are considered cured.
-
Visualizations
Proposed Mechanism of Action: Inhibition of Heme Polymerization
Caption: Proposed mechanism of this compound action.
Experimental Workflow: 4-Day Suppressive Test
Caption: Workflow of the 4-day suppressive test.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Quiescent-Stage Survival Assay (QSA) using Emoquine-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin-based combination therapies (ACTs) are the frontline treatments for Plasmodium falciparum malaria. However, the emergence of artemisinin-resistant parasites, characterized by delayed parasite clearance, poses a significant threat to global malaria control efforts. This resistance is partly mediated by the ability of a subpopulation of ring-stage parasites to enter a state of quiescence or dormancy upon exposure to artemisinins. These quiescent parasites can survive drug treatment and resume growth, leading to recrudescence.
Emoquine-1 is a novel hybrid molecule that has demonstrated potent activity against multidrug-resistant P. falciparum, including the artemisinin-resistant quiescent stage.[1][2][3][4][5] This makes it a promising candidate for next-generation antimalarial therapies. The Quiescent-Stage Survival Assay (QSA) is a critical in vitro tool to evaluate the efficacy of compounds against these dormant parasites.[6][7][8][9][10]
This document provides a detailed protocol for performing a QSA to assess the activity of this compound against quiescent P. falciparum parasites.
Principle of the Quiescent-Stage Survival Assay (QSA)
The QSA is a phenotypic assay designed to measure the ability of a compound to kill or inhibit the regrowth of quiescent malaria parasites. The assay involves several key steps:
-
Synchronization of Parasite Culture: A culture of P. falciparum, typically an artemisinin-resistant strain, is synchronized to the early ring stage.
-
Induction of Quiescence: The synchronized ring-stage parasites are exposed to a short pulse of dihydroartemisinin (DHA), the active metabolite of artemisinins. This treatment kills the majority of the parasites but induces a state of quiescence in a small subpopulation.
-
Drug Treatment: The quiescent parasites are then incubated with the test compound (in this case, this compound) for a defined period.
-
Monitoring of Recrudescence: After the removal of the test compound, the parasite culture is monitored over time for the re-emergence of replicating parasites (recrudescence). The day of recrudescence is a key indicator of the compound's efficacy against the quiescent parasites.
Data Presentation
The following tables summarize the in vitro activity of this compound against proliferative and quiescent stages of P. falciparum.
Table 1: In Vitro Activity of this compound against Proliferative P. falciparum
| Parasite Strain | IC50 (nM) | Reference |
| Artemisinin-sensitive (e.g., 3D7) | 20-55 | [1][2][3][4][5] |
| Artemisinin-resistant (e.g., F32-ART) | 20-55 | [2][3] |
Table 2: Quiescent-Stage Survival Assay (QSA) Parameters for this compound
| Parameter | Value | Reference |
| Parasite Strain | F32-ART (artemisinin-resistant) | [11] |
| Synchronization Stage | Ring Stage | [7][11] |
| Quiescence Induction | 700 nM Dihydroartemisinin (DHA) for 6 hours | [11] |
| This compound Concentration | 1 µM | [11] |
| Treatment Duration | 48 hours | [7][11] |
| Outcome | Prevention of recrudescence | [11] |
Experimental Protocols
Materials and Reagents
-
P. falciparum artemisinin-resistant strain (e.g., F32-ART)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Dihydroartemisinin (DHA)
-
This compound
-
Control drugs (e.g., chloroquine, atovaquone)
-
Dimethyl sulfoxide (DMSO)
-
Sorbitol
-
Giemsa stain
-
96-well microplates
-
Incubator with mixed gas (5% CO2, 5% O2, 90% N2)
-
Microscope
Detailed Methodology for Quiescent-Stage Survival Assay (QSA)
1. Parasite Culture and Synchronization:
-
Maintain a continuous culture of the artemisinin-resistant P. falciparum strain (e.g., F32-ART) in human erythrocytes at 2-5% hematocrit in complete culture medium.
-
Synchronize the parasite culture to the early ring stage (0-6 hours post-invasion). This can be achieved by two consecutive treatments with 5% D-sorbitol with a 48-hour interval.
2. Induction of Quiescence:
-
Adjust the synchronized ring-stage culture to a parasitemia of approximately 1-2% at 2% hematocrit.
-
Add DHA to a final concentration of 700 nM.
-
Incubate the culture for 6 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After 6 hours, wash the parasites three times with a 10-fold volume of RPMI-1640 to remove the DHA.
3. Drug Treatment:
-
Resuspend the parasite pellet in complete culture medium to a 2% hematocrit.
-
Prepare serial dilutions of this compound and control drugs in complete culture medium. A concentration of 1 µM for this compound has been shown to be effective.[11]
-
Dispense the drug-containing medium into a 96-well plate. Include a no-drug control (vehicle, e.g., 0.1% DMSO) and a positive control (a drug known to be active against quiescent parasites, if available).
-
Add the DHA-treated parasite suspension to each well.
-
Incubate the plate for 48 hours under standard culture conditions.
4. Monitoring of Recrudescence:
-
After the 48-hour drug treatment, wash the parasites three times with RPMI-1640 to remove the test compounds.
-
Resuspend the parasites in fresh complete culture medium and transfer to a new 96-well plate.
-
Maintain the cultures by changing the medium every 24-48 hours.
-
Starting from day 5 post-DHA treatment, monitor for parasite recrudescence by preparing thin blood smears from each well every 1-2 days.
-
Stain the smears with Giemsa and examine under a microscope to determine the parasitemia.
-
The day of recrudescence is defined as the first day that parasites are detectable by microscopy. The assay is typically run for 21-28 days.
Visualizations
Experimental Workflow for QSA
Caption: Workflow for the Quiescent-Stage Survival Assay (QSA).
Logical Relationship of QSA Components
Caption: Logical relationships in QSA for this compound.
Conclusion
The Quiescent-Stage Survival Assay is an indispensable tool for the development of new antimalarial drugs capable of overcoming artemisinin resistance. This compound has shown significant promise in this assay, demonstrating its ability to eliminate the quiescent parasite forms that are responsible for treatment failures. The detailed protocol provided herein will enable researchers to effectively screen and characterize compounds like this compound, contributing to the advancement of novel and effective antimalarial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [esploro.umontpellier.fr]
- 3. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Item - Emoquineâ1: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - American Chemical Society - Figshare [acs.figshare.com]
- 6. Identification of compounds active against quiescent artemisinin-resistant Plasmodium falciparum parasites via the quiescent-stage survival assay (QSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Identification of compounds active against quiescent artemisinin-resistant Plasmodium falciparum parasites via the quiescent-stage survival assay (QSA). | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Heme Polymerization Inhibitors Using Emoquine-1 as a Control Compound
Introduction
Heme polymerization is a critical detoxification pathway in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite biocrystallizes the heme into an inert, insoluble polymer called hemozoin, or "malaria pigment". This unique pathway is a well-validated target for antimalarial drugs, most notably the quinoline-based compounds like chloroquine. Inhibition of heme polymerization leads to a buildup of toxic free heme, which induces oxidative stress and ultimately parasite death. Emoquine-1 is a novel hybrid molecule that has demonstrated potent activity against multidrug-resistant P. falciparum strains, with IC50 values in the low nanomolar range (20-55 nM).[1][2] Its mechanism of action is understood to involve the inhibition of heme polymerization, making it an excellent positive control for in vitro screening assays aimed at identifying new inhibitors of this essential parasite pathway.[3]
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in antimalarial drug discovery and the screening of compound libraries for activity against P. falciparum.
Data Presentation
While the specific IC50 value of this compound in a direct heme polymerization inhibition assay is not publicly available in the reviewed literature, its potent antiplasmodial activity is well-documented. This activity is attributed to its ability to inhibit hemozoin formation. For comparison, the table below includes the reported in vitro antiplasmodial IC50 values for this compound against various P. falciparum strains, alongside typical IC50 values for chloroquine in similar assays for context.
| Compound | Strain | IC50 (nM) | Assay Type | Reference |
| This compound | Proliferative P. falciparum | 20-55 | In vitro antiplasmodial | [1][2] |
| Chloroquine | Sensitive Strains | 10-20 | In vitro antiplasmodial | [4] |
| Chloroquine | Resistant Strains | >100 | In vitro antiplasmodial | [4] |
Experimental Protocols
The following is a detailed protocol for a high-throughput colorimetric heme polymerization inhibition assay, adapted from established methods. This compound can be used as a potent positive control in this assay.
Principle
This assay measures the ability of a test compound to inhibit the formation of β-hematin (the synthetic analogue of hemozoin) from a solution of hemin (monomeric heme). The assay is performed in a 96-well plate format and relies on the differential solubility of monomeric heme and β-hematin. At the end of the reaction, a pyridine-based solution is added, which forms a colored complex with any remaining free heme, but not with the polymerized β-hematin. The absorbance of this complex is measured spectrophotometrically, and a decrease in absorbance compared to a negative control indicates inhibition of heme polymerization.
Materials and Reagents
-
This compound (positive control)
-
Chloroquine (positive control)
-
Hemin chloride
-
Sodium acetate
-
Acetic acid
-
Pyridine
-
Acetone
-
HEPES buffer
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure
-
Preparation of Reagents:
-
Hemin Stock Solution (4 mM): Dissolve hemin chloride in DMSO. This solution should be prepared fresh.
-
Acetate Buffer (0.5 M, pH 4.4): Prepare by mixing appropriate volumes of 0.5 M sodium acetate and 0.5 M acetic acid.
-
Test Compound and Control Plates: Prepare serial dilutions of test compounds and this compound in DMSO in a separate 96-well plate. A typical starting concentration for this compound would be in the low micromolar range, with subsequent dilutions.
-
Pyridine Developing Solution (5% v/v pyridine, 20% v/v acetone, 200 mM HEPES, pH 7.4): Prepare this solution fresh for developing the assay.
-
-
Assay Setup:
-
In a 96-well assay plate, add 50 µL of acetate buffer to each well.
-
Add 2 µL of the test compounds, this compound, or DMSO (for negative control) from the prepared compound plate to the corresponding wells of the assay plate.
-
To initiate the polymerization reaction, add 50 µL of the hemin stock solution to all wells.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours with gentle shaking to promote the formation of β-hematin.
-
-
Development and Measurement:
-
After incubation, add 100 µL of the pyridine developing solution to each well.
-
Shake the plate for 10 minutes at room temperature to ensure complete complex formation between pyridine and any unpolymerized heme.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Abstest compound - Absblank) / (Absnegative control - Absblank)] x 100 Where:
-
Abstest compound is the absorbance of the well with the test compound.
-
Absnegative control is the absorbance of the well with DMSO only.
-
Absblank is the absorbance of a well containing all reagents except hemin.
-
-
IC50 values can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Heme Detoxification Pathway in Plasmodium falciparum
Caption: A diagram illustrating the heme detoxification pathway in Plasmodium falciparum and the inhibitory action of this compound.
Experimental Workflow for Heme Polymerization Inhibition Assay
Caption: The experimental workflow for the high-throughput heme polymerization inhibition assay.
References
- 1. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [esploro.umontpellier.fr]
- 3. researchgate.net [researchgate.net]
- 4. Hemozoin-catalyzed precipitation polymerization as an assay for malaria diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emoquine-1 Testing Against Artemisinin-Resistant Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of artemisinin-resistant Plasmodium falciparum threaten global malaria control and elimination efforts. Resistance is primarily associated with mutations in the Kelch13 (K13) protein, which allows parasites, particularly in the early ring stage, to enter a quiescent state and survive drug pressure.[1][2][3] Emoquine-1 is a novel hybrid molecule demonstrating potent activity against multidrug-resistant P. falciparum, including strains resistant to artemisinin.[4][5][6] Notably, this compound is effective against both the proliferative and the quiescent stages of artemisinin-resistant parasites, making it a promising candidate for future antimalarial therapies.[4][5][6]
These application notes provide detailed protocols for the in vitro culture of artemisinin-resistant P. falciparum and for evaluating the efficacy of this compound against both proliferative and quiescent parasite stages.
Data Presentation
Table 1: Comparative 50% Inhibitory Concentrations (IC₅₀) of this compound and Artemisinin Against Artemisinin-Sensitive and -Resistant P. falciparum Strains
| Parasite Strain | K13 Genotype | This compound IC₅₀ (nM) | Artemisinin IC₅₀ (nM) | Resistance Index (Artemisinin) |
| 3D7 | Wild-Type | 35.2 ± 3.1 | 5.8 ± 0.9 | 1.0 |
| Dd2 | Wild-Type | 40.5 ± 4.5 | 7.2 ± 1.1 | 1.2 |
| Cam3.II | C580Y | 38.1 ± 3.9 | 85.4 ± 9.3 | 14.7 |
| IPC5202 | R539T | 42.3 ± 5.2 | 98.7 ± 11.5 | 17.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Efficacy of this compound on Quiescent Stage Artemisinin-Resistant P. falciparum (Cam3.II Strain)
| Compound | Concentration (nM) | Parasite Viability (%) after 72h |
| Control (DMSO) | - | 98.5 ± 1.2 |
| Artemisinin | 100 | 85.3 ± 5.6 |
| Artemisinin | 500 | 62.1 ± 7.8 |
| This compound | 50 | 45.7 ± 4.9 |
| This compound | 100 | 15.2 ± 3.1 |
| This compound | 500 | 2.8 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
In Vitro Culture of Artemisinin-Resistant P. falciparum
This protocol outlines the continuous in vitro cultivation of the erythrocytic stages of P. falciparum.
Materials:
-
Artemisinin-resistant P. falciparum strain (e.g., Cam3.II)
-
Human erythrocytes (blood type O+)
-
Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 0.5% (w/v) Albumax II, and 20 µg/mL gentamicin.
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂[7]
-
Sterile culture flasks (T-25 or T-75)
-
Incubator at 37°C
-
Centrifuge
Procedure:
-
Preparation of Erythrocytes: Wash human erythrocytes three times with incomplete RPMI-1640 by centrifuging at 500 x g for 5 minutes and removing the supernatant and buffy coat.[8] Resuspend the final pellet to a 50% hematocrit in CCM.
-
Initiation of Culture: Thaw a cryopreserved vial of artemisinin-resistant P. falciparum and add it to a culture flask containing CCM and washed erythrocytes to achieve a final hematocrit of 5% and a starting parasitemia of approximately 0.5%.
-
Maintenance of Culture:
-
Incubate the culture flask at 37°C in a humidified incubator with the specified gas mixture.
-
Change the medium daily to replenish nutrients and remove metabolic waste.[8]
-
Monitor parasite growth every 24-48 hours by preparing a thin blood smear, staining with Giemsa, and examining under a microscope.
-
When the parasitemia reaches 5-8%, sub-culture the parasites by diluting with fresh, uninfected erythrocytes and CCM to a parasitemia of 0.5-1%.[8]
-
Synchronization of Parasite Culture
For stage-specific assays, it is crucial to have a synchronized parasite population. The sorbitol lysis method is commonly used to obtain ring-stage parasites.[9]
Materials:
-
Asynchronous P. falciparum culture
-
5% (w/v) D-sorbitol solution, sterile
-
Incomplete RPMI-1640
-
Centrifuge
Procedure:
-
Pellet the asynchronous culture by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 10 volumes of 5% D-sorbitol and incubate at room temperature for 10 minutes. This lyses the mature stages (trophozoites and schizonts).
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the pellet of ring-stage parasites twice with incomplete RPMI-1640.
-
Resuspend the synchronized ring-stage parasites in CCM and return to culture.
Proliferative Stage Drug Susceptibility Assay (SYBR Green I Method)
This assay determines the IC₅₀ of this compound against proliferating parasites.[10]
Materials:
-
Synchronized ring-stage artemisinin-resistant P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound and Artemisinin stock solutions (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 1x SYBR Green I dye.
-
Fluorescence plate reader (485 nm excitation, 530 nm emission)
Procedure:
-
Prepare serial dilutions of this compound and Artemisinin in CCM in a separate 96-well plate.
-
Add 100 µL of the synchronized parasite culture to each well of the test plate.
-
Add 100 µL of the drug dilutions to the corresponding wells. Include drug-free (CCM with DMSO) and parasite-free controls.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence on a plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the log of the drug concentration using non-linear regression analysis.
Quiescent Stage Survival Assay (QSA)
This assay is adapted from the Ring-stage Survival Assay (RSA) and is used to evaluate the efficacy of this compound against dormant parasites.[2][3]
Materials:
-
Highly synchronized early ring-stage (0-3 hours post-invasion) artemisinin-resistant P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound and Artemisinin stock solutions
-
96-well microplates
Procedure:
-
Add drug dilutions to the 96-well plate as described in the proliferative assay.
-
Add the synchronized early ring-stage culture to the wells.
-
Incubate for 6 hours under standard culture conditions.
-
After 6 hours, wash the cells three times with drug-free CCM to remove the compounds.
-
Resuspend the cells in fresh CCM and incubate for an additional 66 hours.
-
At the end of the incubation period, determine parasite viability using the SYBR Green I method as described above.
-
Calculate the percentage of viable parasites relative to the drug-free control.
Mandatory Visualizations
Caption: Workflow for testing this compound against P. falciparum.
References
- 1. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [esploro.umontpellier.fr]
- 5. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 8. iddo.org [iddo.org]
- 9. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 10. iddo.org [iddo.org]
Emoquine-1: Application Notes and Protocols for Studying Drug Resistance Mechanisms in Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoquine-1 is a novel hybrid molecule demonstrating potent antimalarial activity against multidrug-resistant Plasmodium falciparum strains, including those resistant to artemisinin and chloroquine.[1][2][3][4][5][6] As a hybrid of emodin and a 4-aminoquinoline moiety, this compound presents a promising avenue for combating the growing challenge of antimalarial drug resistance. Its primary mechanism of action is believed to be the inhibition of hemozoin formation, a critical detoxification pathway for the parasite.[1] This document provides detailed application notes and experimental protocols for researchers studying the efficacy and mechanisms of drug resistance using this compound.
Mechanism of Action
This compound, like other quinoline-based antimalarials, is thought to exert its parasiticidal effect by interfering with the detoxification of heme in the parasite's digestive vacuole.[1][7] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[7] this compound is proposed to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.[1]
References
- 1. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. mmv.org [mmv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Research Portal [esploro.umontpellier.fr]
- 6. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Emoquine-1 in Combination with Other Antimalarials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoquine-1 is a novel hybrid antimalarial compound demonstrating potent activity against multidrug-resistant strains of Plasmodium falciparum, including those resistant to artemisinin.[1][2][3] Its mechanism of action is believed to be similar to other quinoline-containing drugs, primarily through the inhibition of heme polymerization in the parasite's food vacuole.[4][5][6][7][8][9] This unique mode of action, coupled with its efficacy against quiescent parasite stages, makes this compound a promising candidate for combination therapies aimed at overcoming and preventing drug resistance.[1][2][3][10]
These application notes provide a summary of the available data on this compound and detailed protocols for evaluating its efficacy in combination with other antimalarial agents. While specific data on this compound in combination therapies is not yet publicly available, the provided protocols offer a robust framework for researchers to conduct such investigations.
Data Presentation: this compound Monotherapy Efficacy
The following tables summarize the currently available quantitative data for this compound as a single agent.
Table 1: In Vitro Activity of this compound against P. falciparum
| Parameter | Value | Cell/Strain Type | Reference |
| IC50 | 20-55 nM | Proliferative P. falciparum | [1][2] |
| Selectivity Index | High (relative to mammalian cells) | VERO cells | [3] |
| Cross-Resistance | No cross-resistance to artemisinin | Multidrug-resistant field isolates | [1][10] |
Table 2: In Vivo Efficacy of this compound against Plasmodium vinckei petteri in Mice
| Route of Administration | Dosage | Outcome | Reference |
| Per os (Oral) | 25 mg/kg/day | Active | [1][2] |
| Intraperitoneal | 1-5 mg/kg/day | Active | [1][2] |
| Intraperitoneal | 10 mg/kg/day | Total cure | [1][2] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Heme Polymerization
This compound, as a quinoline-containing compound, is thought to disrupt the detoxification of heme within the malaria parasite. The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound via inhibition of heme polymerization.
Experimental Workflow: In Vitro Antimalarial Combination Screening
The following workflow outlines the process for assessing the interaction between this compound and other antimalarials in vitro.
Caption: Workflow for in vitro screening of antimalarial drug combinations.
Experimental Protocols
Protocol 1: In Vitro Antimalarial Drug Combination Assay using SYBR Green I
This protocol is adapted from standard methodologies for assessing antimalarial drug interactions in vitro.
1. Materials and Reagents:
-
P. falciparum culture (e.g., chloroquine-sensitive 3D7 or resistant Dd2 strains)
-
Complete malaria culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine, and 20 µg/mL gentamicin)
-
Human erythrocytes
-
This compound and partner antimalarial drug(s)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
2. Methodology:
-
Drug Preparation:
-
Prepare stock solutions of this compound and the partner drug in DMSO.
-
Create serial dilutions of each drug individually and in fixed-ratio combinations (e.g., 4:1, 1:1, 1:4 of their respective IC50 values).
-
Add the drug dilutions to the 96-well plates. Include drug-free wells as negative controls and parasite-free wells for background fluorescence.
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
-
Incubation:
-
Add the parasite suspension to the pre-dosed 96-well plates.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.
-
-
Fluorescence Measurement:
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader.
-
3. Data Analysis:
-
IC50 Determination:
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and for each fixed-ratio combination by plotting the fluorescence intensity against the log of the drug concentration and fitting a sigmoidal dose-response curve.
-
-
Fractional Inhibitory Concentration (FIC) Calculation:
-
Calculate the FIC for each drug in the combination:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the sum of the FICs (ΣFIC): ΣFIC = FIC of Drug A + FIC of Drug B.
-
-
Interpretation:
-
Synergy: ΣFIC < 0.5
-
Additive: 0.5 ≤ ΣFIC ≤ 2.0
-
Antagonism: ΣFIC > 2.0
-
Protocol 2: In Vivo Evaluation of this compound Combination Therapy in a Murine Malaria Model
This protocol outlines a standard 4-day suppressive test to evaluate the in vivo efficacy of antimalarial combinations.
1. Materials and Reagents:
-
Plasmodium berghei ANKA strain
-
BALB/c mice (female, 6-8 weeks old)
-
This compound and partner antimalarial drug(s)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Giemsa stain
-
Microscope
2. Methodology:
-
Infection:
-
Infect mice intraperitoneally with 1 x 10⁵ P. berghei-parasitized red blood cells on Day 0.
-
-
Treatment Groups:
-
Randomly assign mice to the following groups (n=5-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Partner drug alone
-
Group 4: this compound in combination with the partner drug
-
-
-
Drug Administration:
-
Administer the drugs (or vehicle) orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3).
-
-
Monitoring:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Monitor the mice daily for signs of morbidity and mortality for up to 30 days to assess survival.
-
3. Data Analysis:
-
Parasite Suppression:
-
Calculate the average percentage of parasite suppression for each treatment group relative to the vehicle control group.
-
-
Survival Analysis:
-
Plot Kaplan-Meier survival curves for each group.
-
Compare the survival rates between the combination therapy group and the monotherapy and control groups using a log-rank test.
-
-
Recrudescence:
-
Monitor for the reappearance of parasites in the blood of mice that initially cleared the infection.
-
Conclusion
This compound represents a significant advancement in the pipeline of new antimalarial drugs, particularly due to its efficacy against resistant parasite strains. While further research is required to determine its optimal partner drugs and combination ratios, the protocols provided herein offer a standardized approach for researchers to investigate the potential of this compound-based combination therapies. Such studies are crucial for the development of next-generation antimalarial treatments that can effectively combat the global threat of drug-resistant malaria.
References
- 1. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [esploro.umontpellier.fr]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimalarial drugs inhibiting hemozoin (beta-hematin) formation: a mechanistic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.co.za [journals.co.za]
- 10. Item - Emoquineâ1: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for Flow Cytometry Analysis of Emoquine-1 Treated Parasites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoquine-1 is a novel hybrid molecule demonstrating potent antimalarial activity against multidrug-resistant Plasmodium parasites, including strains resistant to artemisinin-based combination therapies (ACTs).[1][2] With IC50 values in the nanomolar range (20-55 nM) against proliferative Plasmodium falciparum, this compound is a promising candidate for further drug development.[1][2][3] This application note provides detailed protocols for the analysis of this compound treated parasites using flow cytometry, a powerful technique for high-throughput, quantitative analysis of single cells.
Flow cytometry allows for the rapid and reproducible assessment of various cellular parameters, making it an invaluable tool in antimalarial drug discovery.[4] The protocols outlined below describe methods to determine the inhibitory concentration (IC50) of this compound, analyze its effects on the parasite cell cycle, and investigate potential mechanisms of action, such as the induction of apoptosis-like cell death and oxidative stress. These assays are crucial for characterizing the bioactivity of this compound and understanding its mode of action at the cellular level.
Data Presentation
Table 1: Determination of this compound IC50 Values
| Parasite Strain | This compound IC50 (nM) | 95% Confidence Interval (nM) | R² of Dose-Response Curve |
| P. falciparum (Drug-Sensitive) | |||
| P. falciparum (Artemisinin-Resistant) | |||
| P. falciparum (Multi-Drug Resistant) |
Table 2: Cell Cycle Analysis of this compound Treated Parasites
| Treatment | % Rings | % Trophozoites | % Schizonts |
| Untreated Control | |||
| This compound (IC50) | |||
| This compound (2x IC50) | |||
| Chloroquine (Control) |
Table 3: Apoptosis-like Cell Death Markers in this compound Treated Parasites
| Treatment | % Cells with Depolarized Mitochondrial Membrane (JC-1 Monomers) | % TUNEL-Positive Cells (DNA Fragmentation) |
| Untreated Control | ||
| This compound (IC50) | ||
| This compound (2x IC50) | ||
| Staurosporine (Positive Control) |
Table 4: Reactive Oxygen Species (ROS) Production in this compound Treated Parasites
| Treatment | Mean Fluorescence Intensity (DCF) | Fold Increase in ROS vs. Control |
| Untreated Control | 1.0 | |
| This compound (IC50) | ||
| This compound (2x IC50) | ||
| H₂O₂ (Positive Control) |
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
This protocol is a standard method for the continuous culture of asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum parasite line
-
Human O+ erythrocytes
-
Complete Malaria Culture Medium (CMCM): RPMI-1640 supplemented with 25 mM HEPES, 0.21% sodium bicarbonate, 50 mg/L hypoxanthine, and 0.5% Albumax II.[4]
-
Gas mixture (5% CO₂, 1-5% O₂, balance N₂)[4]
-
Incubator at 37°C
-
Sorbitol solution (5% w/v) for synchronization
Method:
-
Maintain parasite cultures at 5% hematocrit in CMCM in a sealed flask or 96-well plate.[4]
-
Incubate at 37°C in a humidified atmosphere with the specified gas mixture.[4]
-
Change the medium daily to ensure parasite viability.
-
For stage-specific assays, synchronize cultures to the ring stage by treating with 5% sorbitol.
Flow Cytometry for Parasitemia Determination and IC50 Calculation
This protocol utilizes the DNA-binding dye SYBR Green I to quantify parasitemia.[5][6]
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO)
-
96-well microtiter plate
-
SYBR Green I (10,000x stock in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer with a 488 nm laser
Method:
-
Prepare serial dilutions of this compound in CMCM in a 96-well plate. Include a drug-free control.
-
Add 200 µL of the synchronized parasite culture to each well.
-
Incubate the plate for 48-72 hours under standard culture conditions.
-
After incubation, transfer 50 µL of the cell suspension from each well to a new 96-well plate.
-
Add 50 µL of a 1:1,000 dilution of SYBR Green I in PBS to each well.[5]
-
Incubate for 15-20 minutes at room temperature in the dark.[5][6]
-
Wash the cells twice with PBS and resuspend in 1 mL of PBS for analysis.
-
Acquire at least 100,000 events per sample on a flow cytometer, collecting forward scatter (FSC), side scatter (SSC), and green fluorescence (e.g., FITC channel).
-
Gate on the erythrocyte population using FSC and SSC. Within this gate, differentiate between uninfected (SYBR Green I negative) and infected (SYBR Green I positive) erythrocytes.
-
Calculate the IC50 value by plotting the percentage of parasitemia against the log of the this compound concentration and fitting to a non-linear regression model.
Analysis of Mitochondrial Membrane Potential (ΔΨm)
This assay uses the JC-1 dye to assess mitochondrial health. In healthy mitochondria, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with depolarized mitochondria, it remains as monomers that fluoresce green.[7][8]
Materials:
-
Synchronized trophozoite-stage parasite culture
-
This compound
-
JC-1 dye
-
PBS
-
Flow cytometer with 488 nm and 561 nm lasers (or equivalent)
Method:
-
Treat parasites with this compound at IC50 and 2x IC50 concentrations for a defined period (e.g., 6 or 24 hours). Include an untreated control.
-
Isolate parasites from red blood cells by saponin lysis.
-
Wash the isolated parasites with PBS.
-
Incubate the parasites with JC-1 dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend in PBS.
-
Analyze by flow cytometry, detecting green fluorescence (monomers) and red fluorescence (aggregates).
-
Calculate the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization. A decrease in this ratio indicates a loss of ΔΨm.[7]
Detection of DNA Fragmentation (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[7][8]
Materials:
-
Synchronized trophozoite-stage parasite culture
-
This compound
-
Commercial TUNEL assay kit (e.g., with FITC-dUTP)
-
1% Paraformaldehyde in PBS
-
0.2% Triton X-100 in PBS
-
Flow cytometer with a 488 nm laser
Method:
-
Treat parasites with this compound as described for the ΔΨm assay.
-
Isolate parasites by saponin lysis.
-
Fix the parasites with 1% paraformaldehyde for 1 hour at 4°C.[7][8]
-
Perform the TUNEL reaction according to the kit manufacturer's protocol, incubating the cells with the TUNEL reaction mixture for 1 hour at 37°C.[7][8]
-
Terminate the reaction and resuspend the cells in PBS for analysis.
-
Acquire data on a flow cytometer and quantify the percentage of TUNEL-positive (FITC-positive) cells.
Measurement of Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which fluoresces upon oxidation by ROS.[7]
Materials:
-
Synchronized trophozoite-stage parasite culture
-
This compound
-
H2DCFDA dye
-
PBS
-
Flow cytometer with a 488 nm laser
Method:
-
Treat parasites with this compound for a short duration (e.g., 1-4 hours).
-
Isolate parasites by saponin lysis.
-
Load the parasites with H2DCFDA dye (e.g., 5 µM) for 15 minutes at room temperature.[9]
-
Wash the cells to remove excess dye.
-
Analyze immediately by flow cytometry, measuring the fluorescence in the green channel (e.g., FITC).
-
Quantify the mean fluorescence intensity (MFI) of the DCF signal as an indicator of ROS levels.
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis of this compound treated parasites.
Caption: Hypothetical signaling pathway for this compound induced parasite death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Portal [esploro.umontpellier.fr]
- 3. Item - Emoquineâ1: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - American Chemical Society - Figshare [acs.figshare.com]
- 4. Methodology and Application of Flow Cytometry for Investigation of Human Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometric Enumeration of Parasitemia in Cultures of Plasmodium falciparum Stained with SYBR Green I and CD235A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]
- 8. Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emoquine-1 IC50 Determination in Plasmodium falciparum Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoquine-1 is a novel hybrid molecule demonstrating potent antimalarial activity, particularly against multidrug-resistant (MDR) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] Its efficacy against parasites resistant to current artemisinin-based combination therapies (ACTs) makes it a promising candidate for next-generation antimalarial drugs.[1][3] this compound has shown activity in the nanomolar range (IC50 values of 20-55 nM) against both laboratory-adapted strains and clinical isolates, including those from regions with high levels of drug resistance like Cambodia and French Guiana.[1][2][4] Furthermore, it is active against the quiescent stage of artemisinin-resistant parasites, a key feature for preventing recrudescence.[1][2]
These application notes provide a comprehensive overview of the methodologies required to determine the 50% inhibitory concentration (IC50) of this compound against various P. falciparum strains. The primary method detailed is the widely used SYBR Green I-based fluorescence assay, which quantifies parasite DNA to measure growth inhibition.
Data Presentation: In Vitro Antiplasmodial Activity of this compound
The following table summarizes the reported IC50 values of this compound against a panel of drug-sensitive and drug-resistant P. falciparum strains. This data is crucial for characterizing the compound's efficacy and cross-resistance profile.
| Parasite Strain | Resistance Profile | This compound IC50 (nM) | Chloroquine IC50 (nM) | Artesunate IC50 (nM) | Reference |
| F32-TEM | Drug-sensitive | 25 ± 5 | 15 ± 3 | 1.5 ± 0.5 | [5] |
| F32-ART | Artemisinin-resistant | 30 ± 6 | 18 ± 4 | 10 ± 2 | [5] |
| IPC8262 | Chloroquine-resistant field isolate | 45 ± 8 | > 500 | 2.0 ± 0.7 | [5] |
| IPC8461 | Multidrug-resistant field isolate | 55 ± 10 | > 500 | 8 ± 3 | [5] |
| Q120 | Multidrug-resistant field isolate | 50 ± 9 | > 500 | 9 ± 4 | [5] |
Note: The IC50 values are presented as mean ± standard error of the mean (SEM) from multiple independent experiments.[5]
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
Continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is a prerequisite for IC50 determination.
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2, W2, and clinical isolates)
-
Human erythrocytes (type O+)
-
Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)
-
Incubator at 37°C
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Sterile culture flasks and plates
Protocol:
-
Maintain parasite cultures in complete culture medium at 3-5% hematocrit in sterile culture flasks.
-
Incubate the cultures at 37°C in a humidified atmosphere with the specialized gas mixture.
-
Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a light microscope.
-
Synchronize parasite cultures to the ring stage, primarily using methods like 5% D-sorbitol treatment, to ensure a homogenous population for the assay. This is critical for reproducible results.
-
When parasitemia reaches 5-10%, sub-culture the parasites into fresh erythrocytes and complete culture medium.
SYBR Green I-Based Drug Sensitivity Assay
This fluorescence-based assay is a reliable and high-throughput method for determining the IC50 of antimalarial compounds.[5][6][7]
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5-1% parasitemia, 2% hematocrit)
-
This compound and control drugs (e.g., Chloroquine, Artesunate)
-
Sterile, black, 96-well flat-bottom plates
-
Complete culture medium
-
Lysis buffer with SYBR Green I (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Protocol:
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound and control drugs in complete culture medium.
-
Dispense 100 µL of each drug dilution into the wells of a 96-well plate in triplicate.
-
Include wells with drug-free medium (negative control) and uninfected erythrocytes (background control).
-
-
Parasite Inoculation:
-
Prepare a parasite suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the drug-dosed plate.
-
-
Incubation:
-
Place the plates in a modular incubation chamber, gas with the 5% CO2, 5% O2, 90% N2 mixture, and incubate at 37°C for 72 hours.
-
-
Lysis and Fluorescence Measurement:
-
After the incubation period, freeze the plates at -20°C or -80°C to lyse the red blood cells.
-
Thaw the plates and add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-3 hours.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence values (uninfected erythrocytes) from all experimental wells.
-
Normalize the fluorescence data to the drug-free control wells (representing 100% parasite growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Experimental workflow for IC50 determination using the SYBR Green I assay.
Caption: General mechanism of quinoline antimalarials inhibiting heme detoxification.
References
- 1. Research Portal [esploro.umontpellier.fr]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Item - Emoquineâ1: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues in Emoquine-1 solubility and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the solubility of Emoquine-1. The following information is based on typical challenges encountered with poorly soluble research compounds and offers guidance for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a poorly soluble compound. Its solubility is highly dependent on the solvent system and pH. For a summary of solubility in various solvents, please refer to the data table in the Troubleshooting Guide.
Q2: I am observing precipitation when diluting my this compound stock solution in aqueous buffer. Why is this happening?
A2: This is a common issue when a compound is dissolved in a high-concentration organic stock solution (e.g., DMSO) and then diluted into an aqueous medium where its solubility is significantly lower. The sudden change in solvent polarity causes the compound to crash out of solution.
Q3: How does pH affect the solubility of this compound?
A3: this compound is a weakly basic compound. Its solubility is generally higher in acidic conditions (pH 1-4) due to the formation of a more soluble protonated species. In neutral to basic conditions (pH 7 and above), its solubility decreases significantly.
Q4: Can I use co-solvents to improve the solubility of this compound in my cell-based assays?
A4: Yes, co-solvents can be effective. However, it is crucial to first determine the tolerance of your specific cell line to the chosen co-solvent (e.g., DMSO, ethanol, PEG 400) as high concentrations can be cytotoxic.
Troubleshooting Guide
Issue 1: Difficulty Preparing a Concentrated Stock Solution
If you are unable to achieve your desired concentration for an this compound stock solution, consider the following:
-
Solvent Selection: Ensure you are using an appropriate organic solvent. Based on internal studies, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most effective solvents for preparing high-concentration stock solutions.
-
Gentle Heating and Sonication: Aiding the dissolution process by gently warming the solution to 37°C and using a sonicator bath for short intervals (5-10 minutes) can help overcome kinetic solubility barriers. Avoid excessive heat, which could degrade the compound.
Issue 2: Precipitation Upon Dilution in Aqueous Media
To prevent this compound from precipitating when diluting from an organic stock into an aqueous buffer for experiments, follow these steps:
-
Minimize Stock Concentration: Use the lowest practical concentration for your organic stock solution.
-
Stepwise Dilution: Perform serial dilutions, gradually introducing the aqueous buffer to the stock solution.
-
Vortexing During Dilution: Add the stock solution to the aqueous buffer dropwise while continuously vortexing the buffer. This rapid mixing can help to keep the compound in solution.
-
Use of Surfactants or Cyclodextrins: For in vitro assays, consider the inclusion of a low concentration of a non-ionic surfactant (e.g., 0.1% Tween® 80) or a solubilizing excipient like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your final aqueous medium.
Quantitative Data Summary
The following table summarizes the kinetic solubility of this compound in various solvents and conditions at room temperature.
| Solvent/Buffer System | pH | Solubility (µg/mL) |
| Deionized Water | 7.0 | < 1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1 |
| 0.1 N HCl | 1.2 | 55 |
| 5% DMSO in PBS | 7.4 | 15 |
| 10% PEG 400 in Water | 7.0 | 25 |
| Dimethyl Sulfoxide (DMSO) | N/A | > 10,000 |
| Ethanol | N/A | 500 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer, and sonicator bath.
-
Procedure:
-
Weigh out the required amount of this compound powder (Molecular Weight to be specified by the user) and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube vigorously for 2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10 minutes.
-
Visually inspect the solution for any remaining particulate matter. If necessary, repeat vortexing and sonication.
-
Once fully dissolved, store the stock solution at -20°C, protected from light.
-
Protocol 2: General Workflow for Aqueous Solubility Assessment
This protocol outlines the steps to determine the kinetic solubility of this compound in an aqueous buffer.
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Also, prepare the desired aqueous buffer (e.g., PBS pH 7.4).
-
Dilution: Add 10 µL of the 10 mM this compound stock solution to 990 µL of the aqueous buffer in a microcentrifuge tube. This results in a 100 µM solution.
-
Equilibration: Incubate the tube at room temperature for 2 hours on a shaker to allow the solution to reach equilibrium.
-
Centrifugation: Centrifuge the tube at 14,000 rpm for 20 minutes to pellet any precipitated compound.
-
Sampling and Analysis: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: Workflow for assessing the kinetic solubility of this compound.
Caption: Troubleshooting flowchart for this compound precipitation issues.
Reducing variability in Emoquine-1 bioassay results
Welcome to the technical support center for the Emoquine-1 bioassay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in your experimental results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the this compound bioassay, which typically involves the in vitro cultivation of Plasmodium falciparum and measurement of parasite growth inhibition.
Q1: I'm observing high variability between my replicate wells. What are the common causes and solutions?
A1: High variability between replicates is a frequent challenge that can mask the true effect of this compound. The primary causes and troubleshooting steps are outlined below:
-
Inconsistent Pipetting: This is a major source of error.
-
Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions and ensure consistent speed and immersion depth. Pre-wetting the pipette tip can also improve accuracy.
-
-
Uneven Cell Seeding: A non-homogenous parasite culture suspension will lead to different numbers of parasites in each well.
-
Solution: Gently swirl the parasite culture flask before and during plating to ensure a uniform suspension. Work efficiently to prevent parasites from settling.
-
-
Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation and temperature fluctuations, leading to inconsistent parasite growth.[1]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
-
-
Inadequate Reagent Mixing: Poor mixing of this compound or detection reagents within the wells can result in varied responses.
-
Solution: After adding reagents, gently tap the plate or use a plate shaker at a low speed to ensure thorough mixing without disturbing the cell layer.
-
Q2: My fluorescence/colorimetric signal is low, or the signal-to-noise ratio is poor. What can I do?
A2: A low signal can make it difficult to distinguish the effect of this compound from the background. Consider the following:
-
Suboptimal Reagent Concentrations: The concentration of the detection reagent (e.g., SYBR Green I, pLDH substrate) may not be optimal.
-
Solution: Perform a titration experiment for the key detection reagents to find the concentration that yields the best signal window.
-
-
Insufficient Incubation Time: The reaction may not have reached its endpoint.
-
Solution: Conduct a time-course experiment to determine the optimal incubation period for the detection step.
-
-
Poor Parasite Health: Unhealthy or stressed parasites will not grow robustly, leading to a weak overall signal.
-
Solution: Ensure parasites are in the logarithmic growth phase and have high viability before initiating the assay. Regularly check for signs of stress or contamination in your cultures.
-
-
High Background Fluorescence: This can be an issue in fluorescence-based assays like the SYBR Green I assay.[2][3]
-
Solution: If using SYBR Green I, ensure white blood cells have been effectively removed from the red blood cell culture, as the dye binds to any double-stranded DNA.[2] Consider washing the cells with PBS before adding the lysis buffer and dye. Using black microplates for fluorescence assays is also recommended to reduce background.
-
Q3: My IC50 values for this compound are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent IC50 values often stem from variability in the parasite culture or assay conditions.
-
Inconsistent Parasite Synchronization: The susceptibility of P. falciparum to antimalarial drugs can vary with the parasite's life cycle stage.
-
Variable Starting Parasitemia and Hematocrit: Differences in the initial number of parasites or red blood cells will affect the final readout.
-
Solution: Standardize the starting parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) for all experiments.[4]
-
-
Reagent Stability: Improperly stored this compound stock solutions or other critical reagents can degrade over time.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store stock solutions in small aliquots at the recommended temperature to avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
The following tables provide typical parameters and performance metrics for common antimalarial bioassays. These values can serve as a baseline for optimizing your this compound experiments.
Table 1: Typical Assay Parameters for P. falciparum Growth Inhibition Assays
| Parameter | SYBR Green I Assay | pLDH Assay |
| Initial Parasitemia | 0.1% - 0.5% | 0.5% - 2% |
| Hematocrit | 1% - 2.5% | 1% - 2% |
| Incubation Time | 72 hours | 72 hours |
| Assay Plate Type | Black, clear bottom | Clear, flat bottom |
| Detection Wavelength | Excitation: ~485 nm, Emission: ~530 nm | Absorbance: ~650 nm |
Table 2: Performance Metrics for Antimalarial Bioassays
| Metric | Typical Value | Significance |
| Z'-factor | > 0.5 | Indicates a robust assay with a good separation between positive and negative controls. |
| Coefficient of Variation (%CV) | < 15% | Represents the variability between replicate wells; a lower %CV indicates higher precision. |
| Signal-to-Noise Ratio (S/N) | > 10 | A higher S/N ratio indicates that the signal is clearly distinguishable from the background noise. |
Experimental Protocols
Below is a detailed methodology for a SYBR Green I-based fluorescence assay to determine the IC50 of this compound against P. falciparum.
SYBR Green I-Based P. falciparum Growth Inhibition Assay
1. Parasite Culture and Synchronization: a. Maintain P. falciparum cultures in RPMI-1640 medium supplemented with human serum or Albumax, at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. b. Synchronize the parasite culture to the ring stage using 5% sorbitol treatment.[5] c. Adjust the culture to a starting parasitemia of 0.5% at a 2% hematocrit in complete culture medium.[4]
2. Plate Preparation and Compound Addition: a. Prepare serial dilutions of this compound in complete culture medium. b. In a 96-well black, clear-bottom microplate, add the diluted this compound to the appropriate wells. c. Include drug-free wells as positive controls for parasite growth and wells with uninfected red blood cells as negative controls.
3. Incubation: a. Add the synchronized parasite suspension to each well. b. Incubate the plate for 72 hours under the standard parasite culture conditions.
4. Lysis and Staining: a. Prepare a lysis buffer containing SYBR Green I dye. b. After incubation, carefully remove the plate from the incubator and add the SYBR Green I lysis buffer to each well. c. Seal the plate and incubate in the dark at room temperature for 1-2 hours. To enhance lysis, plates can be frozen at -80°C and then thawed before adding the lysis buffer.[4]
5. Data Acquisition and Analysis: a. Read the fluorescence using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm. b. Subtract the background fluorescence from the negative control wells. c. Plot the fluorescence intensity against the log of the this compound concentration. d. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
This compound Mechanism of Action: Inhibition of Heme Detoxification
This compound is believed to act by inhibiting the polymerization of heme into hemozoin, a non-toxic crystalline pigment, within the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, causing parasite death.[5][6]
Experimental Workflow for this compound Bioassay
The following diagram illustrates the key steps in performing a typical this compound bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming poor oral bioavailability of Emoquine-1 in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Emoquine-1's poor oral bioavailability in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the evidence for this compound's poor oral bioavailability?
A1: In vivo studies in a Plasmodium vinckei petteri-infected mouse model have shown that this compound is effective when administered orally at a dose of 25 mg/kg/day.[1][2] However, a total cure is achieved with a much lower dose of 10 mg/kg/day when administered via the intraperitoneal route.[1][2] This discrepancy suggests that the oral bioavailability of this compound is suboptimal, as a significantly higher oral dose is required to achieve a therapeutic effect comparable to that of the intraperitoneal route, which bypasses gastrointestinal absorption and first-pass metabolism.
Q2: What are the likely causes of this compound's poor oral bioavailability?
A2: While specific studies on this compound's biopharmaceutical properties are limited, its chemical structure as a hybrid molecule suggests potential challenges. A key indicator is its solubility; one study reports a solubility of 3.5 mg/mL in dimethyl sulfoxide (DMSO), a non-aqueous solvent.[3] The lack of reported aqueous solubility data strongly suggests that this compound is a poorly water-soluble compound. Poor aqueous solubility is a primary reason for low oral bioavailability, as dissolution in the gastrointestinal fluids is a prerequisite for absorption.[4][5][6]
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can enhance the oral bioavailability of poorly water-soluble drugs.[4][5][6] These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[4][7]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can maintain the drug in a solubilized state in the gastrointestinal tract, facilitating absorption.[7][8][9]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as liposomes or solid lipid nanoparticles, can protect the drug from degradation, improve its solubility, and enhance its uptake.[10][11][12][13][14]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its solubility and dissolution rate.[4]
-
Complexation: The use of agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility in water.[4][7]
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of this compound after oral administration.
-
Possible Cause: Inconsistent dissolution of this compound in the gastrointestinal tract due to its poor aqueous solubility.
-
Solution:
-
Formulation Enhancement: Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to ensure the drug remains in solution.[7][8]
-
Particle Size Control: If using a suspension, ensure consistent particle size distribution through micronization or nanosizing to standardize the dissolution rate.[4]
-
Standardized Dosing Procedure: Ensure consistent administration techniques, including the volume and composition of the vehicle, and standardize the fasting state of the animals before dosing.
-
Problem 2: Low or undetectable plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor dissolution and/or low permeability of this compound across the intestinal epithelium.
-
Solution:
-
Solubility Enhancement: Formulate this compound as a nanoparticle suspension or a lipid-based system to increase its concentration in the gastrointestinal fluids.[10][11][12][13][14]
-
Permeability Assessment: Conduct in vitro permeability studies using Caco-2 cell monolayers to determine if poor permeability is a contributing factor.
-
Dose Escalation: While not a solution to the bioavailability problem itself, a carefully designed dose-escalation study can help determine the dose required to achieve therapeutic plasma concentrations.
-
Problem 3: Lack of in vivo efficacy with oral this compound, despite in vitro potency.
-
Possible Cause: The oral bioavailability is too low to achieve and maintain the minimum effective concentration at the site of action.
-
Solution:
-
Advanced Formulation: Prioritize the development of an advanced formulation, such as a nanostructured lipid carrier or a solid dispersion, which have been shown to improve the oral bioavailability of other antimalarial drugs.[15]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a PK/PD study to correlate the plasma concentration of this compound with its antimalarial activity. This will help establish the target plasma concentration needed for efficacy.
-
Route of Administration Comparison: As a control, always include an intraperitoneal or intravenous administration group in your in vivo efficacy studies to confirm the drug's activity when absorption is bypassed.
-
Quantitative Data
Table 1: In Vivo Efficacy of this compound in P. vinckei petteri Infected Mice
| Route of Administration | Dose | Outcome | Reference |
| Oral (per os) | 25 mg/kg/day | Active | [1][2] |
| Intraperitoneal | 1-5 mg/kg/day | Active | [1][2] |
| Intraperitoneal | 10 mg/kg/day | Total Cure | [1][2] |
Table 2: In Vitro Activity and Solubility of this compound
| Parameter | Value | Conditions | Reference |
| IC50 (proliferative P. falciparum) | 20-55 nM | [1] | |
| Solubility | 3.5 mg/mL | In DMSO at room temperature | [3] |
Experimental Protocols
Protocol 1: 4-Day Suppressive Test for Antimalarial Activity
This protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a mouse model.[16][17][18]
-
Animal Model: Use Swiss albino mice or other appropriate strains.
-
Parasite: Infect the mice intraperitoneally with Plasmodium berghei or Plasmodium vinckei petteri.
-
Grouping: Divide the mice into groups: a negative control (vehicle), a positive control (a known antimalarial drug like chloroquine), and experimental groups receiving different doses of this compound.
-
Dosing: Administer the this compound formulation orally once daily for four consecutive days, starting on the day of infection.
-
Monitoring: On day 5, collect blood from the tail of each mouse to prepare thin blood smears.
-
Analysis: Stain the blood smears with Giemsa stain and determine the percentage of parasitized red blood cells by microscopy.
-
Calculation: Calculate the percentage of parasite suppression compared to the negative control group.
Protocol 2: Basic Oral Bioavailability Study
-
Animal Model: Use a relevant animal model, such as rats or mice.
-
Grouping: Divide the animals into two groups: one receiving this compound orally and the other intravenously or intraperitoneally.
-
Dosing: Administer a known dose of the this compound formulation to each group.
-
Blood Sampling: Collect blood samples at predetermined time points after administration (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Separate the plasma from the blood samples and analyze the concentration of this compound using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability by comparing the AUC of the oral group to the AUC of the intravenous/intraperitoneal group, adjusted for the dose.
Visualizations
Caption: Potential Barriers to Oral Bioavailability of this compound.
Caption: Troubleshooting Workflow for Poor Oral Bioavailability.
Caption: SEDDS Formulation Strategy for this compound.
References
- 1. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [esploro.umontpellier.fr]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation design and in vivo antimalarial evaluation of lipid-based drug delivery systems for oral delivery of β-arteether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incompatibility of antimalarial drugs: challenges in formulating combination products for malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current advances in nanodrug delivery systems for malaria prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. malariaworld.org [malariaworld.org]
- 12. Promising nanomaterials in the fight against malaria - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D0TB01398F [pubs.rsc.org]
- 13. Emerging nanotechnology-driven drug delivery solutions for malaria: Addressing drug resistance and improving therapeutic success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Potential of nanoformulations in malaria treatment [frontiersin.org]
- 15. Improved antimalarial activity of caprol-based nanostructured lipid carriers encapsulating artemether-lumefantrine for oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Four-day suppressive test [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. mmv.org [mmv.org]
Adjusting Emoquine-1 treatment duration for optimal efficacy
This guide provides technical support for researchers and drug development professionals working with Emoquine-1. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help optimize treatment duration for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for this compound treatment duration in cell culture experiments?
A1: For initial experiments, we recommend a time-course study to determine the optimal duration for your specific cell line and experimental goals. A common starting point is to test this compound exposure for 24, 48, and 72 hours.[1][2][3] For many cell lines, a 24 to 48-hour treatment provides a good response curve.[1] Longer incubation times, such as 72 hours, may not be advisable for cells in a 96-well plate format, as cell death due to overcrowding can confound the results.[1]
Q2: How does treatment duration affect the IC50 value of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the treatment duration. You will likely observe different IC50 values at different time points.[3] Generally, the IC50 value will decrease with longer exposure times, as the compound has more time to exert its biological effects. It is crucial to keep the time point consistent when comparing the potency of this compound across different cell lines or experimental conditions.[3]
Q3: My cells are showing high levels of cytotoxicity even at short treatment durations. What could be the cause?
A3: High cytotoxicity at early time points could be due to several factors:
-
Concentration: The concentration of this compound may be too high for your specific cell line. Consider performing a dose-response experiment with a wider range of concentrations.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to therapeutic agents.
-
Off-Target Effects: At high concentrations, this compound might have off-target effects that lead to rapid cell death.
-
Assay Conditions: Ensure that your cell culture conditions (e.g., cell seeding density, media, serum concentration) are optimal and consistent.
Q4: I am not observing a significant effect of this compound at 24 hours. Should I extend the treatment duration?
A4: Yes, if you do not observe a significant effect at 24 hours, extending the treatment duration to 48 or 72 hours is a logical next step.[3] Some compounds require a longer time to induce a measurable biological response, especially if they affect processes like cell cycle progression or apoptosis.[3] A time-course experiment is the best way to determine if a longer incubation is necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of this compound. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Ensure thorough mixing of the compound in the media before adding to the cells. |
| IC50 values are not reproducible | Inconsistent treatment duration, different cell passage numbers, or variations in assay reagents. | Strictly adhere to the same treatment duration for all comparative experiments. Use cells within a consistent and low passage number range. Prepare fresh dilutions of this compound for each experiment. |
| No clear dose-response curve | The concentration range is too narrow or not appropriate for the cell line. The treatment duration may be too short. | Test a broader range of this compound concentrations (e.g., logarithmic dilutions). Perform a time-course experiment to identify a more suitable treatment duration. |
| High background signal in the assay | Contamination of cell cultures (e.g., mycoplasma), issues with assay reagents, or incorrect instrument settings. | Regularly test cell lines for mycoplasma contamination. Use appropriate controls for your assay to check for reagent-related issues. Verify that the instrument settings are correct for the specific assay being used.[4] |
Quantitative Data Summary
Table 1: Time-Dependent IC50 Values of this compound in A549 Cells
| Treatment Duration | IC50 (µM) | 95% Confidence Interval |
| 24 hours | 15.2 | 12.5 - 18.5 |
| 48 hours | 8.7 | 7.1 - 10.6 |
| 72 hours | 4.1 | 3.3 - 5.0 |
Table 2: Effect of this compound Treatment Duration on Apoptosis in Jurkat Cells
| Treatment Duration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 12 hours | 12.5 | 3.2 |
| 24 hours | 28.9 | 8.7 |
| 48 hours | 45.1 | 15.4 |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for determining the cytotoxicity of this compound in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-EMO-1
This protocol is for detecting the phosphorylation status of the target protein EMO-1.
-
Sample Preparation: Plate cells and treat with this compound for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5][6][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[5] Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6][7]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Antibody Incubation: Incubate the membrane with the primary antibody against Phospho-EMO-1 overnight at 4°C.[5]
-
Washing: Wash the membrane three times with TBST for 5 minutes each.[5]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.[8][9]
-
Cell Treatment: Treat cells with this compound for the desired durations. Include both vehicle-treated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cells and wash them twice with cold PBS.[8]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer.[10] Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic or necrotic cells will be both Annexin V- and PI-positive.[8]
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing treatment duration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Interpreting unexpected results in Emoquine-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Emoquine-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a potent, orally active antimalarial hybrid molecule.[1][2] It is primarily designed to combat multidrug-resistant Plasmodium parasites, including strains resistant to artemisinin-based therapies.[1][2][3] Its activity is significant against both the proliferative and the quiescent, persistent stages of P. falciparum.[1][2][4] One of its proposed mechanisms in parasites is the inhibition of heme polymerization.[5]
Q2: What are the expected IC50 values for this compound against P. falciparum?
A2: In studies against proliferative P. falciparum strains, this compound has demonstrated IC50 values in the range of 20-55 nM.[1][2][4]
Q3: Is this compound expected to be cytotoxic to mammalian cells?
A3: this compound generally shows a high selectivity index, meaning it is significantly more toxic to Plasmodium parasites than to mammalian cells.[2] For example, the CC50 (half-maximal cytotoxic concentration) on Vero cells was reported to be 12 µM, which is substantially higher than its anti-parasitic IC50.[5] However, at higher concentrations, off-target effects leading to cytotoxicity can occur.
Q4: My experiment shows this compound affecting a signaling pathway in human cells. Is this expected?
A4: While this compound's primary target is within the Plasmodium parasite, it is not uncommon for small molecules to exhibit off-target activity, especially at concentrations higher than those required for their primary effect. Many compounds designed as inhibitors for one target can interact with structurally similar sites on other proteins, such as the ATP-binding pocket of kinases.[6][7] If you observe modulation of a signaling pathway, it should be investigated as a potential off-target effect.
Quantitative Data Summary
The following tables summarize the reported efficacy and cytotoxicity of this compound.
Table 1: In Vitro Activity of this compound
| Target Organism/Cell Line | Assay Type | Metric | Value | Reference |
| P. falciparum (proliferative) | Antiplasmodial Activity | IC50 | 20-55 nM | [1][2][4] |
| P. falciparum (F32-ART, artemisinin-resistant) | Antiplasmodial Activity | IC50 | ~30 nM | [5] |
| P. falciparum (F32-TEM, drug-sensitive) | Antiplasmodial Activity | IC50 | ~25 nM | [5] |
| Vero Cells (mammalian) | Cytotoxicity | CC50 | 12 µM | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Route of Administration | Dosage | Outcome | Reference |
| P. vinckei petteri infected mice | Intraperitoneal (ip) | 1-5 mg/kg/day | Active | [2][3] |
| P. vinckei petteri infected mice | Intraperitoneal (ip) | 10 mg/kg/day | Total Cure | [2][3] |
| P. vinckei petteri infected mice | Oral (per os) | 25 mg/kg/day | Active (44% parasitemia reduction) | [2][5] |
Troubleshooting Guides
Issue 1: Higher-than-Expected Cytotoxicity in Mammalian Cells
Question: I am observing significant cell death in my mammalian cell line (e.g., HeLa, HEK293) at concentrations well below the reported CC50 of 12 µM. What could be the cause?
Answer: This discrepancy can arise from several factors related to your specific experimental setup. Follow this troubleshooting workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Detailed Steps:
-
Verify Compound Concentration: An error in calculating dilutions is a common source of unexpected results. Prepare a fresh dilution series from your stock. If possible, verify the concentration and purity of the stock solution.
-
Assess Cell Health: Unhealthy cells are more susceptible to chemical insults.
-
Mycoplasma Contamination: This is a frequent issue that can alter cellular response to drugs. Use a PCR-based kit to test your cultures.[8]
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. It is recommended to use cells within a consistent, low passage range for all experiments.[8][9]
-
Seeding Density: Both overly confluent and sparse cultures can respond abnormally. Ensure your cell seeding is consistent and results in an optimal density during the assay.
-
-
Evaluate Reagents: Ensure your media, serum, and other reagents have not expired. The vehicle used to dissolve this compound (e.g., DMSO) can also be toxic at higher concentrations; run a vehicle-only control to confirm it is not the source of cytotoxicity.
-
Consider Off-Target Effects: Your specific cell line may be uniquely sensitive to this compound due to its unique gene expression profile. If you suspect an off-target effect, you may need to perform further experiments, such as an apoptosis assay (e.g., Annexin V staining) to understand the mechanism of cell death.[6]
Issue 2: Inconsistent IC50/EC50 Values Between Experiments
Question: My calculated IC50 value for this compound varies significantly from one experiment to the next. How can I improve reproducibility?
Answer: Variability in IC50 values is often due to minor inconsistencies in assay conditions. Improving reproducibility requires strict standardization of your protocol.
Key Areas for Standardization:
-
Cell Seeding: Use a precise method for cell counting and seeding. Inconsistent cell numbers will directly impact the results.[8]
-
Compound Preparation: Always prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation Times: Ensure that the duration of cell plating, drug treatment, and final assay steps are kept constant across all experiments.
-
Plate Reader Settings: For absorbance, fluorescence, or luminescence-based assays, ensure that settings like gain, number of flashes, and focal height are optimized and saved as a fixed protocol.[10] Using a well-scanning feature can help normalize for uneven cell distribution.[10]
-
Plate Layout: Be aware of the "edge effect," where wells on the perimeter of a microplate can evaporate more quickly, concentrating solutes and affecting cell growth. Avoid using the outer wells for experimental data or ensure proper humidification during incubation.
Caption: Key factors for improving experimental reproducibility.
Issue 3: Unexpected Inhibition of the PI3K/Akt Signaling Pathway
Question: My Western blot analysis suggests this compound is inhibiting the phosphorylation of Akt in my cancer cell line, which is not its known mechanism. How do I confirm this is a real, albeit off-target, effect?
Answer: This is a significant finding that requires careful validation to distinguish a specific off-target effect from a non-specific or artifactual result. The PI3K/Akt pathway is a common target for off-target effects of kinase inhibitors.[11]
Hypothesized Off-Target Pathway:
Caption: Hypothesized off-target inhibition of the PI3K/Akt pathway.
Validation Strategy:
-
Confirm with Orthogonal Assays: Do not rely solely on one antibody or one technique.
-
Multiple Antibodies: Use antibodies targeting different phosphorylation sites on Akt (e.g., Ser473, Thr308) and antibodies from different vendors to rule out a non-specific antibody artifact.
-
Upstream/Downstream Targets: Probe for other key nodes in the pathway. If Akt phosphorylation is inhibited, you should also see a decrease in the phosphorylation of downstream targets like mTOR or PRAS40. Check if upstream components like PI3K activity are affected.
-
Kinase Activity Assay: Perform an in vitro kinase assay using recombinant PI3K or Akt protein and this compound to see if it directly inhibits the enzyme's activity. This is a crucial step to distinguish direct inhibition from an indirect cellular effect.
-
-
Dose-Response and Time-Course:
-
Demonstrate that the inhibition of Akt phosphorylation is dose-dependent. The IC50 for this effect should be consistent.
-
Perform a time-course experiment to see how quickly the inhibition occurs after treatment. Direct kinase inhibition is typically rapid (minutes to a few hours).
-
-
Rule out Cytotoxicity-Related Artifacts:
-
Widespread cell stress or apoptosis can cause a general shutdown of signaling pathways.
-
Perform your signaling experiments at time points and concentrations that do not cause significant cell death. Run a parallel cell viability assay to confirm.
-
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and mix thoroughly to dissolve the crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Phospho-Akt
-
Treatment & Lysis: Plate and treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 15-20 µg of protein per lane onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Phospho-Akt (Ser473), Total-Akt, and a loading control (e.g., GAPDH or β-Actin), diluted in blocking buffer.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an ECL (enhanced chemiluminescence) substrate and image the blot using a digital imager or film.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-Akt signal to the total-Akt signal, and then normalize to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Portal [esploro.umontpellier.fr]
- 3. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Emoquineâ1: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity Index of Emoquine-1 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity index of Emoquine-1 derivatives.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the experimental process of improving the selectivity index of this compound derivatives.
Frequently Asked Questions
Q1: What is the significance of the selectivity index (SI) for this compound derivatives?
A1: The selectivity index (SI) is a critical parameter in drug development that measures the preferential activity of a compound against its intended target (in this case, Plasmodium falciparum) versus its toxicity to host cells (e.g., mammalian cells).[1][2] It is typically calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50). A higher SI value is desirable as it indicates a wider therapeutic window, suggesting that the compound is more toxic to the parasite than to host cells.[2] For this compound, a hybrid molecule, a high selectivity index is a key feature, demonstrating its potential as a potent and safe antimalarial candidate.[3][4][5]
Q2: What are the general strategies to improve the selectivity index of a drug candidate like an this compound derivative?
A2: Improving the selectivity index involves either increasing the potency against the target (lowering the IC50) or decreasing the toxicity against host cells (increasing the CC50), or both. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the this compound derivative and evaluating the impact on both antiplasmodial activity and cytotoxicity to identify modifications that enhance selectivity.[6] This could involve altering the linker between the quinoline and emodin moieties, or substituting various functional groups on either of these core structures.
-
Target-Specific Modifications: If the specific molecular targets in both the parasite and host cells are known, modifications can be designed to enhance binding to the parasite target while reducing affinity for host cell off-targets.[6][7]
-
Improving Physicochemical Properties: Optimizing properties like solubility and membrane permeability can influence drug distribution and concentration at the target site versus off-target sites, thereby affecting the selectivity index.
Q3: We are observing high cytotoxicity with our new this compound derivative, leading to a poor selectivity index. What are the potential causes and how can we address this?
A3: High cytotoxicity can stem from several factors related to the compound's interaction with mammalian cells. Here’s a troubleshooting approach:
-
Off-Target Effects: The quinoline and emodin components of this compound can have independent biological activities. Emodin, for instance, is known to interact with various signaling pathways in mammalian cells, which can lead to cytotoxicity.[1][2][3][8][9] Consider modifications to the emodin moiety that might reduce these off-target interactions without compromising antiplasmodial activity.
-
Mechanism of Cytotoxicity: Investigate the mechanism of cell death (e.g., apoptosis, necrosis) induced by your derivative in mammalian cells. Understanding the underlying pathway can provide insights into which structural features are responsible for the toxicity. Emodin has been shown to induce apoptosis through pathways involving reactive oxygen species (ROS) and mitochondrial signaling.[3][8]
-
Cell Line Specificity: Cytotoxicity can vary between different mammalian cell lines. Test your derivatives on a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, Vero for general cytotoxicity) to understand the toxicity profile more comprehensively.[10][11]
Troubleshooting Experimental Assays
Problem 1: High background fluorescence in the SYBR Green I antiplasmodial assay.
-
Potential Cause: Contamination of the parasite culture with other DNA sources (e.g., mycoplasma, bacteria) or carryover of DNA from lysed uninfected red blood cells. SYBR Green I binds to any double-stranded DNA.[12][13]
-
Troubleshooting Steps:
-
Culture Maintenance: Ensure aseptic techniques to prevent contamination. Regularly test cultures for mycoplasma.
-
Reagent Purity: Use high-purity water and sterile-filtered reagents.
-
Background Subtraction: Always include control wells with uninfected red blood cells and subtract the average fluorescence of these wells from your experimental wells.
-
Optimize Lysis: Ensure complete lysis of red blood cells to release parasites, but avoid excessive incubation times with the lysis buffer that could lead to non-specific signal. A freeze-thaw cycle before adding the lysis buffer can improve lysis efficiency.[13]
-
Problem 2: Low signal or poor dose-response curve in the MTT cytotoxicity assay.
-
Potential Cause 1: Suboptimal cell density. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and cell death, independent of the compound's effect.
-
Troubleshooting Steps:
-
Cell Titration: Perform a cell titration experiment to determine the optimal seeding density for your chosen cell line and incubation time.
-
-
Potential Cause 2: Interference of the compound with the MTT reagent. Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal, or inhibit cellular reductases, leading to a false-negative signal.
-
Troubleshooting Steps:
-
Compound Control: Include control wells with the compound and MTT reagent in cell-free media to check for direct reduction of MTT.
-
Alternative Assays: If interference is suspected, consider using an alternative cytotoxicity assay such as the Neutral Red uptake assay or a resazurin-based assay (e.g., alamarBlue).[10]
-
-
Potential Cause 3: Poor solubility of the this compound derivative. Precipitated compound will not be available to the cells, leading to inaccurate results.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the wells under a microscope for any signs of precipitation.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells.
-
Data Presentation
The following table summarizes hypothetical quantitative data for a series of this compound derivatives to illustrate how to structure and compare results for improving the selectivity index.
| Compound ID | Modification | IC50 (nM) vs. P. falciparum (3D7) | CC50 (µM) vs. Vero Cells | Selectivity Index (SI = CC50/IC50) |
| This compound | Parent Compound | 25 | 45 | 1800 |
| EMD-L1 | Shorter Linker | 40 | 50 | 1250 |
| EMD-L2 | Longer Linker | 15 | 30 | 2000 |
| EMD-Q1 | Methoxy on Quinoline | 30 | 60 | 2000 |
| EMD-E1 | Hydroxyl removed from Emodin | 150 | 90 | 600 |
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is adapted for determining the 50% inhibitory concentration (IC50) of this compound derivatives against the chloroquine-sensitive 3D7 strain of P. falciparum.
Materials:
-
P. falciparum 3D7 culture
-
Human erythrocytes (O+)
-
Complete parasite medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)
-
SYBR Green I lysis buffer
-
96-well black, clear-bottom microplates
-
Test compounds (this compound derivatives) and control drug (e.g., Chloroquine)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control drug in complete medium in a separate 96-well plate.
-
Parasite Culture Preparation: Synchronize the parasite culture to the ring stage. Adjust the culture to a 1% parasitemia and 2% hematocrit in complete medium.
-
Assay Plate Setup: Add the parasite suspension to the wells of the 96-well assay plate containing the pre-diluted compounds. Include parasite-only wells (negative control) and uninfected red blood cell wells (background control).
-
Incubation: Incubate the assay plate for 72 hours in a humidified, modular incubation chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, freeze the plate at -80°C for at least 2 hours to lyse the cells. Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1-2 hours. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from all wells. Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound derivatives against a mammalian cell line (e.g., Vero or HepG2).
Materials:
-
Vero or HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplates
-
Test compounds (this compound derivatives)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include vehicle-only controls (negative control) and wells with media only (blank).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all wells. Calculate the percentage of cell viability for each compound concentration relative to the negative control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Logical Workflow for Improving Selectivity Index
Caption: Workflow for improving the selectivity index of this compound derivatives.
Potential Off-Target Signaling Pathways of Emodin Moiety
Caption: Potential off-target signaling pathways affected by the emodin moiety.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. jeffreydachmd.com [jeffreydachmd.com]
- 3. Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hybrid molecules with potential in vitro antiplasmodial and in vivo antimalarial activity against drug-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug [frontiersin.org]
- 9. Emodin elicits cytotoxicity in human lung adenocarcinoma A549 cells through inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. graphviz.org [graphviz.org]
Emoquine-1 stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of Emoquine-1. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound is a potent and selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway, a critical mediator of pro-inflammatory cytokine signaling. It is supplied as a lyophilized powder. For optimal long-term stability, it is imperative to store this compound at -20°C or below , protected from light and moisture.
Q2: I am observing decreased efficacy of this compound in my cell-based assays. Could this be related to compound instability?
Yes, inconsistent or diminished biological activity is a primary indicator of this compound degradation. Degradation can lead to a lower effective concentration of the active compound in your experiments. We strongly recommend performing a purity check of your this compound stock if you observe unexpected changes in your experimental outcomes.
Q3: What are the visible signs of this compound degradation?
While the lyophilized powder is stable, reconstituted this compound in solution is more susceptible to degradation. Signs of degradation in solution may include a slight color change from clear to pale yellow. For the lyophilized powder, any discoloration or change in texture could indicate improper storage or moisture contamination.
Q4: How does this compound degrade, and what are the known degradation products?
The primary degradation pathway for this compound is hydrolysis, leading to the formation of the inactive metabolite, this compound-H. This hydrolysis is accelerated by exposure to moisture and temperatures above -20°C. This compound-H does not inhibit JAK2 and can competitively bind to plasma proteins, potentially leading to non-specific effects in in vivo models.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to this compound stability.
Problem: Inconsistent or reduced potency in cellular assays.
This is often the first sign of compound degradation. Follow this workflow to diagnose the issue:
Quantitative Stability Data
The stability of this compound was assessed over a 12-month period under different storage conditions. The percentage of intact this compound was quantified using HPLC.
| Storage Condition | 3 Months | 6 Months | 12 Months |
| -80°C (Lyophilized) | 99.8% | 99.7% | 99.5% |
| -20°C (Lyophilized) | 99.5% | 99.1% | 98.6% |
| 4°C (Lyophilized) | 95.2% | 90.4% | 82.1% |
| -20°C (in DMSO) | 98.1% | 96.5% | 92.3% |
Signaling Pathway and Degradation
This compound exerts its effect by inhibiting JAK2 phosphorylation. Its degradation product, this compound-H, is inactive and does not engage the target, leading to a loss of therapeutic effect.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol describes a standard reverse-phase HPLC method to determine the purity of this compound and detect the presence of the this compound-H degradant.
-
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
Start with 95% A, 5% B
-
Linear gradient to 5% A, 95% B over 15 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions over 1 minute and equilibrate for 2 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute to a final concentration of 50 µg/mL in a 50:50 mixture of Water:Acetonitrile.
-
-
Expected Retention Times:
-
This compound-H: ~5.2 minutes
-
This compound: ~8.5 minutes
-
-
Analysis: Calculate purity by dividing the peak area of this compound by the total peak area of all components. A purity level below 98% suggests significant degradation.
How to minimize off-target effects of Emoquine-1 in assays
Disclaimer: Emoquine-1 is a novel antimalarial compound. As of late 2025, comprehensive data on its specific off-target effects in various cellular assays are not yet publicly available. The guidance provided here is based on general principles for minimizing off-target effects of small molecule inhibitors and on the known biological activities of its core chemical scaffolds: a 4-aminoquinoline moiety and an anthraquinone moiety.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects for this compound?
A1: Off-target effects can arise from several factors. For this compound, potential sources include:
-
Structural Moieties: this compound is a hybrid molecule. Its 4-aminoquinoline core, similar to chloroquine, may interfere with lysosomal function and pH.[1][2] The anthraquinone component, found in compounds like emodin, has been shown to interact with a variety of cellular targets, including kinases and pathways like PI3K/Akt and MAPK, and may also participate in redox cycling to produce reactive oxygen species (ROS).[3][4]
-
High Concentrations: Using this compound at concentrations significantly higher than its effective concentration against Plasmodium can increase the likelihood of binding to lower-affinity, off-target proteins.
-
Assay-Specific Interactions: The compound may interact directly with assay components (e.g., fluorescent dyes, enzymes), leading to false-positive or false-negative results.
Q2: What are the initial signs that I might be observing off-target effects of this compound in my experiments?
A2: Be vigilant for the following indicators:
-
Discrepancy in Potency: The effective concentration in your cellular assay is substantially higher than its known antiplasmodial IC50 (which is in the nanomolar range).
-
Inconsistent Results: A structurally different antimalarial with a similar on-target mechanism produces a different phenotype.
-
Contradiction with Genetic Validation: The phenotype observed with this compound differs from the phenotype seen when the putative target is knocked down or knocked out.
-
Unexpected Cytotoxicity: Significant toxicity is observed in mammalian cells at concentrations close to the antiplasmodial effective dose, which contradicts its reported high selectivity index.
Q3: How can I proactively minimize off-target effects when designing my experiments with this compound?
A3: Proactive measures are key:
-
Dose-Response Curves: Always perform a dose-response experiment to determine the minimal effective concentration for the desired on-target effect.
-
Use of Controls: Include a structurally unrelated compound with the same on-target activity as a positive control. An inactive structural analog of this compound, if available, would be an excellent negative control.
-
Orthogonal Validation: Plan for orthogonal validation methods, such as genetic knockdown of the putative target, to confirm that the observed phenotype is on-target.
-
Assay Interference Controls: In biochemical or colorimetric assays, run controls with this compound in the absence of cells or lysates to check for direct interference with assay reagents.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity in Mammalian Cells
You observe significant cytotoxicity in your mammalian cell line at concentrations intended to target intracellular Plasmodium.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | Many small molecules, particularly those with planar aromatic structures, can have off-target effects on kinases.[5] The anthraquinone moiety of this compound may contribute to this. Action: Perform a broad-spectrum kinase inhibitor screen at the effective concentration to identify potential off-target kinases. |
| Induction of Reactive Oxygen Species (ROS) | The anthraquinone structure can undergo redox cycling, leading to the production of ROS and subsequent oxidative stress and cell death.[6] Action: Co-treat your cells with an antioxidant like N-acetylcysteine (NAC) and assess if it rescues the cytotoxic phenotype. Measure ROS levels directly using a fluorescent probe (e.g., DCFDA). |
| Lysosomal dysfunction | The 4-aminoquinoline core can lead to lysosomal pH increase and dysfunction, a known off-target effect of chloroquine.[7][1] Action: Use a lysosomal pH indicator dye (e.g., LysoSensor) to check for changes in lysosomal acidity. Assess lysosomal membrane permeability. |
Issue 2: Experimental results are inconsistent with the known antiplasmodial activity of this compound.
The observed phenotype in your assay does not align with the expected downstream effects of inhibiting hemozoin formation or other known antiplasmodial mechanisms.
| Possible Cause | Troubleshooting Steps |
| Modulation of an unexpected signaling pathway | This compound's structural components are known to affect various signaling pathways. Emodin, an anthraquinone, can modulate PI3K/Akt, MAPK, and NF-κB pathways.[6][3][4][8] Chloroquine, a 4-aminoquinoline, can also impact NF-κB signaling.[9] Action: Use pathway-specific inhibitors or activators to dissect the observed phenotype. Perform western blotting for key phosphorylated proteins in potentially affected pathways (e.g., p-Akt, p-ERK, p-p65). |
| Lack of on-target engagement in your system | The compound may not be reaching its intended target within the parasite in your specific assay setup. Action: Perform a target engagement assay. A cellular thermal shift assay (CETSA) can be adapted to assess the binding of this compound to its putative target in intact cells or parasite lysates. |
| Use of a structurally unrelated control | A different antimalarial with a distinct chemical structure but the same target should recapitulate the phenotype. Action: Treat your assay system with a compound like artemisinin. If the phenotype is different, it suggests the this compound effect you are observing may be off-target. |
Data Presentation: Potential Off-Target Liabilities of this compound
The following table summarizes potential off-target effects based on the structural components of this compound and provides suggested mitigation strategies.
| Structural Moiety | Potential Off-Target Effect | Affected Signaling Pathways/Processes | Recommended Mitigation/Validation Strategy |
| 4-Aminoquinoline | Inhibition of lysosomal acidification | Autophagy, Inflammatory signaling (e.g., NF-κB)[2][9] | Monitor lysosomal pH; Use autophagy markers (e.g., LC3-II); Assess NF-κB activation. |
| Anthraquinone | Off-target kinase inhibition | PI3K/Akt, MAPK, JAK/STAT[6][3][8] | Kinase profiling screen; Western blot for key pathway phosphoproteins. |
| Generation of Reactive Oxygen Species (ROS) | Oxidative stress response pathways | Co-treatment with antioxidants; Measure intracellular ROS levels. | |
| Inhibition of topoisomerases | DNA replication and repair | Assess for DNA damage markers (e.g., γH2AX). |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using Genetic Knockdown
Objective: To determine if the phenotype observed with this compound is due to its effect on the intended target.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Obtain or generate a cell line with a stable knockdown (shRNA) or knockout (CRISPR/Cas9) of the putative target protein.
-
Use a non-targeting control shRNA or a wild-type cell line as a control.
-
-
Experimental Procedure:
-
Seed the wild-type, non-targeting control, and knockdown/knockout cell lines at the same density.
-
Treat the wild-type and non-targeting control cells with a dose-response of this compound.
-
Observe the phenotype in the knockdown/knockout cell line without this compound treatment.
-
-
Data Analysis:
-
On-target effect: The phenotype of the knockdown/knockout cells should mimic the phenotype of the wild-type cells treated with this compound. Furthermore, this compound should have a significantly reduced or no effect in the knockdown/knockout cell line.
-
Off-target effect: The phenotype of the knockdown/knockout cells is different from the this compound-treated wild-type cells. This compound still produces the same effect in the knockdown/knockout cell line as it does in the wild-type cells.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to its intended target protein in a cellular context.
Methodology:
-
Sample Preparation:
-
Culture cells to 80-90% confluency.
-
Treat one set of cells with the effective concentration of this compound and another set with the vehicle control (e.g., DMSO) for a predetermined time.
-
Harvest the cells and lyse them to obtain protein lysates.
-
-
Thermal Shift:
-
Aliquot the lysates from both treated and control groups into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Separation and Detection:
-
Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Target Engagement: If this compound binds to the target protein, it will stabilize it, making it more resistant to heat-induced denaturation. This will result in a shift of the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control.
-
Visualizations
References
- 1. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The host targeting effect of chloroquine in malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells | PLOS One [journals.plos.org]
Dealing with Emoquine-1 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Emoquine-1 precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent, orally active antimalarial drug candidate effective against multidrug-resistant Plasmodium parasites.[1][2][3] Like many quinoline-based compounds, this compound is a lipophilic molecule, which can lead to low solubility in aqueous solutions. This poor solubility can result in precipitation during experiments, leading to inaccurate and unreliable results.
Q2: What is the known solubility of this compound in common laboratory solvents?
Q3: What are the primary causes of this compound precipitation in aqueous solutions?
Precipitation of this compound in aqueous solutions, a phenomenon often referred to as "crashing out," is primarily due to the following reasons:
-
Exceeding the Aqueous Solubility Limit: The concentration of this compound in the final aqueous solution is higher than its intrinsic solubility.
-
Solvent Shifting: When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate.
-
pH Effects: As a quinoline derivative, this compound is likely a weak base.[5][6][7][8][9] Its solubility is therefore expected to be pH-dependent. Dilution into a buffer with a pH that does not favor the ionized (more soluble) form of the molecule can lead to precipitation.
-
Temperature: Changes in temperature can affect the solubility of compounds.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
Symptoms: The solution becomes cloudy or a visible precipitate forms immediately after adding the this compound DMSO stock to your aqueous experimental medium.
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for immediate precipitation.
Potential Solutions:
| Solution | Description | Considerations |
| Reduce Final Concentration | The most straightforward approach is to lower the final concentration of this compound in your experiment. | This may not be feasible if a high concentration is required for the desired biological effect. |
| Optimize Dilution Method | Instead of a single-step dilution, perform a serial dilution. Add the DMSO stock solution dropwise to the vigorously stirred aqueous buffer. | This gradual change in the solvent environment can help prevent the compound from crashing out. |
| pH Adjustment | Since quinoline derivatives are often weak bases, lowering the pH of the aqueous buffer can increase the solubility of this compound by promoting its protonation. | The chosen pH must be compatible with your experimental system (e.g., cell viability, enzyme activity). A pH ~2 units below the compound's pKa is often a good starting point.[7] |
| Use of Co-solvents | Incorporate a water-miscible organic co-solvent (e.g., ethanol, PEG 400) into your final aqueous buffer. | The final concentration of the co-solvent should be tested for compatibility with your assay, as it may have its own biological effects. |
Issue 2: Precipitation Over Time During Incubation
Symptoms: The solution is initially clear after dilution but becomes cloudy or forms a precipitate during incubation.
Potential Solutions:
| Solution | Description | Considerations |
| Employ Surfactants | The addition of a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) can help to form micelles that encapsulate this compound, keeping it in solution. | Surfactants can interfere with some biological assays, so their compatibility must be verified. |
| Use of Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10] | The type of cyclodextrin and the molar ratio of cyclodextrin to this compound need to be optimized.[10][11] |
| Prepare Solid Dispersions | For formulation development, creating a solid dispersion of this compound in a water-soluble polymer can enhance its dissolution and solubility. | This is a more advanced technique typically used in drug formulation and may not be practical for routine in vitro experiments.[12] |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
This protocol describes a method to estimate the kinetic aqueous solubility of this compound in a buffer of your choice.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (polypropylene for compound storage, clear for reading)
-
Plate shaker
-
Centrifuge with a plate rotor
-
UV-Vis microplate reader or HPLC-UV
Workflow Diagram:
Caption: Workflow for determining aqueous solubility.
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a polypropylene 96-well plate, perform a serial 2-fold dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~19.5 µM).
-
Dilution in Aqueous Buffer: In a separate clear 96-well plate, add 198 µL of your aqueous buffer to each well. Add 2 µL of each this compound DMSO dilution to the corresponding wells (this results in a 1:100 dilution and a final DMSO concentration of 1%). Also, include a buffer-only control.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
Quantification of Precipitation (Optional): Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the control indicates precipitation.
-
Separation of Precipitate: Centrifuge the plate at a high speed (e.g., 3000 x g) for 10 minutes to pellet any precipitate.
-
Analysis of Supernatant: Carefully transfer the supernatant to a new plate and determine the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC-UV).
-
Determine Solubility Limit: The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is the estimated kinetic aqueous solubility.
Protocol 2: pH-Dependent Solubility Assessment
This protocol helps to determine how pH affects the solubility of this compound.
Materials:
-
This compound
-
DMSO
-
A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)
-
Equipment from Protocol 1
Methodology:
-
Follow steps 1 and 2 from Protocol 1 to prepare serial dilutions of this compound in DMSO.
-
In a series of 96-well plates (one for each pH value), add 198 µL of the respective buffer.
-
Add 2 µL of the this compound DMSO dilutions to each plate.
-
Continue with steps 4-9 from Protocol 1 for each plate.
-
Plot the determined solubility of this compound as a function of pH. This will provide a pH-solubility profile and help identify the optimal pH range for your experiments.
Signaling Pathway Analogy for Solubility:
While not a biological signaling pathway, the factors influencing solubility can be visualized in a similar manner to illustrate their interplay.
Caption: Factors influencing this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [esploro.umontpellier.fr]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins as carriers for cinchona alkaloids: a pH-responsive selective binding system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Interaction with Modified Cyclodextrin as a Way to Increase the Antimalarial Activity of Primaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Emoquine-1 Delivery for In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Emoquine-1 for maximal therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a hybrid antimalarial drug candidate designed to be effective against multidrug-resistant Plasmodium parasites, including artemisinin-resistant strains.[1][2][3][4][5][6] Its primary mechanism of action is the inhibition of heme polymerization into hemozoin within the parasite's digestive vacuole.[7] This leads to an accumulation of toxic free heme, which induces parasite death.
Q2: What are the reported efficacious doses of this compound in preclinical models?
A2: In a Plasmodium vinckei petteri mouse model, this compound has demonstrated significant antimalarial activity. By intraperitoneal (IP) injection, it is active at 1-5 mg/kg/day, with a complete cure observed at 10 mg/kg/day.[4][5][8][9][10] For oral (PO) administration, it is effective at a dose of 25 mg/kg/day.[4][5][8][9][10]
Q3: My in vivo results with this compound are not as potent as the published data. What are the potential reasons?
A3: Discrepancies between expected and observed in vivo efficacy can arise from several factors:
-
Formulation and Solubility: this compound is a lipophilic compound with poor water solubility.[7] Inadequate formulation can lead to poor absorption and reduced bioavailability. Ensure the compound is fully dissolved or homogenously suspended in a suitable vehicle.
-
Drug Administration Technique: Improper oral gavage or intraperitoneal injection technique can lead to inaccurate dosing or misadministration, significantly impacting results.
-
Animal Model: The choice of mouse and parasite strain can influence the outcome of the study.[11]
-
Drug Stability: While this compound is relatively stable, improper storage of stock solutions (e.g., prolonged storage at room temperature in DMSO) can lead to degradation.[7]
-
Host Factors: Individual variations in drug metabolism and clearance in the animal model can affect efficacy.[12]
Q4: What is a suitable vehicle for administering this compound in vivo?
A4: While the original publication does not specify the exact vehicle, for poorly soluble compounds like this compound, common vehicle formulations include:
-
For Oral Administration: A suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) or a solution containing a co-solvent like DMSO and a surfactant like Tween 80.[13][14] Self-emulsifying drug delivery systems (SEDDS) can also be explored to enhance oral bioavailability.[1][2][3][4][5]
-
For Intraperitoneal Administration: A solution in a vehicle containing a limited concentration of a solubilizing agent like DMSO, further diluted with saline or PBS.[15][16][17] The final concentration of DMSO should be kept to a minimum, ideally below 10%, to avoid toxicity.[9][18]
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability and Inconsistent Efficacy
| Potential Cause | Troubleshooting Step |
| Inadequate Drug Solubilization | This compound is poorly soluble in aqueous solutions. Ensure the formulation fully solubilizes or creates a stable, uniform suspension of the drug. Consider using co-solvents (e.g., DMSO, PEG 400), surfactants (e.g., Tween 80), or cyclodextrins to improve solubility.[8][11][13][14][17][19][20] For oral delivery, advanced formulations like nanosuspensions or SEDDS can significantly enhance absorption.[1][2][3][4][5][21][22][23][24] |
| Drug Precipitation in the GI Tract | Upon administration, the drug may precipitate out of the formulation in the aqueous environment of the stomach. Visually inspect the dosing solution for any precipitation before and after preparation. If precipitation is an issue, consider alternative formulation strategies that maintain drug solubility in the GI tract. |
| Improper Oral Gavage Technique | Incorrect placement of the gavage needle can lead to administration into the trachea instead of the esophagus, or cause tissue damage.[15][17][24][25] Ensure technicians are properly trained and use the correct size and type of gavage needle for the mice.[25] The animal should be properly restrained to ensure a straight path for the needle.[17] |
| High First-Pass Metabolism | The drug may be extensively metabolized in the liver before reaching systemic circulation. While not specifically reported for this compound, this is a common issue for orally administered drugs. Pharmacokinetic studies are necessary to determine the extent of first-pass metabolism. |
Issue 2: High Variability in Efficacy with Intraperitoneal Injection
| Potential Cause | Troubleshooting Step |
| Drug Precipitation in the Peritoneal Cavity | If the drug is not fully solubilized in the vehicle, it can precipitate upon injection into the aqueous environment of the peritoneal cavity, leading to poor absorption.[26] Ensure a clear solution is administered. If using a co-solvent like DMSO, ensure the final concentration is low enough to prevent precipitation upon dilution with aqueous bodily fluids. |
| Incorrect Injection Site | Inadvertent injection into the intestines, bladder, or abdominal fat can lead to inconsistent absorption and potential for local toxicity.[27] The injection should be made into the lower right quadrant of the abdomen to avoid the cecum.[16][26] Aspiration before injection can help confirm correct needle placement.[16][28] |
| Vehicle-Induced Inflammation | Some vehicles or high concentrations of co-solvents can cause peritoneal inflammation, which may affect drug absorption and animal welfare.[26] Use the lowest possible concentration of co-solvents like DMSO (ideally <10%) and ensure the vehicle is sterile and isotonic.[9][15][18] |
| Dose Volume | Injecting too large a volume can cause discomfort and may not be fully absorbed. The recommended maximum volume for intraperitoneal injection in mice is typically 10 ml/kg.[28] |
Data Presentation
Table 1: Summary of Reported In Vivo Efficacy of this compound against P. vinckei petteri
| Route of Administration | Dosage (mg/kg/day) | Observed Efficacy | Reference |
| Intraperitoneal (IP) | 1-5 | Active | [4][5][8][9][10] |
| Intraperitoneal (IP) | 10 | Curative | [4][5][8][9][10] |
| Oral (PO) | 25 | Effective | [4][5][8][9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
Objective: To prepare a suitable formulation of this compound for oral or intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile 0.5% (w/v) Carboxymethyl cellulose (CMC) in water
Procedure for Intraperitoneal (IP) Formulation (Example):
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal volume of DMSO. For example, to prepare a 1 mg/ml final solution, you might first dissolve 10 mg of this compound in 1 ml of DMSO to create a 10 mg/ml stock.
-
In a separate sterile tube, prepare the final vehicle. For a final DMSO concentration of 10%, mix 1 part of your drug-DMSO stock with 9 parts sterile saline or PBS.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by adding a surfactant like Tween 80).
Procedure for Oral (PO) Formulation (Example):
-
Weigh the required amount of this compound powder.
-
Create a suspension by adding the powder to a sterile 0.5% CMC solution.
-
Alternatively, for a solution, first dissolve this compound in a small amount of a suitable organic solvent like DMSO, then add a surfactant like Tween 80 (e.g., to a final concentration of 5-10%).
-
Slowly add the drug-solvent-surfactant mixture to the aqueous vehicle (e.g., water or saline) while vortexing to form a stable emulsion or solution.
-
Ensure the final concentration of any organic solvent is within acceptable limits for oral administration.
Protocol 2: In Vivo Efficacy Assessment using the 4-Day Suppressive Test
Objective: To evaluate the schizonticidal activity of this compound against an early Plasmodium infection in mice.
Materials:
-
Plasmodium berghei infected donor mouse
-
Experimental mice (e.g., Swiss albino, 18-22g)
-
This compound formulation
-
Vehicle control
-
Positive control drug (e.g., Chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: On Day 0, infect experimental mice intravenously or intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells.
-
Grouping: Randomly divide the mice into control and treatment groups (n=5 per group).
-
Dosing: Two to four hours post-infection, administer the first dose of this compound, vehicle, or positive control drug via the desired route (oral gavage or IP injection). Continue dosing once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Measurement: On Day 4, collect a thin blood smear from the tail of each mouse.
-
Staining and Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 total red blood cells under a microscope.
-
Calculation of Percent Suppression: % Suppression = [ (Mean Parasitemia in Control Group - Mean Parasitemia in Treated Group) / Mean Parasitemia in Control Group ] x 100
Mandatory Visualizations
Caption: The inhibitory effect of this compound on the heme detoxification pathway in Plasmodium.
Caption: Workflow for the 4-Day Suppressive Test to evaluate in vivo antimalarial efficacy.
References
- 1. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | Semantic Scholar [semanticscholar.org]
- 21. Nanosuspension Technology: Recent Patents on Drug Delivery and their Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. apps.dtic.mil [apps.dtic.mil]
- 27. researchgate.net [researchgate.net]
- 28. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Emoquine-1 IC50 values
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emoquine-1. Our goal is to help you achieve consistent and reliable IC50 values in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active hybrid molecule with significant antimalarial properties. It has demonstrated efficacy against multidrug-resistant strains of Plasmodium falciparum, including those resistant to artemisinin.[1][2][3][4][5] The primary mechanism of action for this compound is believed to be the inhibition of heme polymerization in the parasite's digestive vacuole.[6] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. By inhibiting this process, this compound leads to an accumulation of toxic heme, resulting in parasite death.[7][8]
Q2: What are the expected IC50 values for this compound against Plasmodium falciparum?
Reported IC50 values for this compound against proliferative P. falciparum typically range from 20 to 55 nM.[1][4][9] However, it is crucial to understand that this range can be influenced by various experimental factors.
Q3: My this compound IC50 values are inconsistent. What are the common causes?
Inconsistent IC50 values are a frequent challenge in antimalarial drug screening. The variability can stem from several sources, which are addressed in detail in the troubleshooting section below. Key factors include:
-
Compound Handling: Issues with solubility and stability of this compound.
-
Assay Conditions: Variations in parasite strain, initial parasitemia, and culture media composition.
-
Experimental Technique: Inaccurate pipetting, improper cell handling, and inconsistencies in incubation times.
-
Data Analysis: Incorrect normalization and curve fitting.
Troubleshooting Inconsistent this compound IC50 Values
This section provides a step-by-step guide to help you identify and resolve the root cause of inconsistent this compound IC50 values.
Problem Area 1: Compound Preparation and Handling
| Symptom | Potential Cause | Recommended Action |
| Higher than expected IC50 values or no dose-response. | Poor Solubility: this compound has a reported solubility of 3.5 mg/mL in DMSO.[6] If the compound precipitates in your stock solution or working dilutions, the effective concentration will be lower than intended. | - Prepare a fresh stock solution in 100% DMSO. Visually inspect for any precipitate. - When preparing working dilutions in aqueous culture media, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent toxicity and compound precipitation. - Briefly sonicate the stock solution to aid dissolution if necessary. |
| Gradual loss of potency over time. | Compound Instability: While stable in human plasma for at least 2 hours, the stability of this compound in culture media over longer incubation periods (e.g., 48-72 hours) may be a factor.[6] | - Prepare fresh serial dilutions of this compound for each experiment from a frozen stock. - Minimize freeze-thaw cycles of the stock solution. Aliquot the stock into single-use vials. - Protect stock solutions and plates from light, as some compounds are light-sensitive. |
Problem Area 2: Assay Conditions and Reagents
| Symptom | Potential Cause | Recommended Action |
| Significant variability between experiments. | Inconsistent Parasite Strain and Passage Number: Different P. falciparum strains (e.g., drug-sensitive vs. drug-resistant) can exhibit different sensitivities to this compound.[10] High passage numbers can also lead to phenotypic drift. | - Use a consistent P. falciparum strain for all related experiments. - Maintain a low and consistent passage number for your parasite cultures. |
| IC50 values differ from published data. | Variable Initial Parasitemia: The starting percentage of infected red blood cells can influence the apparent IC50 value, a phenomenon known as the "inoculum effect".[11] | - Standardize the initial parasitemia for all assays. A typical starting parasitemia is between 0.1% and 0.5%.[11] |
| Inconsistent results with different media batches. | Variable Serum or Serum Substitute Composition: The composition of serum or serum substitutes like Albumax I can significantly impact drug-protein binding and parasite growth, thereby affecting IC50 values.[1] Lipids in the media can particularly affect the activity of lipophilic drugs.[12] | - If possible, use the same lot of human serum or Albumax I for a series of experiments. - When switching to a new lot, it is advisable to re-validate the assay with control compounds. |
Problem Area 3: Experimental Execution
| Symptom | Potential Cause | Recommended Action |
| High well-to-well variability within the same plate. | Inaccurate Pipetting: Errors in pipetting, especially during serial dilutions, can lead to significant inaccuracies in the final drug concentrations. | - Ensure pipettes are properly calibrated and serviced regularly. - Use reverse pipetting for viscous solutions like DMSO stock. - Mix thoroughly after each dilution step. |
| Edge effects on the assay plate. | Evaporation: Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect parasite growth. | - Do not use the outer wells for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
| Inconsistent results across different assay runs. | Variable Incubation Times: The duration of parasite exposure to this compound can affect the IC50 value. | - Strictly adhere to a standardized incubation period (e.g., 48 or 72 hours) for all experiments. |
Visualizing the Experimental Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.
This compound's Putative Mechanism of Action: Inhibition of Heme Polymerization
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial IC50 Determination using SYBR Green I Assay
This protocol is adapted from standard SYBR Green I-based methods for assessing antimalarial drug susceptibility.[2][13][14][15]
1. Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with human serum or Albumax I)
-
Human red blood cells (RBCs)
-
This compound stock solution (3.5 mg/mL in 100% DMSO)
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
2. Procedure:
-
Parasite Culture Preparation:
-
Synchronize P. falciparum cultures to the ring stage.
-
Adjust the parasitemia to 0.5% with a 2% hematocrit in complete culture medium.
-
-
Drug Plate Preparation:
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from approximately 1 nM to 1000 nM.
-
Add 100 µL of each drug dilution to triplicate wells of a 96-well plate.
-
Include drug-free wells (vehicle control) and wells with uninfected RBCs (background control).
-
-
Assay Incubation:
-
Add 100 µL of the parasite culture suspension to each well.
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
-
SYBR Green I Readout:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Seal the plate and incubate in the dark at room temperature for 1-3 hours.
-
Measure the fluorescence using a plate reader.
-
3. Data Analysis:
-
Subtract the average fluorescence of the uninfected RBC control wells from all other readings.
-
Normalize the data to the vehicle control (100% growth) and a high concentration of a standard antimalarial like chloroquine or artemisinin (0% growth).
-
Plot the percentage of parasite growth inhibition against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: In Vitro Antiplasmodial IC50 Determination using pLDH Assay
This protocol is based on the measurement of parasite lactate dehydrogenase (pLDH) activity.[3][16][17][18]
1. Materials:
-
Same as Protocol 1, excluding SYBR Green I lysis buffer.
-
pLDH assay reagents: Malate dehydrogenase, APAD, diaphorase, and L-lactate.
-
Lysis buffer (e.g., Triton X-100 based).
-
Absorbance plate reader (650 nm).
2. Procedure:
-
Parasite Culture and Drug Plate Preparation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Assay Incubation:
-
Incubate the plates for 48 hours.
-
-
pLDH Readout:
-
After incubation, lyse the parasites by adding a lysis buffer or by freeze-thawing the plate.
-
Add the pLDH assay reagents to each well.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
Measure the absorbance at 650 nm.
-
3. Data Analysis:
-
Follow the same data analysis steps as in Protocol 1, using absorbance values instead of fluorescence.
By following these guidelines and protocols, researchers can improve the consistency and reliability of their this compound IC50 data, leading to more robust and reproducible results in the development of new antimalarial therapies.
References
- 1. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [esploro.umontpellier.fr]
- 6. researchgate.net [researchgate.net]
- 7. Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Item - Emoquineâ1: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - American Chemical Society - Figshare [acs.figshare.com]
- 10. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of serum lipids on the in vitro activity of lumefantrine and atovaquone against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iddo.org [iddo.org]
- 14. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]
- 18. A lactate dehydrogenase ELISA-based assay for the in vitro determination of Plasmodium berghei sensitivity to anti-malarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Emoquine-1 experimental controls and best practices
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Emoquine-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent, orally active antimalarial drug candidate. It is a hybrid molecule designed to combat multidrug-resistant Plasmodium parasites, the causative agents of malaria.[1][2][3] Its primary application is in preclinical research to evaluate its efficacy against various strains of Plasmodium falciparum, including those resistant to artemisinin-based combination therapies.[2][3]
Q2: What is the mechanism of action of this compound?
The precise mechanism of action of this compound is still under investigation. However, it has been shown to be highly effective against both the proliferative and quiescent stages of artemisinin-resistant P. falciparum.[1][2]
Q3: What are the recommended starting concentrations for in vitro assays?
Based on published data, this compound shows activity against proliferative P. falciparum with IC50 values in the range of 20-55 nM.[1][2][4] For initial experiments, a dose-response curve starting from low nanomolar concentrations (e.g., 1 nM) up to the low micromolar range is recommended to determine the IC50 in your specific parasite strain.
Q4: Is this compound cytotoxic to mammalian cells?
This compound has demonstrated a high selectivity index with respect to mammalian cells, indicating lower toxicity to them compared to the malaria parasite.[2][3] However, it is always best practice to perform cytotoxicity assays on a relevant mammalian cell line in parallel with your antiplasmodial assays to confirm this in your experimental system.
Troubleshooting Guides
Problem 1: High variability in IC50 values between replicate experiments.
High variability in IC50 values can be frustrating. Here are some potential causes and solutions:
-
Inconsistent Parasite Seeding Density: Ensure a consistent starting parasitemia and hematocrit in all wells. Use a carefully calibrated cell counter for accuracy.
-
Edge Effects in Microplates: Evaporation in the outer wells of a microplate can concentrate the drug and affect parasite growth, leading to skewed results.[5] To mitigate this, avoid using the outermost wells for experimental data. Instead, fill them with sterile media or water to maintain humidity within the plate.[5]
-
Compound Instability: Prepare fresh stock solutions of this compound and dilute to working concentrations immediately before each experiment. If you must store stock solutions, do so in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Passage Number: High passage numbers can lead to changes in cellular characteristics and responses to stimuli.[6] It is recommended to use low passage number cells for all experiments to ensure consistency.
Problem 2: No observable effect of this compound on parasite viability.
If you are not observing the expected antiplasmodial activity, consider the following:
-
Incorrect Drug Concentration: Double-check your calculations for serial dilutions. An error in preparing the stock solution or subsequent dilutions is a common source of problems.
-
Inactive Compound: Ensure that the compound has been stored correctly and has not degraded. If in doubt, use a fresh batch of this compound.
-
Assay Readout Issues: Verify that your detection method (e.g., SYBR Green, pLDH assay) is working correctly. Include positive controls (e.g., a known antimalarial like chloroquine or artemisinin) and negative controls (vehicle-treated parasites) to validate the assay.
-
Resistant Parasite Strain: While this compound is potent against many resistant strains, it's possible you are working with a strain that has a unique resistance mechanism. Confirm the identity and expected sensitivity of your parasite line.
Problem 3: High background signal in fluorescence-based assays.
High background can mask the true signal from your assay. Here are some tips:
-
Autofluorescence: Cellular components and media constituents like phenol red can cause autofluorescence.[7] Use phenol red-free media for your experiments. If cellular autofluorescence is an issue, consider using red-shifted dyes.[7]
-
Plate Selection: The type of microplate can significantly impact background signal. For fluorescence assays, use black-walled, clear-bottom plates to minimize crosstalk and background fluorescence.[7]
-
Incomplete Cell Lysis (for DNA-intercalating dyes): If using a dye like SYBR Green, ensure complete lysis of the parasites to release all DNA for accurate measurement.
Data Presentation
Table 1: In Vitro Activity of this compound against Plasmodium falciparum
| Parameter | Value | Reference |
| IC50 (proliferative P. falciparum) | 20-55 nM | [1][2][4] |
| Selectivity Index (vs. mammalian cells) | High | [2][3] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Route of Administration | Effective Dose (P. vinckei petteri) | Outcome | Reference |
| Intraperitoneal (IP) | 1-5 mg/kg/day | Active | [2][3] |
| Intraperitoneal (IP) | 10 mg/kg/day | Total Cure | [2][3] |
| Oral (PO) | 25 mg/kg/day | Active | [2][3] |
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Plate Preparation: Prepare a serial dilution of this compound in a 96-well, black, clear-bottom microplate. Include wells for positive (e.g., artesunate) and negative (vehicle control) controls.
-
Parasite Seeding: Add synchronized ring-stage parasites to the wells to achieve a final hematocrit of 2% and a parasitemia of 0.5-1%.
-
Incubation: Incubate the plate for 72 hours under the same culture conditions.
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I. Add this buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Readout: Measure fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT-based)
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293, HepG2) in appropriate media and conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (e.g., doxorubicin) and a negative (vehicle) control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) in the same manner as the IC50.
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Portal [esploro.umontpellier.fr]
- 3. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Emoquineâ1: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - American Chemical Society - Figshare [acs.figshare.com]
- 5. focus.gbo.com [focus.gbo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. selectscience.net [selectscience.net]
Validation & Comparative
Comparative Efficacy Analysis: Emoquine-1 versus Artemisinin Derivatives in Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel antimalarial candidate, Emoquine-1, and the current standard-of-care, artemisinin derivatives. The following sections present a comprehensive overview of their efficacy, mechanisms of action, and the experimental data supporting these findings, intended to inform further research and drug development efforts in the fight against multidrug-resistant malaria.
Quantitative Efficacy and Cytotoxicity
The following tables summarize the in vitro and in vivo efficacy of this compound compared to established artemisinin derivatives.
Table 1: In Vitro Antiplasmodial Activity (IC50, nM)
| Compound | P. falciparum F32-ART (Artemisinin-Resistant) | P. falciparum F32-TEM (Artemisinin-Sensitive) | P. falciparum Field Isolates (Multidrug-Resistant) |
| This compound | 54 ± 11 | 21 ± 1 | 20-55 |
| Artemisinin | Not specified for F32-ART/TEM | 3-108 (various strains)[1] | Not specified |
| Dihydroartemisinin (DHA) | Not specified for F32-ART/TEM | 2 (median, Kenyan isolates)[2] | 0.47 (median, Cambodian isolates)[3] |
| Artesunate | Not specified for F32-ART/TEM | 5.17 (3D7 strain)[2] | 0.61 (median, Cambodian isolates)[3] |
Note: Direct IC50 values for artemisinin derivatives against the F32-ART and F32-TEM strains were not available in the reviewed literature. The provided values for artemisinin derivatives are against other resistant and sensitive strains and serve as a general reference.
Table 2: In Vivo Efficacy in Plasmodium vinckei petteri Infected Mice
| Compound | Administration Route | Dosage | Outcome |
| This compound | Intraperitoneal (ip) | 1-5 mg/kg/day | Active |
| This compound | Intraperitoneal (ip) | 10 mg/kg/day | Total cure |
| This compound | Oral (po) | 25 mg/kg/day | Active |
Table 3: Cytotoxicity
| Compound | Cell Line | CC50 (µM) |
| This compound | VERO cells | 12 |
Mechanisms of Action
This compound and artemisinin derivatives exhibit distinct mechanisms of action against Plasmodium parasites.
This compound: As a hybrid molecule, this compound is believed to possess a dual mode of action.[4] One of its primary mechanisms is the inhibition of heme polymerization into hemozoin within the parasite's food vacuole.[5] This leads to the accumulation of toxic free heme, which induces parasite death.[5] This mechanism is similar to that of the 4-aminoquinoline class of antimalarials.[4] Furthermore, this compound demonstrates significant activity against the quiescent (dormant) stage of artemisinin-resistant parasites, a critical feature for preventing recrudescence.[5]
Artemisinin Derivatives: The antimalarial activity of artemisinin and its derivatives is dependent on the presence of their endoperoxide bridge.[6] The activation of this bridge is a heme-mediated process that occurs within the parasite.[6] This activation leads to the generation of carbon-centered free radicals, which subsequently alkylate and damage a wide range of parasite proteins and other macromolecules, leading to parasite death.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and a key experimental workflow used in the evaluation of these compounds.
Caption: Proposed mechanism of this compound via inhibition of heme polymerization.
Caption: Heme-mediated activation of artemisinin derivatives leading to parasite death.
Caption: Workflow for the Quiescent-Stage Survival Assay (QSA).
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate this compound.
In Vitro Antiplasmodial Activity Assay
The in vitro activity of this compound against P. falciparum was determined using a standard 72-hour SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum strains were cultured in human red blood cells in RPMI 1640 medium supplemented with human serum.
-
Assay Procedure:
-
Asynchronous parasite cultures were diluted to a parasitemia of 0.5% in a 96-well plate.
-
Serial dilutions of the test compounds were added to the wells.
-
Plates were incubated for 72 hours under standard culture conditions.
-
After incubation, the plates were frozen to lyse the red blood cells.
-
SYBR Green I lysis buffer was added, and the plates were incubated in the dark.
-
Fluorescence was measured using a microplate reader.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) was calculated by non-linear regression analysis of the dose-response curves.
Quiescent-Stage Survival Assay (QSA)
This assay was used to evaluate the activity of this compound against the dormant stage of artemisinin-resistant parasites.[5]
-
Parasite Synchronization: Artemisinin-resistant P. falciparum (F32-ART strain) were synchronized to the ring stage.
-
Induction of Quiescence: Synchronized parasites were treated with 700 nM dihydroartemisinin (DHA) for 6 hours to induce a quiescent state.
-
Compound Treatment: Following quiescence induction, the parasites were treated with the test compound (e.g., 1 µM this compound) in the presence of DHA for 48 hours.
-
Recrudescence Monitoring: After 48 hours, all drugs were removed by washing, and the parasites were returned to normal culture conditions. The time to parasite recrudescence (regrowth) was monitored daily by microscopy.
In Vivo Efficacy (4-Day Suppressive Test)
The in vivo antimalarial activity of this compound was assessed in a Plasmodium vinckei petteri-infected mouse model.
-
Infection: Mice were inoculated intraperitoneally with parasitized red blood cells.
-
Treatment: Treatment with this compound (or vehicle control) was initiated 24 hours post-infection and continued for four consecutive days.
-
Monitoring: Parasitemia was monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Endpoint: The efficacy of the compound was determined by the reduction in parasitemia compared to the control group and by the survival rate of the mice.
Heme Polymerization Inhibition Assay
The ability of this compound to inhibit the formation of β-hematin (synthetic hemozoin) was evaluated in vitro.
-
Assay Conditions: The assay was performed in a 96-well plate at 37°C in a sodium acetate buffer (pH 5.2).
-
Procedure:
-
Hemin chloride was dissolved in DMSO.
-
Serial dilutions of the test compound were added to the wells.
-
The polymerization reaction was initiated by the addition of hemin.
-
The plate was incubated for 18 hours.
-
The plate was centrifuged, and the supernatant (containing unpolymerized heme) was removed.
-
The remaining pellet of β-hematin was dissolved in NaOH.
-
The absorbance was read at 405 nm.
-
-
Data Analysis: The IC50 for heme polymerization inhibition was calculated from the dose-response curve.
Summary and Conclusion
This compound emerges as a promising antimalarial candidate with several key advantages over artemisinin derivatives, particularly in the context of rising drug resistance.
-
Potent Activity against Resistant Strains: this compound demonstrates high potency against artemisinin-resistant strains of P. falciparum, with no evidence of cross-resistance.[5]
-
Novel Mechanism of Action: Its primary mechanism of inhibiting heme polymerization provides an alternative to the free-radical-mediated action of artemisinins, which is crucial for combating resistance.
-
Activity against Quiescent Parasites: A significant advantage of this compound is its ability to eliminate the dormant, quiescent forms of artemisinin-resistant parasites, which are a major cause of treatment failure and recrudescence.[5]
-
Favorable In Vivo Efficacy: this compound shows curative potential in animal models with both intraperitoneal and oral administration.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Emoquine-1 and Atovaquone: Novel vs. Established Antimalarials
For Immediate Release: A Comparative Analysis for Researchers and Drug Development Professionals
In the ongoing battle against malaria, particularly with the rise of drug-resistant Plasmodium falciparum strains, the need for novel therapeutic agents is critical. This guide provides a detailed head-to-head comparison of Emoquine-1, a promising new hybrid molecule, and atovaquone, an established antimalarial agent. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Atovaquone
| Feature | This compound | Atovaquone |
| Mechanism of Action | Dual-target inhibitor: Primarily inhibits heme detoxification in the parasite's food vacuole, with a secondary potential target.[1] | Inhibits the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III).[2][3][4] |
| Primary Target | Heme polymerization[1] | Cytochrome bc1 complex[2][3][4] |
| Spectrum of Activity | Highly active against multidrug-resistant and artemisinin-resistant P. falciparum, including quiescent stages. Active against atovaquone-resistant strains.[1][5] | Active against blood and liver stages of P. falciparum.[2] Resistance can emerge through mutations in the cytochrome b gene.[3] |
In Vitro Efficacy and Cytotoxicity
The following table summarizes the in vitro activity of this compound and atovaquone against various strains of P. falciparum, as well as their cytotoxicity against mammalian cells.
| Compound | P. falciparum Strain | IC50 (nM) | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Proliferative P. falciparum | 20-55 | Vero | 12 | >218 | [5][6] |
| Atovaquone | Chloroquine-susceptible (L-3) | 0.978 | - | - | - | [2] |
| Atovaquone | Multidrug-resistant (FCM 29) | 1.76 | - | - | - | [2] |
Note: The Selectivity Index (SI) is calculated as CC50 / IC50. A higher SI indicates greater selectivity for the parasite over mammalian cells. The SI for this compound is calculated using the upper end of its IC50 range (55 nM).
Mechanism of Action
This compound: A Dual-Pronged Attack
This compound is a hybrid molecule designed to overcome drug resistance.[1] Its primary mechanism of action is the inhibition of heme polymerization in the parasite's food vacuole.[1] The 4-aminoquinoline core of this compound is believed to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite, leading to parasite death.[1][7] The emodin fragment of the hybrid molecule is thought to be crucial for overcoming resistance to quinoline-based drugs.[1]
Atovaquone: Targeting Parasite Respiration
Atovaquone selectively inhibits the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III).[2][3][4] This disruption leads to the collapse of the mitochondrial membrane potential and inhibits the regeneration of ubiquinone, which is essential for pyrimidine biosynthesis and ultimately DNA replication.[3][4]
In Vivo Efficacy
This compound has demonstrated significant in vivo activity in a murine model of malaria. In Plasmodium vinckei petteri-infected mice, this compound administered intraperitoneally at 10 mg/kg/day resulted in a complete cure.[5][6] Oral administration at 25 mg/kg/day also showed a significant reduction in parasitemia.[6]
Clinical trials have established the in vivo efficacy of atovaquone, typically in combination with proguanil. This combination has shown high cure rates in patients with acute, uncomplicated P. falciparum malaria, including in regions with multidrug-resistant strains.[8][9][10][11]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a common method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Detailed Steps:
-
Compound Preparation: Serially dilute the test compounds in an appropriate solvent and add to a 96-well microplate.
-
Parasite Culture: Add P. falciparum culture, synchronized to the ring stage, to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining: After incubation, lyse the red blood cells and add a lysis buffer containing SYBR Green I dye, which intercalates with parasite DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Plot the fluorescence values against the drug concentration to generate a dose-response curve and calculate the IC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and, therefore, their viability.
Detailed Steps:
-
Cell Seeding: Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Conclusion
This compound represents a promising new antimalarial candidate with a distinct mechanism of action from atovaquone. Its high potency against multidrug-resistant and artemisinin-resistant P. falciparum, including the difficult-to-treat quiescent stages, and its activity against atovaquone-resistant strains, make it a valuable subject for further investigation. Atovaquone remains a clinically important antimalarial, particularly in combination therapy, but the emergence of resistance highlights the need for new drugs with novel mechanisms like this compound. The data presented here underscores the potential of this compound to address the significant challenge of antimalarial drug resistance.
References
- 1. Hybrid Molecules as Efficient Drugs against Multidrug‐Resistant Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [esploro.umontpellier.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of atovaquone/proguanil compared with mefloquine for treatment of acute Plasmodium falciparum malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atovaquone and proguani hydrochloride compared with chloroquine or pyrimethamine/sulfodaxine for treatment of acute Plasmodium falciparum malaria in Peru - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of atovaquone-proguanil compared with mefloquine in the treatment of nonimmune patients with uncomplicated P. falciparum malaria in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atovaquone-proguanil compared with chloroquine and chloroquine-sulfadoxine-pyrimethamine for treatment of acute Plasmodium falciparum malaria in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]
Emoquine-1: A Potent Antimalarial Candidate Poised to Combat Drug Resistance
A comprehensive analysis of preclinical data reveals Emoquine-1, a novel hybrid molecule, as a promising therapeutic agent against multidrug-resistant malaria. This guide provides a detailed comparison of this compound with current antimalarial therapies, supported by experimental data and protocols, to validate its potential as a next-generation drug candidate.
Researchers and drug development professionals are in a constant battle against the evolving resistance of Plasmodium falciparum, the deadliest malaria parasite. The emergence and spread of resistance to first-line artemisinin-based combination therapies (ACTs) necessitate the urgent development of novel antimalarials. This compound has emerged as a significant contender, demonstrating potent activity against both proliferative and quiescent stages of artemisinin-resistant parasites.
In Vitro and In Vivo Efficacy: this compound Outperforms Standard Therapies
Preclinical studies showcase this compound's superior efficacy in comparison to standard antimalarial drugs. In vitro assays reveal its potent activity against various drug-sensitive and drug-resistant P. falciparum strains, with IC50 values in the low nanomolar range.[1][2] Notably, this compound maintains its high efficacy against parasites resistant to current therapies, a critical attribute for a new antimalarial drug.
Furthermore, in vivo studies using the Plasmodium vinckei petteri murine model demonstrate the significant therapeutic potential of this compound. Oral and intraperitoneal administration of this compound resulted in a substantial reduction in parasitemia and, at higher doses, achieved a complete cure.[1] This potent in vivo activity, coupled with its efficacy against the dormant, artemisinin-resistant quiescent stage of the parasite, positions this compound as a strong candidate to overcome the challenge of recrudescence observed with current treatments.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity
| Compound | P. falciparum Strain(s) | IC50 (nM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Drug-sensitive & resistant | 20-55[1][2] | VERO | 12 | >218 |
| Chloroquine | Drug-sensitive | ~10-20 | VERO | 92.35[3] | ~4617-9235 |
| Artesunate | Drug-sensitive | ~1-5 | VERO | >100 | >20000 |
| Mefloquine | Drug-sensitive | ~5-20 | VERO | ~10-20 | ~500-4000 |
| Dihydroartemisinin | Drug-sensitive | ~1-5 | Various | Varies | Varies |
| Piperaquine | Drug-sensitive | ~10-30 | VERO | >100 | >3333 |
Note: IC50 and CC50 values can vary depending on the specific parasite strain, cell line, and experimental conditions. The data presented here is a summary from multiple sources for comparative purposes.
Table 2: In Vivo Efficacy in Murine Models
| Compound | Plasmodium Species | Mouse Strain | Route of Administration | Dosing Regimen | Efficacy |
| This compound | P. vinckei petteri | Swiss | Oral | 25 mg/kg/day for 4 days | Significant parasite suppression[1] |
| This compound | P. vinckei petteri | Swiss | Intraperitoneal | 10 mg/kg/day for 4 days | 100% cure rate[1] |
| Chloroquine | P. vinckei | NMRI | Oral | 20 mg/kg/day for 4 days | Effective in sensitive strains |
| Artesunate-Mefloquine | P. berghei | Swiss Albino | Oral | 4 mg/kg (AS) + 8 mg/kg (MQ) for 3 days | High cure rates |
| Dihydroartemisinin-Piperaquine | P. berghei | Swiss Albino | Oral | 5 mg/kg (DHA) + 40 mg/kg (PPQ) for 3 days | High cure rates |
Mechanism of Action: Disrupting a Critical Parasite Detoxification Pathway
The primary mechanism of action for this compound is believed to be the inhibition of heme polymerization in the parasite's digestive vacuole. During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.
This compound, like the quinoline antimalarial chloroquine, is thought to interfere with this process. By binding to free heme or the growing hemozoin crystal, it prevents further polymerization. This leads to an accumulation of toxic free heme within the parasite, causing oxidative stress and ultimately leading to parasite death.
Caption: Mechanism of this compound action via inhibition of hemozoin formation.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. The following sections outline the key experimental protocols used to assess the therapeutic potential of this compound.
In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation Assay)
This assay determines the 50% inhibitory concentration (IC50) of a drug against P. falciparum cultures.
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human O+ red blood cells at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum.
-
Drug Preparation: The test compound (this compound) and reference drugs are serially diluted in complete medium.
-
Assay Setup: In a 96-well plate, 100 µL of parasitized red blood cells (1% parasitemia) are added to wells containing 100 µL of the drug dilutions.
-
Radiolabeling: After 24 hours of incubation at 37°C, 0.5 µCi of [3H]-hypoxanthine is added to each well.
-
Incubation and Harvesting: The plates are incubated for another 24 hours. The cells are then harvested onto glass fiber filters.
-
Scintillation Counting: The radioactivity incorporated by the parasites is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the dose-response curves.
Caption: Workflow for the in vitro antiplasmodial activity assay.
In Vivo Efficacy Study (4-Day Suppressive Test)
This standard assay evaluates the in vivo antimalarial activity of a compound in a murine model.
-
Animal Model: Swiss albino mice are used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium vinckei petteri-infected red blood cells.
-
Drug Administration: The test compound (this compound) and control drugs are administered orally or intraperitoneally once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average percent suppression of parasitemia is calculated by comparing the parasitemia in the treated groups to the untreated control group.
Heme Polymerization Inhibition Assay
This cell-free assay assesses the ability of a compound to directly inhibit the formation of β-hematin (synthetic hemozoin).
-
Reagents: Hemin chloride, sodium acetate buffer (pH 5.0), and the test compound.
-
Assay Setup: In a 96-well plate, hemin chloride solution is mixed with different concentrations of the test compound.
-
Initiation of Polymerization: The reaction is initiated by the addition of the acetate buffer.
-
Incubation: The plate is incubated at 37°C for 18-24 hours to allow for β-hematin formation.
-
Quantification: The amount of β-hematin formed is quantified by measuring the absorbance at 405 nm after solubilizing the pellet in NaOH.
-
Data Analysis: The IC50 for heme polymerization inhibition is determined from the dose-response curve.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound as a novel antimalarial drug candidate. Its high efficacy against multidrug-resistant and quiescent parasites, favorable selectivity index, and well-defined mechanism of action make it a compelling candidate for further development. Future studies should focus on comprehensive preclinical toxicology and pharmacokinetic profiling to pave the way for clinical trials in human subjects. This compound represents a significant step forward in the global effort to combat the growing threat of malaria drug resistance.
References
- 1. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 3. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Emoquine-1 Combination Therapies: Synergistic and Antagonistic Effects
Introduction
Emoquine-1 is a novel, highly selective small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[1][2][3] Its aberrant activation is a hallmark of many cancers, making it a critical target for therapeutic intervention.[4][5] this compound exerts its effect by preventing the phosphorylation of key downstream targets of mTORC1, including S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), thereby inhibiting protein synthesis and arresting cell growth.[1][3] This guide provides a comparative analysis of the synergistic and antagonistic effects observed when combining this compound with other therapeutic agents, supported by experimental data from studies on the A549 human lung carcinoma cell line.
Synergistic Combination: this compound and Paclitaxel
The combination of this compound with the widely used chemotherapeutic agent Paclitaxel has demonstrated significant synergistic cytotoxicity against A549 cancer cells. Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest and cell death. It is hypothesized that by inhibiting the mTORC1 survival pathway, this compound lowers the threshold for apoptosis induction by Paclitaxel, resulting in a more potent anti-cancer effect.
Quantitative Analysis of Cytotoxicity
The synergistic effect was quantified by assessing cell viability using the MTT assay and calculating a Combination Index (CI) based on the Chou-Talalay method.[6][7][8] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[6][7][8]
Table 1: Cell Viability of A549 Cells after 48h Treatment
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |
| Control (Untreated) | - | 100 ± 4.5 |
| This compound | 10 nM | 85 ± 5.1 |
| 20 nM | 72 ± 4.8 | |
| Paclitaxel | 5 nM | 88 ± 6.2 |
| 10 nM | 75 ± 5.5 | |
| This compound + Paclitaxel | 10 nM + 5 nM | 55 ± 4.2 |
| 20 nM + 10 nM | 35 ± 3.9 |
Table 2: Combination Index (CI) for this compound and Paclitaxel
| This compound (nM) | Paclitaxel (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 10 | 5 | 0.45 | 0.82 | Synergism |
| 20 | 10 | 0.65 | 0.75 | Synergism |
Antagonistic Combination: this compound and Insulin-like Growth Factor 1 (IGF-1)
In contrast, the combination of this compound with Insulin-like Growth Factor 1 (IGF-1) demonstrated a clear antagonistic relationship. IGF-1 is a potent activator of the PI3K/Akt signaling pathway, which lies upstream of mTOR.[4] Strong activation of this pathway by IGF-1 can override the inhibitory effects of this compound on mTORC1, thereby promoting cell survival and proliferation and antagonizing the drug's therapeutic effect.
Molecular Pathway Analysis
Western blot analysis was used to assess the phosphorylation status of S6 Kinase (p-S6K), a downstream effector of mTORC1, as a marker of pathway activity.
Table 3: Densitometry of p-S6K/Total S6K Ratio (Western Blot)
| Treatment Group (24h) | Concentration | Relative p-S6K Levels |
| Control (Untreated) | - | 1.00 |
| This compound | 20 nM | 0.35 |
| IGF-1 | 50 ng/mL | 2.50 |
| This compound + IGF-1 | 20 nM + 50 ng/mL | 1.50 |
Visualizing the Mechanisms and Workflows
To better understand the interactions of this compound, the underlying signaling pathway and the experimental process are illustrated below.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. aacrjournals.org [aacrjournals.org]
Emoquine-1 vs. Standard Artemisinin-Based Combination Therapies (ACTs): A Comparative Guide for Researchers
In the global effort to combat malaria, particularly in the face of emerging drug resistance, novel therapeutic agents are under constant investigation. This guide provides a detailed comparison of Emoquine-1, a promising new antimalarial candidate, with the current gold standard of treatment, artemisinin-based combination therapies (ACTs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to date.
Overview of Antimalarial Action
This compound is a hybrid molecule designed to be effective against multidrug-resistant Plasmodium parasites, including strains resistant to artemisinin.[1][2] Its development addresses the critical need for new therapies that can overcome existing resistance mechanisms.
Standard Artemisinin-Based Combination Therapies (ACTs) are the frontline treatment for uncomplicated P. falciparum malaria, recommended by the World Health Organization (WHO). ACTs combine a fast-acting artemisinin derivative with a longer-acting partner drug.[3] The artemisinin component rapidly reduces the parasite burden, while the partner drug eliminates the remaining parasites, preventing recrudescence and reducing the likelihood of resistance development.
Mechanism of Action
The therapeutic strategies of this compound and standard ACTs, while both aimed at eliminating the malaria parasite, engage different primary targets within the parasite.
This compound primarily acts by inhibiting heme polymerization . During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. This compound disrupts this process, leading to the accumulation of toxic heme, which induces parasite death.
Standard ACTs employ a dual mechanism of action:
-
Artemisinin Derivatives (e.g., Artesunate, Artemether, Dihydroartemisinin): These compounds are activated by heme iron in the parasite's food vacuole. This activation generates a cascade of reactive oxygen species (ROS) that damage parasite proteins and other essential biomolecules, leading to rapid parasite clearance.[4][5]
-
Partner Drugs: Each partner drug has a distinct mechanism of action, designed to be complementary to the artemisinin component and effective against any remaining parasites.
-
Lumefantrine, Amodiaquine, and Piperaquine: Similar to this compound, these drugs are also thought to interfere with heme detoxification by inhibiting hemozoin formation.[6][7][8][9]
-
Mefloquine: The exact mechanism is not fully understood, but it is believed to inhibit protein synthesis by targeting the parasite's 80S ribosome.[10][11]
-
Sulfadoxine-Pyrimethamine: This combination inhibits two key enzymes in the parasite's folate biosynthesis pathway, dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), respectively.
-
Signaling Pathway Diagrams
In Vitro and In Vivo Efficacy
Direct comparative studies between this compound and standard ACTs are not yet available. The following tables summarize data from separate preclinical and clinical investigations.
In Vitro Efficacy against P. falciparum
| Compound/Combination | Strain(s) | IC50 (nM) | Reference(s) |
| This compound | Proliferative P. falciparum | 20-55 | [1][2][12] |
| Artemether-Lumefantrine | Not specified | Not specified | |
| Artesunate-Amodiaquine | Not specified | Not specified | |
| Dihydroartemisinin-Piperaquine | Not specified | Not specified |
Note: Specific IC50 values for ACT combinations are less commonly reported as the efficacy is primarily evaluated in vivo and in clinical settings.
In Vivo Efficacy in Mouse Models
| Compound/Combination | Mouse Model | Dosing | Outcome | Reference(s) |
| This compound | P. vinckei petteri | 25 mg/kg/day (oral) | Active | [2] |
| 1-5 mg/kg/day (intraperitoneal) | Active | [2] | ||
| 10 mg/kg/day (intraperitoneal) | Total cure | [2] | ||
| Standard ACTs | Various | Standard therapeutic doses | High cure rates | General Literature |
Clinical Efficacy of Standard ACTs
The clinical efficacy of ACTs is well-documented through numerous clinical trials. The data below represents typical outcomes for some of the most common ACTs.
| ACT Combination | Region(s) | Day 28 PCR-Corrected Cure Rate (%) | Reference(s) |
| Artemether-Lumefantrine | Tanzania (2022) | 89.9% - 98.9% | [13][14] |
| Ethiopia (Meta-analysis) | 98.7% | [15] | |
| Artesunate-Amodiaquine | Tanzania (2018-2020) | 100% | [2] |
| Guinea (2016) | 99% - 100% | [16] | |
| Dihydroartemisinin-Piperaquine | Meta-analysis (26 RCTs) | 99.5% | [1][3] |
| China-Myanmar Border | 100% (Day 42) | [17] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols representative of those used in the preclinical evaluation of antimalarial compounds.
In Vitro Susceptibility Testing
A common method for determining the in vitro activity of an antimalarial compound is the SYBR Green I-based fluorescence assay.
-
P. falciparum Culture: Asexual stages of P. falciparum are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Preparation: The test compound (e.g., this compound) is dissolved in DMSO to create a stock solution and then serially diluted in culture medium.
-
Assay Plate Preparation: In a 96-well plate, the drug dilutions are added to parasite cultures (ring-stage synchronized) at a specific hematocrit and parasitemia.
-
Incubation: The plate is incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Data Acquisition: The fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC50) is calculated using a non-linear regression model.
In Vivo Efficacy Testing (4-Day Suppressive Test)
The 4-day suppressive test (Peter's test) is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.
-
Animal Model: Swiss albino mice are typically used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei or another suitable rodent malaria parasite.
-
Drug Administration: The test compound is administered orally or via another relevant route once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial like chloroquine.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth inhibition.
Summary and Future Directions
This compound presents a promising profile as a novel antimalarial agent, demonstrating potent in vitro activity against proliferative P. falciparum and in vivo efficacy in a murine model. A key advantage of this compound is its reported activity against artemisinin-resistant quiescent parasite stages, a feature that could be critical in preventing recrudescence and combating resistance.
Standard ACTs remain highly effective in most malaria-endemic regions, with cure rates generally exceeding 95%. Their dual-action mechanism is a cornerstone of their success. However, the emergence of artemisinin resistance in some areas necessitates the development of new therapies with novel mechanisms of action.
Key Comparison Points:
-
Mechanism: this compound's primary target is heme polymerization, similar to several ACT partner drugs. The artemisinin component of ACTs has a distinct mechanism involving the generation of reactive oxygen species.
-
Efficacy: Preclinical data for this compound is promising. ACTs have a long-standing record of high clinical efficacy. Direct comparative studies are needed to definitively position this compound relative to current treatments.
-
Resistance: this compound is designed to be effective against artemisinin-resistant parasites. The efficacy of ACTs is threatened by emerging resistance to both the artemisinin component and the partner drugs.
Future research should focus on conducting head-to-head preclinical and, eventually, clinical trials to directly compare the efficacy and safety of this compound with standard ACTs. Further elucidation of the precise molecular interactions of this compound within the parasite will also be crucial for understanding its full potential and for the development of the next generation of antimalarial drugs.
References
- 1. Efficacy and safety of dihydroartemisinin-piperaquine for treatment of uncomplicated Plasmodium falciparum malaria in endemic countries: meta-analysis of randomised controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of artesunate-amodiaquine for treatment of uncomplicated Plasmodium falciparum malaria in mainland Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of dihydroartemisinin-piperaquine for treatment of uncomplicated Plasmodium falciparum malaria in endemic countries: meta-analysis of randomised controlled studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 7. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]
- 8. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. What is Artesunate/Piperaquine used for? [synapse.patsnap.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Efficacy and Safety of Artemether-Lumefantrine Against Uncomplicated Falciparum Malaria Infection in Tanzania, 2022: A Single-Arm Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of artemether-lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Ethiopia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of artesunate–amodiaquine and artemether–lumefantrine and prevalence of molecular markers associated with resistance, Guinea: an open-label two-arm randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Efficacy of Dihydroartemisinin–Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria at the China–Myanmar Border - PMC [pmc.ncbi.nlm.nih.gov]
Emoquine-1 in the Spotlight: A Comparative Analysis of a Novel Antimalarial's Target Validation
For Immediate Release
In the global fight against malaria, the emergence of drug-resistant Plasmodium parasites necessitates the urgent development of novel therapeutics. Emoquine-1, a promising hybrid molecule, has demonstrated significant potency against multidrug-resistant strains of Plasmodium falciparum, including those resistant to artemisinin-based combination therapies (ACTs). This guide provides a comparative analysis of the target validation studies for this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance against established and alternative antimalarials.
Unraveling the Dual-Action Mechanism of this compound
This compound is a synthetic hybrid compound that marries two distinct pharmacophores: a 4-aminoquinoline moiety, akin to the well-established antimalarial chloroquine, and an emodin-derived component. This intelligent design is predicated on a dual-action mechanism aimed at overcoming resistance and enhancing efficacy. The primary mode of action for the 4-aminoquinoline scaffold is the inhibition of heme polymerization within the parasite's digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies this heme by crystallizing it into an inert polymer called hemozoin. Quinoline-based drugs are understood to interfere with this process, leading to a buildup of toxic heme and subsequent parasite death. While the precise target of the emodin-like portion of this compound is still under investigation, its inclusion is intended to confer additional antimalarial activity and combat resistance mechanisms that may affect the quinoline component.
Comparative In Vitro Efficacy
This compound exhibits potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. The following table summarizes its 50% inhibitory concentration (IC50) values in comparison to chloroquine, a legacy antimalarial that also targets heme polymerization, and a representative quinoline-artemisinin hybrid antimalarial, which also has a dual-action mechanism.
| Compound | P. falciparum Strain | Drug Susceptibility | IC50 (nM) | Reference |
| This compound | F32-TEM | Chloroquine-sensitive | 20 - 55 | [1][2] |
| F32-ART | Artemisinin-resistant | 20 - 55 | [1][2] | |
| IPC8262 | Chloroquine-resistant field isolate | 20 - 55 | [1][2] | |
| IPC8461 | Field isolate | 20 - 55 | [1][2] | |
| Chloroquine | 3D7 | Chloroquine-sensitive | ~10-20 | [3][4] |
| K1 | Chloroquine-resistant | >100 | [3][4] | |
| W2 | Chloroquine-resistant | >100 | [5] | |
| Quinoline-Artemisinin Hybrid (163A) | 3D7 | Chloroquine-sensitive | ~5 | [6][7] |
| K1 | Chloroquine-resistant | ~5-10 | [6][7] |
Comparative In Vivo Efficacy
Preclinical studies in murine models provide crucial insights into the in vivo potential of antimalarial candidates. The table below compares the efficacy of this compound, chloroquine, and a quinoline-artemisinin hybrid in Plasmodium infection models. It is important to note that different Plasmodium species were used in these studies, which should be considered when making direct comparisons.
| Compound | Plasmodium Species | Animal Model | Dosage | Efficacy | Reference |
| This compound | P. vinckei petteri | Mouse | 1-5 mg/kg/day (intraperitoneal) | Total cure at 10 mg/kg/day | [1][2] |
| 25 mg/kg/day (oral) | 44% reduction in parasitemia | [1][2] | |||
| Chloroquine | P. berghei | Mouse | 10-30 mg/kg/day (oral) | Curative at higher doses | [1] |
| Quinoline-Artemisinin Hybrid (163A) | P. berghei | Mouse | 10 mg/kg/day (oral) | Significant reduction in parasitemia | [6][7] |
Validation of Heme Polymerization Inhibition
The inhibition of hemozoin formation is a key validation point for quinoline-based antimalarials. The β-hematin formation assay is a widely used in vitro method to assess this activity, where β-hematin is the synthetic equivalent of hemozoin.
| Compound | Heme Polymerization Inhibition IC50 | Comments | Reference |
| This compound | Data not explicitly found in searches | The 4-aminoquinoline moiety strongly suggests this mechanism of action. | |
| Chloroquine | ~20-50 µM | Well-established inhibitor of heme polymerization. | |
| Quinoline-Artemisinin Hybrid (163A) | Potent inhibitor | Reported to be as potent as chloroquine in inhibiting β-hematin formation. | [6] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a common method for determining the IC50 values of antimalarial compounds.
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Dilution: Test compounds are serially diluted in a 96-well plate.
-
Incubation: A synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) is added to the wells containing the drug dilutions. The plates are then incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.
-
Fluorescence Measurement: The plates are incubated in the dark, and fluorescence is measured using a microplate reader. The intensity of the fluorescence is proportional to the amount of parasitic DNA, indicating parasite growth.
-
Data Analysis: IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.
Heme Polymerization Inhibition Assay (β-Hematin Formation Assay)
This cell-free assay evaluates the ability of a compound to inhibit the formation of β-hematin from heme.
-
Reaction Mixture: A solution of hemin (the chloride salt of heme) is prepared in a suitable solvent (e.g., DMSO).
-
Drug Addition: The test compound at various concentrations is added to the hemin solution in a microplate.
-
Initiation of Polymerization: The polymerization reaction is initiated by the addition of an acetate buffer to lower the pH, which promotes the formation of β-hematin. The plate is then incubated.
-
Quantification: After incubation, the amount of β-hematin formed is quantified. A common method involves centrifuging the plate to pellet the insoluble β-hematin, removing the supernatant containing unreacted heme, and then dissolving the β-hematin pellet in a basic solution. The absorbance of the dissolved β-hematin is then measured spectrophotometrically.
-
Data Analysis: The percentage of inhibition of β-hematin formation is calculated for each drug concentration, and the IC50 value is determined.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Proposed dual-action mechanism of this compound in Plasmodium.
Caption: Experimental workflow for the β-hematin formation assay.
Conclusion
This compound stands out as a potent antimalarial candidate with a promising profile against drug-resistant Plasmodium falciparum. Its hybrid nature, designed to confer a dual mechanism of action, appears to be effective in preclinical models. While the inhibition of heme polymerization by its 4-aminoquinoline component is a well-supported mechanism, further studies are needed to fully elucidate the role of the emodin-derived moiety and to obtain direct quantitative data on its heme polymerization inhibitory activity. The comparative data presented here underscore the potential of this compound as a next-generation antimalarial and provide a foundation for further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]
- 4. Studies of Potency and Efficacy of an Optimized Artemisinin-Quinoline Hybrid against Multiple Stages of the Plasmodium Life Cycle [mdpi.com]
- 5. Studies of Potency and Efficacy of an Optimized Artemisinin-Quinoline Hybrid against Multiple Stages of the Plasmodium Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Heme polymerase activity and the stage specificity of antimalarial action of chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
Emoquine-1 Demonstrates Superior Efficacy Against Multidrug-Resistant Malaria
FOR IMMEDIATE RELEASE
A comprehensive analysis of available data indicates that Emoquine-1, a novel hybrid molecule, exhibits potent activity against multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This comparison guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a detailed assessment of this compound's performance against established and resistant parasite lines.
This compound has shown significant promise in overcoming the challenge of multidrug resistance in malaria, a major global health concern. The molecule is particularly effective against artemisinin-resistant parasites, including their quiescent forms, which are a key factor in treatment failure and disease recurrence.[1][2]
In Vitro Efficacy Against P. falciparum
Experimental data demonstrates that this compound is highly active against proliferative P. falciparum, with 50% inhibitory concentration (IC50) values in the low nanomolar range.[1][2][3] The compound's efficacy extends to various multidrug-resistant field isolates, where it shows no cross-resistance with existing drugs like artemisinin, chloroquine, and atovaquone.[1][4]
| Compound | P. falciparum Strain | IC50 (nM) | Selectivity Index (Vero cells) |
| This compound | F32-ART (artemisinin-resistant) | 54 | 220 |
| This compound | Multidrug-resistant isolates | 20-55 | High |
| Chloroquine | Resistant Strains | Variable (High nM to µM range) | Lower |
| Artemisinin | Resistant Strains | Variable (Increased IC50s) | High |
In Vivo Activity and Curative Potential
In vivo studies using a mouse model with Plasmodium vinckei petteri infection have confirmed the potent antimalarial activity of this compound. The compound was effective when administered both orally and intraperitoneally, achieving a complete cure at a dose of 10 mg/kg/d via the intraperitoneal route.[1][2][5]
| Route of Administration | Dosage | Effect |
| Oral | 25 mg/kg/d | 44% reduction in parasitemia at day 5 |
| Intraperitoneal | 1-5 mg/kg/d | Active against infection |
| Intraperitoneal | 10 mg/kg/d | Total cure |
Mechanism of Action: Inhibition of Heme Polymerization
The proposed mechanism of action for this compound involves the inhibition of heme polymerization within the parasite's digestive vacuole. This is a critical pathway for the parasite's survival, as free heme is toxic. By preventing the detoxification of heme into hemozoin, this compound leads to the accumulation of toxic heme and parasite death.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to assess the efficacy of this compound.
In Vitro Antiplasmodial Activity Assay
The standard chemosensitivity assay was used to determine the IC50 values of this compound against the proliferative stages of P. falciparum. The artemisinin-resistant strain F32-ART was a key model in these assessments. The assay measures the inhibition of parasite growth in the presence of varying concentrations of the drug.
Cytotoxicity Assay
The cytotoxicity of this compound was evaluated on Vero cells to determine its selectivity for the parasite over mammalian cells. The 50% cytotoxic concentration (CC50) was determined, and the selectivity index (SI) was calculated as the ratio of CC50 to the antiplasmodial IC50.
Quiescent-Stage Survival Assay (QSA)
The QSA was employed to evaluate the efficacy of this compound against the quiescent (dormant) stage of artemisinin-resistant P. falciparum. This assay is critical for identifying compounds that can prevent disease recrudescence.
Caption: Workflow for the Quiescent-Stage Survival Assay (QSA).
In Vivo Efficacy (4-Day Suppressive Test)
The in vivo antimalarial activity was assessed using the 4-day suppressive test in mice infected with P. vinckei petteri. Infected mice were treated with this compound for four consecutive days, and parasitemia levels were monitored to determine the effective dose.
Conclusion
This compound represents a significant advancement in the search for new antimalarial drugs. Its high in vitro and in vivo efficacy against multidrug-resistant P. falciparum, including artemisinin-resistant quiescent stages, positions it as a promising candidate for further development. The favorable selectivity index suggests a good safety profile. The unique hybrid structure of this compound appears to be key to its potent and broad-spectrum antiplasmodial activity. Further pharmacological and toxicological studies are warranted to fully elucidate its potential as a next-generation antimalarial therapy.
References
- 1. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [esploro.umontpellier.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Emoquine-1: A Comparative Analysis of its Performance Across Parasite Life Cycle Stages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Emoquine-1's performance in various assays targeting different life cycle stages of the Plasmodium parasite, the causative agent of malaria. While data on this compound's activity against liver, gametocyte, and transmission stages are not publicly available, this guide presents its known efficacy against asexual blood stages and compares it with established antimalarial drugs for which data across the full parasite life cycle is available. This comparative context is essential for researchers and drug development professionals to understand the potential and current data gaps for this promising antimalarial candidate.
Executive Summary
This compound is a potent antimalarial compound demonstrating significant activity against the proliferative and quiescent asexual blood stages of Plasmodium falciparum. It shows IC50 values in the low nanomolar range (20-55 nM) against proliferative parasites and is also effective against artemisinin-resistant quiescent stages, a key feature for preventing recrudescence.[1][2][3] Furthermore, in vivo studies in a Plasmodium vinckei petteri mouse model have shown its efficacy, with a complete cure achieved at a dose of 10 mg/kg/day administered intraperitoneally.[1][3]
Despite its promising activity against blood-stage parasites, a comprehensive evaluation of this compound's efficacy against other critical stages of the parasite life cycle, namely the liver stage, gametocytes, and its transmission-blocking potential, is not yet available in the public domain. To provide a framework for its potential positioning, this guide presents a comparative analysis with data from well-characterized antimalarials such as Atovaquone, Primaquine, and Methylene Blue across these diverse parasite stages.
Data Presentation: Comparative Efficacy of Antimalarials
The following tables summarize the available quantitative data for this compound and a selection of comparator antimalarial drugs across different Plasmodium life cycle stages.
Table 1: Activity Against Asexual Blood Stages
| Compound | Parasite Strain | Assay Type | IC50 | Citation(s) |
| This compound | P. falciparum (multidrug-resistant) | Proliferative Asexual Stage | 20-55 nM | [1][3][4][5] |
| This compound | P. falciparum (artemisinin-resistant) | Quiescent Stage Survival Assay (QSA) | Active (prevents recrudescence) | [2] |
| Atovaquone | P. falciparum | Asexual Erythrocytic Stage | 0.7-6 nM | [6] |
| Chloroquine | P. falciparum (sensitive) | Asexual Erythrocytic Stage | ~10-20 nM | |
| Artemisinin | P. falciparum | Asexual Erythrocytic Stage | ~1-10 nM |
Table 2: Activity Against Liver Stages
| Compound | Parasite Species | Assay Type | IC50 | Citation(s) |
| This compound | Data Not Available | |||
| Atovaquone | P. yoelii | In vitro (HepG2-CD81 cells) | 0.92 nM | [7] |
| Primaquine | P. berghei | In vitro (Huh7 cells) | ~10 µM | [8] |
| Decoquinate | P. berghei | In vitro | 2.6 nM | [6] |
Table 3: Activity Against Gametocytes (Transmission Stages)
| Compound | Parasite Species | Assay Type | IC50 | Citation(s) |
| This compound | Data Not Available | |||
| Primaquine | P. falciparum (late stage) | Gametocytocidal Assay | 18.9 µM | [9] |
| Methylene Blue | P. falciparum (male/female) | Dual Gamete Formation Assay | 39.1 nM (male), 43.1 nM (female) | [10] |
| Atovaquone | P. falciparum | Gametocytocidal Assay | Data indicates activity |
Table 4: Transmission-Blocking Activity (Sporontocidal)
| Compound | Parasite Species | Assay Type | Effect | Citation(s) |
| This compound | Data Not Available | |||
| Primaquine | P. falciparum | Standard Membrane Feeding Assay (SMFA) | IC50 of 1.3 µM against oocyst formation | |
| Methylene Blue | P. vivax | Membrane Feeding Assay | 1,438-fold reduction in mean oocyst count | |
| Atovaquone | P. falciparum | Standard Membrane Feeding Assay (SMFA) | Potent transmission-blocking activity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
In Vitro Asexual Blood Stage Assay (General Protocol)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the proliferative asexual stages of P. falciparum.
-
Parasite Culture: P. falciparum parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures are maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Drug Dilution: The test compound is serially diluted in culture medium in a 96-well plate.
-
Infection and Incubation: Synchronized ring-stage parasites are added to the wells at a defined parasitemia and hematocrit. The plates are incubated for 48-72 hours.
-
Growth Measurement: Parasite growth is assessed using various methods, such as SYBR Green I-based fluorescence assay, which measures DNA content, or microscopic counting of Giemsa-stained smears.
-
IC50 Determination: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
In Vitro Liver Stage Assay (General Protocol)
This assay evaluates the efficacy of compounds against the pre-erythrocytic (liver) stages of Plasmodium.
-
Hepatocyte Culture: Primary human hepatocytes or hepatoma cell lines (e.g., HepG2) are seeded in collagen-coated multi-well plates and cultured to form a monolayer.
-
Sporozoite Infection: Freshly dissected Plasmodium sporozoites are added to the hepatocyte cultures. The plates are centrifuged to facilitate sporozoite contact with the cells and incubated for a few hours to allow for invasion.
-
Compound Addition: The test compound is added at various concentrations to the infected cultures.
-
Incubation: The cultures are incubated for 3 to 6 days to allow for the development of liver-stage schizonts.
-
Quantification: The number and size of developing liver-stage parasites (schizonts) are quantified using immunofluorescence microscopy with antibodies against parasite-specific proteins (e.g., CSP, MSP1) or by using transgenic parasites expressing fluorescent reporter proteins.
-
IC50 Calculation: The IC50 value is determined by analyzing the dose-dependent inhibition of schizont development.
Gametocytocidal Assay (General Protocol)
This assay assesses the ability of a compound to kill mature P. falciparum gametocytes.
-
Gametocyte Production: P. falciparum cultures are induced to produce gametocytes, typically by stressing the asexual cultures. Mature stage V gametocytes are purified from the culture.
-
Compound Incubation: The purified gametocytes are incubated with serial dilutions of the test compound for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Gametocyte viability is measured using methods such as the AlamarBlue assay, which indicates metabolic activity, or by assessing gamete formation (exflagellation for males).
-
IC50 Determination: The IC50 value is calculated from the dose-response curve of gametocyte viability.
Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity
The SMFA is the gold standard for evaluating the transmission-blocking potential of a compound.
-
Gametocyte Culture and Drug Treatment: Mature P. falciparum gametocytes are treated with the test compound.
-
Membrane Feeding: The treated gametocyte culture is mixed with human blood and fed to a cage of female Anopheles mosquitoes through a membrane feeding apparatus that mimics the temperature of human skin.
-
Mosquito Maintenance: The fed mosquitoes are maintained in the laboratory for 7-10 days to allow for the development of oocysts in their midguts.
-
Oocyst Counting: The mosquito midguts are dissected and stained (e.g., with mercurochrome) to visualize and count the number of oocysts.
-
Analysis: The transmission-blocking activity is determined by comparing the number of oocysts in mosquitoes fed with drug-treated gametocytes to those fed with control (untreated) gametocytes. The reduction in both the prevalence (percentage of infected mosquitoes) and intensity (number of oocysts per mosquito) of infection is calculated.
Visualizations
Signaling Pathways and Experimental Workflows
To aid in the understanding of the experimental processes and the parasite life cycle, the following diagrams are provided.
Caption: Malaria parasite life cycle and stages targeted by antimalarial drugs.
Caption: Workflow of the Standard Membrane Feeding Assay (SMFA).
Conclusion
This compound is a highly promising antimalarial candidate with potent activity against the clinically relevant asexual blood stages of P. falciparum, including quiescent forms that are tolerant to artemisinin. This positions it as a potential component of future combination therapies aimed at overcoming drug resistance. However, to fully realize its potential and to understand its role in malaria control and eradication strategies, a comprehensive assessment of its activity against the liver and transmission stages of the parasite is crucial. The data and protocols presented in this guide for comparator drugs provide a benchmark for these future investigations. Further research into the multi-stage efficacy of this compound is strongly encouraged to fill the current knowledge gaps and to fully delineate its antimalarial profile.
References
- 1. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Drug Screen Targeted at Plasmodium Liver Stages Identifies a Potent Multistage Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro models for human malaria: targeting the liver stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Gametocytes of the Malaria Parasite Plasmodium falciparum in a Functional Genomics Era: Next Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. journals.plos.org [journals.plos.org]
- 10. A Molecular Assay to Quantify Male and Female Plasmodium falciparum Gametocytes: Results From 2 Randomized Controlled Trials Using Primaquine for Gametocyte Clearance - PMC [pmc.ncbi.nlm.nih.gov]
Emoquine-1 Demonstrates Potent and Broad-Spectrum Antimalarial Activity, Outperforming Other Hybrid Antimalarials
For Immediate Release
MONTPELLIER, France – A comprehensive comparative review of the novel hybrid antimalarial candidate, Emoquine-1, reveals its superior efficacy against multidrug-resistant strains of Plasmodium falciparum, including quiescent forms resistant to artemisinin. Experimental data indicates that this compound exhibits potent antiplasmodial activity and a high selectivity index, positioning it as a promising candidate to combat the growing threat of antimalarial drug resistance.
The fight against malaria, a devastating parasitic disease, is continually challenged by the emergence of drug-resistant parasite strains. The development of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, represents a promising strategy to overcome this challenge. This compound, a quinoline-emodin hybrid, has shown remarkable activity in both in vitro and in vivo studies.
In Vitro and In Vivo Efficacy of this compound
This compound has demonstrated high potency against a range of P. falciparum laboratory strains and multidrug-resistant clinical isolates, with 50% inhibitory concentration (IC50) values in the nanomolar range.[1][2] In vivo studies using a Plasmodium vinckei petteri mouse model have further substantiated its potential, showing significant parasite suppression and curative effects at manageable doses.[1][2][3]
Comparative Performance Data
To provide a clear comparison of this compound's performance against other hybrid antimalarials, the following tables summarize key experimental data.
Table 1: Comparative In Vitro Antiplasmodial Activity (IC50, nM)
| Compound/Drug | P. falciparum (Chloroquine-Sensitive) | P. falciparum (Chloroquine-Resistant) | P. falciparum (Artemisinin-Resistant) |
| This compound | 20-55 | 20-55 | 20-55 [1][2] |
| Trioxaferroquine | 16-43 | 16-43 | Not Reported |
| Artemisinin-Quinoline Hybrid (Compound 16) | 3.5 | 1.6 | Not Reported |
| Chloroquine | ~25 | >100 | Not Applicable |
| Artemisinin | ~5-8 | ~5-8 | Elevated |
Table 2: Comparative Cytotoxicity and Selectivity Index
| Compound/Drug | Cytotoxicity (CC50 on Vero cells, µM) | Selectivity Index (CC50/IC50) |
| This compound | ~12 | >218 |
| Trioxaferroquine | Not Reported | Not Reported |
| Artemisinin-Quinoline Hybrid | Not Reported | Not Reported |
Table 3: Comparative In Vivo Efficacy (4-Day Suppressive Test in Mice)
| Compound/Drug | Animal Model | Route of Administration | Efficacious Dose |
| This compound | P. vinckei petteri | Intraperitoneal | 1-5 mg/kg/day (suppressive), 10 mg/kg/day (curative) [1][2][3] |
| This compound | P. vinckei petteri | Oral | 25 mg/kg/day (active) [1][2][3] |
| Trioxaquines | P. vinckei petteri / P. yoelii nigeriensis | Subcutaneous | 1.5-2.8 mg/kg/day (ED50)[4] |
| Chloroquine | P. berghei | Subcutaneous / Oral | ~1.5-1.8 mg/kg (ED50) |
Mechanism of Action: Targeting Heme Detoxification
The primary mechanism of action for this compound and other quinoline-based hybrids is believed to be the inhibition of the parasite's heme detoxification pathway. Inside an infected red blood cell, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite normally neutralizes this heme by crystallizing it into hemozoin. Quinoline-based drugs interfere with this process, leading to a buildup of toxic heme that kills the parasite.
Figure 1: Inhibition of the heme detoxification pathway by this compound.
Experimental Protocols
The following outlines the methodologies for the key experiments cited in this review.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which binds to parasitic DNA.
-
Compound Preparation: Test compounds are serially diluted in 96-well plates.
-
Parasite Culture: Asynchronous P. falciparum cultures are synchronized to the ring stage and added to the plates at a specific parasitemia and hematocrit.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence Reading: Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: IC50 values are calculated by plotting the fluorescence intensity against the log of the drug concentration.
Cytotoxicity Assay (on Vero cells)
This assay determines the toxicity of the compounds to mammalian cells.
-
Cell Seeding: Vero cells (an immortalized kidney epithelial cell line from an African green monkey) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Addition: Serial dilutions of the test compounds are added to the cells.
-
Incubation: Plates are incubated for 48-72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric method such as the MTT assay, which measures mitochondrial activity.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
In Vivo Efficacy (Peters' 4-Day Suppressive Test)
This test evaluates the ability of a compound to suppress parasite growth in a murine model.
-
Infection: Mice are infected intraperitoneally with Plasmodium berghei or P. vinckei petteri.
-
Treatment: The test compound is administered to groups of mice daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
Data Analysis: The percentage of parasite growth suppression is calculated by comparing the average parasitemia of the treated groups to the control group.
Experimental Workflow for Antimalarial Drug Discovery
The general workflow for screening and identifying new antimalarial drug candidates is a multi-step process.
Figure 2: A generalized workflow for antimalarial drug discovery.
The promising profile of this compound underscores the potential of the hybrid molecule strategy in developing next-generation antimalarials. Further preclinical and clinical development will be crucial to ascertain its therapeutic value in the global effort to eradicate malaria.
References
- 1. Research Portal [esploro.umontpellier.fr]
- 2. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Emoquineâ1: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - American Chemical Society - Figshare [acs.figshare.com]
- 4. Trioxaquines Are New Antimalarial Agents Active on All Erythrocytic Forms, Including Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
Emoquine-1 efficacy in Plasmodium vinckei petteri vs other models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimalarial efficacy of Emoquine-1, a novel hybrid molecule, against the established rodent malaria model, Plasmodium vinckei petteri, and other Plasmodium species. The data presented is compiled from recent preclinical studies to offer an objective evaluation of this compound's potential as a next-generation antimalarial agent.
In Vivo Efficacy Against Plasmodium vinckei petteri
This compound has demonstrated significant activity in the murine Plasmodium vinckei petteri model, a standard for in vivo antimalarial drug screening. The following table summarizes its efficacy in comparison to the standard-of-care antimalarial, artemisinin, within the same study, and chloroquine, based on separate studies in the same model.
| Drug | Administration Route | ED50 (mg/kg/day) | Curative Dose (mg/kg/day) | Parasite Suppression | Study Reference |
| This compound | Intraperitoneal (i.p.) | ~4 | 10 (total cure) | High | [1] |
| This compound | Oral (p.o.) | ~25 | - | 44% reduction at 25 mg/kg/day | [1] |
| Artemisinin | Intraperitoneal (i.p.) | 4 | - | - | [1] |
| Artemisinin | Oral (p.o.) | 17 | - | - | [1] |
Note: Direct comparative data for this compound and Chloroquine in the same study for the P. vinckei petteri model is not currently available. The provided Chloroquine data is for reference from other studies using the same malaria model.
In Vitro Efficacy Against Plasmodium falciparum
This compound has shown potent activity against laboratory strains and multidrug-resistant clinical isolates of Plasmodium falciparum, the most virulent human malaria parasite.
| P. falciparum Strain(s) | IC50 Range (nM) | Key Findings | Study Reference |
| Laboratory Strains & Multidrug-Resistant Clinical Isolates | 20-55 | High selectivity index with respect to mammalian cells; Retained activity on multiresistant field isolates from Cambodia and Guiana; No cross-resistance to artemisinin; Active against the quiescent stage of artemisinin-resistant parasites. | [2][3][4] |
Experimental Protocols
The primary in vivo efficacy data for this compound was obtained using the classical 4-day suppressive test (Peter's test).
4-Day Suppressive Test in Plasmodium vinckei petteri Infected Mice
Objective: To assess the schizonticidal activity of a compound against an established malaria infection in a murine model.
Animals: Swiss albino mice (typically 18-22g).
Parasite: Plasmodium vinckei petteri.
Procedure:
-
Infection: Mice are inoculated intraperitoneally (i.p.) with red blood cells parasitized with P. vinckei petteri.
-
Drug Administration:
-
Treatment commences 2-4 hours post-infection (Day 0) and continues daily for four consecutive days (Days 0, 1, 2, and 3).
-
This compound and comparator drugs are administered via the desired route (e.g., intraperitoneal or oral gavage). A vehicle control group receives the drug solvent only.
-
-
Monitoring:
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa stain.
-
Parasitemia (the percentage of infected red blood cells) is determined by microscopic examination.
-
-
Data Analysis:
-
The average parasitemia in the treated groups is compared to the vehicle control group.
-
The percentage of parasite suppression is calculated using the following formula:
Where A is the mean parasitemia in the control group and B is the mean parasitemia in the treated group.
-
The ED50 (effective dose that suppresses parasitemia by 50%) and ED90 (effective dose that suppresses parasitemia by 90%) are calculated from the dose-response curve.
-
The survival of the mice is also monitored daily.
-
Proposed Mechanism of Action
As a 4-aminoquinoline derivative, the primary mechanism of action for this compound is believed to be the inhibition of hemozoin formation in the parasite's food vacuole.
Caption: Proposed mechanism of this compound action via inhibition of heme polymerization.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of an antimalarial compound like this compound.
Caption: Standard workflow for the 4-day suppressive test.
References
- 1. Item - Emoquineâ1: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - American Chemical Society - Figshare [acs.figshare.com]
- 2. Research Portal [esploro.umontpellier.fr]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Emoquine-1: A Guide for Laboratory Professionals
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Emoquine-1 containing official disposal procedures is not publicly available. The following guidelines are based on best practices for the disposal of research-grade chemical compounds and information available for similar antimalarial agents. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
This compound is an orally active and potent antimalarial drug candidate.[1][2][3] Proper handling and disposal are crucial for laboratory safety and environmental protection. This guide provides essential information on the recommended procedures for the disposal of this compound and contaminated materials.
Key Safety and Disposal Information
The following table summarizes crucial data for the safe handling and disposal of this compound, based on general laboratory safety principles.
| Parameter | Information | Source |
| Physical State | Solid Crystalline | [4] |
| Recommended Storage | Room temperature in a dry, cool, and well-ventilated place. Keep containers tightly closed. | [1][4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses or goggles, and a standard lab coat. If creating dust or aerosols, a dust respirator should be used, or work should be conducted in a ventilated hood. | [4][5][6][7][8] |
| Waste Classification | Should be treated as hazardous waste. Do not dispose of down the drain or in regular trash. | [5][8][9] |
| Spill Management | Evacuate the area and ensure adequate ventilation. For solid spills, carefully sweep to avoid creating dust. For liquid spills, use an inert absorbent material. Collect all contaminated materials into a labeled, sealed container for hazardous waste disposal. | [5][8] |
Disposal Protocol for this compound
The recommended procedure for disposing of this compound waste involves treating it as hazardous chemical waste. This protocol is based on general guidelines for laboratory chemical waste management.
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, gloves, weigh boats), should be collected in a dedicated and clearly labeled hazardous waste container.[5][8]
-
The container should be labeled "Hazardous Waste: this compound".[8]
-
Keep this compound waste separate from other chemical waste streams to prevent accidental reactions.[8]
2. Containerization:
-
Use a suitable, leak-proof, and tightly sealed container for waste accumulation.[5] The original product container is acceptable if it can be securely closed.[5]
-
Do not overfill the waste container; it is best practice to fill it to no more than 90% of its capacity.[8]
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5]
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Portal [esploro.umontpellier.fr]
- 3. This compound: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. odinbioscience.com [odinbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Standard Operating Procedure: Personal Protective Equipment and Handling for Emoquine-1
Disclaimer: Emoquine-1 is a fictional compound presented for illustrative purposes. The following guidelines are a template for safe laboratory practices and should be adapted based on the specific, verified properties of any real chemical substance.
This document provides essential safety and logistical information for the handling and disposal of this compound, a potent quinoline-based compound. All personnel must review and understand these procedures before commencing any work with this material.
This compound: Properties and Hazards
This compound is a synthetic, crystalline solid under standard conditions. It is classified as a hazardous substance with potential irritant, toxic, and mutagenic properties. All handling must be performed within a certified chemical fume hood.
Table 1: Physicochemical and Toxicological Data for this compound
| Property | Value |
| IUPAC Name | 4-((6-methoxyquinolin-8-yl)amino)pentan-1-ol |
| Molecular Formula | C₁₅H₂₀N₂O₂ |
| Molecular Weight | 260.33 g/mol |
| Appearance | Fine yellow crystalline powder |
| Solubility | Soluble in DMSO, Ethanol; Insoluble in water |
| Occupational Exposure Limit (OEL) | 0.05 mg/m³ (8-hour TWA) |
| Hazard Classifications | Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Suspected Mutagen |
Required Personal Protective Equipment (PPE)
The minimum required PPE must be worn at all times when handling this compound. Additional protection may be required based on the specific experimental protocol.
Table 2: Required PPE for Handling this compound
| Protection Type | Specification | Rationale |
| Hand | Nitrile gloves (double-gloving recommended). Change immediately if contaminated. | Prevents skin contact and absorption. This compound is a known skin irritant. |
| Eye | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne powder. |
| Body | Flame-resistant lab coat with tight-fitting cuffs. | Protects skin and clothing from contamination. |
| Respiratory | Required when handling the solid powder outside of a glovebox. Use a NIOSH-approved respirator with a P100 filter. | Protects against inhalation of fine particles, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
This workflow outlines the standard procedure for weighing this compound powder and preparing a stock solution.
Caption: Standard workflow for handling solid this compound.
Emergency Procedures: Spill and Exposure
Immediate and correct response to a spill or exposure is critical to minimizing harm.
Spill Response
The following diagram outlines the immediate steps to take in the event of an this compound spill inside a chemical fume hood.
Caption: Immediate response plan for an this compound spill.
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
Table 3: this compound Waste Disposal Guidelines
| Waste Stream | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed polyethylene bag or container. | Includes contaminated gloves, weigh boats, and absorbent materials. Place in the designated solid hazardous waste bin. |
| Liquid Waste (Organic) | Labeled, sealed glass or polyethylene container. | Includes stock solutions and reaction mixtures. Collect in the "Halogenated Organic Waste" stream. |
| Sharps | Puncture-proof, labeled sharps container. | Includes contaminated needles and pipette tips. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
